Solganal
描述
Structure
3D Structure of Parent
属性
分子式 |
C6H11AuO5S |
|---|---|
分子量 |
392.18 g/mol |
IUPAC 名称 |
gold(1+);(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1 |
InChI 键 |
XHVAWZZCDCWGBK-BMZZJELJSA-M |
SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)[S-])O)O)O)O.[Au+] |
规范 SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
同义词 |
Aureotan Auromyose Aurothioglucose Aurothioglucose, beta D Isomer Aurothioglucose, beta-D Isomer Aurothioglucose, Sodium Salt, beta-D Isomer B Oleosum, Solganal beta-D Isomer Aurothioglucose Gold 50 Gold Thioglucose Gold-50 Gold50 Oleosum, Solganal B Solganal Solganal B Oleosum Solganol Thioglucose, Gold Thioglucosoaurate |
产品来源 |
United States |
Foundational & Exploratory
Aurothioglucose: A Technical Guide to its Molecular Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurothioglucose, a gold-containing carbohydrate derivative, has historically been a significant therapeutic agent in the management of rheumatoid arthritis.[1][2] Although its use has declined with the advent of newer disease-modifying antirheumatic drugs (DMARDs), its unique mechanism of action and chemical properties continue to be of interest to researchers in medicinal chemistry and pharmacology.[2] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and biological activities of aurothioglucose, with a focus on its mechanism of action involving the inhibition of key inflammatory pathways. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are also presented to facilitate further research and drug development efforts.
Molecular Structure and Physicochemical Properties
Aurothioglucose is a gold(I) thiolate complex of glucose. The gold atom is linearly coordinated to the sulfur atom of the thioglucose moiety.[1] The molecule is generally considered to exist as a polymer in the solid state.[1]
Data Presentation: Physicochemical Properties of Aurothioglucose
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁AuO₅S | [1] |
| Molecular Weight | 392.18 g/mol | [2] |
| Appearance | Yellow crystals | [2] |
| Solubility | Water-soluble | [1] |
| Melting Point | Decomposes on heating | |
| Gold Content | Approximately 50% |
Experimental Protocols
Synthesis of Aurothioglucose
Aurothioglucose can be synthesized by the reaction of a gold(III) salt with thioglucose in an aqueous solution containing a reducing agent.[1][2]
Materials:
-
Gold(III) bromide (AuBr₃)
-
α-D-Thioglucose
-
Sulfur dioxide (SO₂)
-
Deionized water
-
Methanol
-
Ethanol
Procedure:
-
Prepare an aqueous solution of α-D-thioglucose.
-
Saturate the thioglucose solution with sulfur dioxide gas. This acts as a reducing agent to reduce Au(III) to Au(I).
-
Slowly add a solution of gold(III) bromide to the thioglucose solution with constant stirring.
-
Heat the reaction mixture gently to facilitate the reaction.
-
Precipitate the aurothioglucose product by adding methanol or ethanol to the reaction mixture.[2]
-
Collect the yellow crystalline precipitate by filtration.
-
Wash the product with ethanol and then dry under vacuum.
-
Recrystallize the crude product from a mixture of water and methanol to obtain pure aurothioglucose.[1]
Characterization of Aurothioglucose
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure of the thioglucose backbone and the coordination of the gold atom to the sulfur.
-
Sample Preparation: Dissolve a small amount of aurothioglucose in a suitable deuterated solvent, such as D₂O.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Expected Results: The ¹H NMR spectrum will show characteristic signals for the protons of the glucose ring. The coordination of gold to the sulfur atom will induce chemical shift changes in the protons and carbons near the sulfur atom compared to free thioglucose.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule and confirm the Au-S bond.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of aurothioglucose or use an ATR-FTIR spectrometer for direct analysis of the solid sample.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.
-
Expected Results: The spectrum will show characteristic absorption bands for the O-H, C-H, and C-O stretching and bending vibrations of the glucose moiety. A band in the low-frequency region (typically below 400 cm⁻¹) can be attributed to the Au-S stretching vibration.
3. X-ray Crystallography:
-
Purpose: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the coordination geometry of the gold atom and the overall molecular structure.
-
Methodology:
-
Grow single crystals of aurothioglucose suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.
-
Mount a single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain accurate bond lengths, bond angles, and other crystallographic parameters.
-
-
Note: Obtaining single crystals of sufficient quality for X-ray diffraction can be challenging for polymeric materials.
Biological Properties and Mechanism of Action
Aurothioglucose exerts its anti-inflammatory effects through multiple mechanisms, with the inhibition of the NF-κB signaling pathway and the enzyme thioredoxin reductase being the most prominent.
Inhibition of NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Aurothioglucose has been shown to inhibit the activation of NF-κB.
Inhibition of Thioredoxin Reductase
Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance. Aurothioglucose is a potent inhibitor of TrxR.[3]
Experimental Protocols for Biological Evaluation
Thioredoxin Reductase (TrxR) Inhibition Assay
This assay measures the ability of aurothioglucose to inhibit the activity of TrxR.
Materials:
-
Purified recombinant human TrxR1
-
NADPH
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Aurothioglucose
-
Assay buffer (e.g., 100 mM potassium phosphate, 10 mM EDTA, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of aurothioglucose in a suitable solvent (e.g., water or DMSO).
-
In a 96-well plate, add the assay buffer, NADPH, and DTNB to each well.
-
Add serial dilutions of aurothioglucose to the test wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.
-
Initiate the reaction by adding purified TrxR1 to all wells.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The formation of 2-nitro-5-thiobenzoate (TNB), the product of DTNB reduction, is monitored.
-
Calculate the rate of reaction for each concentration of aurothioglucose.
-
Determine the IC₅₀ value (the concentration of aurothioglucose that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the aurothioglucose concentration.
NF-κB Reporter Assay
This cell-based assay quantifies the inhibition of NF-κB transcriptional activity.[4][5][6]
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293-NF-κB-luc).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Aurothioglucose.
-
An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).[4]
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of aurothioglucose for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined time (e.g., 6-8 hours).[6] Include unstimulated and vehicle-treated controls.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using an MTT assay) to account for non-specific effects.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of aurothioglucose and determine the IC₅₀ value.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Conclusion
Aurothioglucose remains a molecule of significant interest due to its unique gold-based structure and its multifaceted mechanism of action against inflammatory processes. This technical guide has provided a comprehensive overview of its molecular characteristics, physicochemical properties, and key biological activities, with a focus on its inhibitory effects on the NF-κB and thioredoxin reductase pathways. The detailed experimental protocols are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of aurothioglucose and the development of novel gold-based anti-inflammatory agents.
References
- 1. Aurothioglucose - Wikipedia [en.wikipedia.org]
- 2. Aurothioglucose | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aurothioglucose inhibits murine thioredoxin reductase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. benchchem.com [benchchem.com]
The Rise and Fall of Chrysotherapy: A Technical History of Gold in Autoimmune Disease
For decades, gold compounds were a cornerstone in the treatment of autoimmune diseases, particularly rheumatoid arthritis. This guide delves into the history, mechanisms, and clinical data behind chrysotherapy, offering researchers and drug development professionals a comprehensive overview of this fascinating chapter in medical history.
The use of gold in medicine, known as chrysotherapy, has ancient roots, but its application in autoimmune diseases began in the early 20th century.[1] In 1929, French physician Jacques Forestier first reported the beneficial effects of gold compounds in patients with rheumatoid arthritis, sparking decades of research and clinical use.[1][2] Until the 1990s, gold salts were a mainstream therapy for several autoimmune conditions, including rheumatoid arthritis, juvenile idiopathic arthritis, psoriatic arthritis, and lupus erythematosus.[1][2][3] However, the advent of more targeted and less toxic therapies led to a decline in their use.[2]
Mechanism of Action: A Multifaceted Approach
The therapeutic effects of gold are attributed to the gold ion itself, rather than the thiolate ligands they are bound to.[1] The precise mechanisms of action are complex and not fully elucidated, but research has revealed several key pathways through which gold compounds exert their anti-inflammatory and immunomodulatory effects.
Gold compounds have been shown to be potent inhibitors of the NF-κB signaling pathway , a critical regulator of pro-inflammatory gene expression.[4][5] This inhibition is thought to occur through the direct interaction of gold ions with cysteine residues on IκB kinase (IKK) and NF-κB itself, preventing the transcription of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][6][7]
Furthermore, gold compounds can interfere with the JAK/STAT signaling pathway , which is crucial for cellular responses to a variety of cytokines and growth factors.[4] For instance, the oral gold compound auranofin has been reported to inhibit the phosphorylation of JAK1/3 in activated T cells.[4]
Another significant target of gold compounds is thioredoxin reductase (TrxR) , a key enzyme in maintaining cellular redox balance.[5][8] By inhibiting TrxR, gold compounds induce oxidative stress within immune cells, which can impede their proliferation and production of inflammatory mediators.[5]
The overall effects of these molecular interactions include:
-
Decreased production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
-
Inhibition of T-cell activation and proliferation .
-
Modulation of macrophage function , including a reduction in phagocytosis and antigen presentation.
-
Inhibition of lysosomal enzymes .[3]
-
Reduction of adhesion molecule expression .
The following diagram illustrates the key signaling pathways affected by gold therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gold therapy in the management of juvenile rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UpToDate 2018 [doctorabad.com]
- 4. GOLD-Induced Cytokine (GOLDIC): A Critical Review of Its Properties, Synthesis, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Auranofin? [synapse.patsnap.com]
- 6. Inhibition of the DNA-binding activity of NF-kappa B by gold compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. The gold complex auranofin: new perspectives for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Injectable Gold Compounds: A Technical Guide to Solganal (Aurothioglucose)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Injectable gold compounds, such as Solganal (aurothioglucose), represent a class of disease-modifying antirheumatic drugs (DMARDs) historically used in the management of rheumatoid arthritis. Despite their declining use with the advent of newer biologics, the unique pharmacokinetic profile and mechanism of action of these compounds continue to be of interest to researchers in pharmacology and drug development. This technical guide provides an in-depth overview of the pharmacokinetics of injectable gold compounds, with a primary focus on aurothioglucose. It summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for the scientific community.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of aurothioglucose is characterized by slow absorption, extensive distribution, high protein binding, complex metabolism, and slow elimination. These properties contribute to its delayed onset of therapeutic action and long-lasting effects.
Data Presentation
The following tables summarize the key quantitative pharmacokinetic parameters of aurothioglucose, compiled from various preclinical and clinical studies.
| Table 1: Absorption and Distribution of Aurothioglucose | |
| Parameter | Value |
| Bioavailability (Intramuscular) | >95%[1] |
| Time to Peak Serum Concentration (Tmax) | 4 to 6 hours[2] |
| Peak Serum Concentration (Cmax) after 50 mg IM dose | ~2.35 - 4.5 µg/mL[2] |
| Protein Binding (primarily to albumin) | 95-99%[2] |
| Major Bodily Gold Depots (in decreasing order of total gold content) | Lymph nodes, bone marrow, liver, skin, and bone[1][2] |
| Table 2: Metabolism and Excretion of Aurothioglucose | |
| Parameter | Value |
| Biological Half-Life (single 50 mg dose) | 3 to 27 days[2][3] |
| Biological Half-Life (after 11th weekly dose) | Up to 168 days[2][3] |
| Principal Metabolite | [Au(CN)2]-[2] |
| Route of Elimination | Approximately 70% in urine and 30% in feces[2][4] |
| Weekly Excretion of Administered Dose (during standard treatment) | About 40%[2] |
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of aurothioglucose are not consistently reported in the literature. However, based on published studies and general principles of preclinical pharmacokinetic research, a generalized experimental workflow can be outlined.
General In Vivo Pharmacokinetic Study Protocol (Rodent Model)
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies[4][5][6]. Animals should be healthy and acclimated to the laboratory environment.
-
Dosing: Aurothioglucose is typically administered as a single intramuscular injection[4]. The dose can vary depending on the study's objectives, with a common dose being around 10 mg/kg[4].
-
Sample Collection:
-
Blood: Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24, 48, 72 hours, and then periodically for several days or weeks) via a cannulated vein or retro-orbital plexus[2]. Blood is collected in tubes containing an anticoagulant (e.g., EDTA)[1]. Plasma is separated by centrifugation.
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces at specified intervals.
-
Tissues: At the end of the study, animals are euthanized, and organs of interest (e.g., liver, kidney, spleen, lymph nodes, bone) are harvested, weighed, and homogenized[1].
-
-
Sample Processing and Analysis:
-
Digestion: Biological samples (plasma, urine, feces, and tissue homogenates) are digested, often using a mixture of strong acids (e.g., aqua regia), to liberate the gold from the organic matrix[7].
-
Gold Quantification: The concentration of gold in the digested samples is determined using highly sensitive analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS)[1][8][9][10][11].
-
-
Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, half-life (t½), and volume of distribution (Vd).
In Vitro Assays for Mechanism of Action
-
Macrophage Activity Assay:
-
Culture macrophages (e.g., RAW 264.7 cell line)[12][13][14][15].
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide) in the presence and absence of varying concentrations of aurothioglucose.
-
After a defined incubation period, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
T-Cell Proliferation Assay:
-
Isolate T-cells from peripheral blood mononuclear cells (PBMCs).
-
Label the T-cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE)[16].
-
Stimulate the T-cells with a mitogen (e.g., phytohemagglutinin) or a specific antigen in the presence and absence of aurothioglucose.
-
Culture the cells for several days.
-
Measure T-cell proliferation by flow cytometry, where the fluorescence intensity of CFSE is halved with each cell division[16][17].
-
-
Lysosomal Enzyme Activity Assay:
-
Reactive Oxygen Species (ROS) Measurement:
-
Culture cells of interest (e.g., monocytes).
-
Load the cells with a fluorescent ROS indicator dye (e.g., dihydroethidium for superoxide or 2',7'-dichlorofluorescein diacetate for general ROS)[10][21][22][23][24].
-
Treat the cells with aurothioglucose.
-
Induce ROS production if necessary.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of aurothioglucose is not fully elucidated but is believed to involve the modulation of various immune and inflammatory pathways.
Generalized workflow for an in vivo pharmacokinetic study of aurothioglucose.
Inhibition of macrophage-mediated inflammation by aurothioglucose.
Modulation of T-cell proliferation by aurothioglucose.
Inhibition of lysosomal enzyme release by aurothioglucose.
Reduction of reactive oxygen species production by aurothioglucose.
Conclusion
The pharmacokinetics of injectable gold compounds like this compound are complex, involving slow absorption and elimination, which leads to a cumulative effect and a delayed therapeutic response. The mechanism of action, while not completely understood, involves the modulation of key inflammatory pathways in immune cells. This technical guide provides a consolidated resource of quantitative data, experimental methodologies, and visual representations of the underlying biological processes. A thorough understanding of these pharmacokinetic and pharmacodynamic properties is crucial for researchers and drug development professionals working with or referencing this class of therapeutic agents. Further research to elucidate the precise molecular targets and signaling cascades affected by aurothioglucose could provide valuable insights for the development of novel anti-inflammatory and immunomodulatory drugs.
References
- 1. Detection of the Presence of Gold Nanoparticles in Organs by Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of intramuscular gold sodium thiomalate in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurothioglucose inhibits induced NF-kB and AP-1 activity by acting as an IL-1 functional antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subchronic treatment of rats with aurothioglucose; effects on plasma, hepatic, renal and urinary zinc, copper and metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of gold in rat blood after intravenous administration of auranofin, gold sodium thiomalate and aurothioglucose to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Weight gains of rats following injection of aurothioglucose] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysosomal Intracellular Activity Assay Kit (ab234622) | Abcam [abcam.com]
- 8. Gold nanoparticles decorated with monosaccharides and sulfated ligands as potential modulators of the lysosomal enzyme N-acetylgalactosamine-6-sulfatase (GALNS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Clinical pharmacokinetics of oral and injectable gold compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. Experimental Control of Macrophage Pro-Inflammatory Dynamics Using Predictive Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoglycaemic stimulation of macrophage cytokine release is suppressed by AMP‐activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Hypoglycaemic stimulation of macrophage cytokine release is suppressed by AMP-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. proimmune.com [proimmune.com]
- 17. Dissecting the T Cell Response: Proliferation Assays vs. Cytokine Signatures by ELISPOT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of two gold compounds on lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of gold salts and other drugs on the release and activity of lysosomal hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of lysosomal enzyme activities: A technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
Solganal (Aurothioglucose) for Juvenile Rheumatoid Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solganal (aurothioglucose), a parenterally administered gold-based compound, represents a significant chapter in the history of disease-modifying antirheumatic drugs (DMARDs) for juvenile rheumatoid arthritis (JRA), now more commonly known as juvenile idiopathic arthritis (JIA). Although its use has largely been supplanted by newer biologic and targeted synthetic DMARDs, a review of its core scientific principles, clinical application, and mechanism of action provides valuable insights for researchers in rheumatology and drug development. This technical guide synthesizes the available quantitative data, outlines key experimental protocols for its clinical and in-vitro evaluation, and visualizes its proposed molecular signaling pathways.
Introduction
Aurothioglucose is a gold-containing compound that was historically used to treat active rheumatoid arthritis in both adult and juvenile patients.[1] As a DMARD, its primary therapeutic goal was to reduce inflammation, alleviate symptoms, and slow the progression of joint damage.[2][3] Administered as an intramuscular injection, aurothioglucose demonstrated efficacy in a subset of patients, but its use was associated with a significant side effect profile requiring diligent monitoring.[4] This guide delves into the technical aspects of this compound's application in JRA, providing a resource for understanding its historical context and scientific underpinnings.
Clinical Efficacy and Quantitative Data
Clinical data on the efficacy of aurothioglucose in JRA is primarily derived from retrospective studies and clinical trials conducted before the widespread adoption of standardized response criteria such as the American College of Rheumatology (ACR) Pediatric (Pedi) 30, 50, and 70. The available quantitative data from key studies are summarized below.
| Study (Year) | Study Design | Number of JRA Patients | Key Efficacy Outcomes | Adverse Effects |
| Brewer et al. (1980)[4] | Retrospective Review | 51 | 63% (32/51) showed reduced severity of articular manifestations after 6 months of gold therapy. | Low incidence of adverse side effects reported. |
| 49% (25/51) had a reduction in the total number of involved joints. | ||||
| Favorable response was associated with more severe joint involvement at the start of therapy. |
Note: The Brewer et al. study reviewed gold therapy in general, which included aurothioglucose. The study did not provide a breakdown of efficacy specifically for this compound.
Experimental Protocols
Clinical Administration and Monitoring Protocol (Historical)
The administration of this compound in pediatric patients required a cautious and methodical approach, with careful monitoring for adverse events.
1. Dosing Regimen:
-
Initial Dosing: A typical regimen started with a test dose of 10 mg intramuscularly. If well-tolerated, the dose was gradually increased.
-
Maintenance Dosing: Once a therapeutic response was achieved, the dosing interval was often extended to every 2 to 4 weeks for maintenance therapy.
2. Administration:
-
This compound was administered via deep intramuscular injection.
3. Monitoring Protocol:
-
Baseline Assessment: Before initiating therapy, a complete blood count (CBC) with differential, platelet count, and urinalysis were performed.
-
Ongoing Monitoring: These laboratory tests were repeated at regular intervals, often before each injection, to monitor for hematologic and renal toxicity. Therapy would be withheld if significant abnormalities were detected.
In-Vitro Experimental Protocols
1. Macrophage Stimulation Assay:
-
Cell Culture: Murine macrophage-like cell lines (e.g., RAW 264.7) or primary human monocytes are cultured in appropriate media.
-
Differentiation (for primary monocytes): Monocytes are differentiated into macrophages using macrophage colony-stimulating factor (M-CSF).
-
Pre-treatment: Macrophages are pre-treated with varying concentrations of aurothioglucose for a specified period (e.g., 1-2 hours).
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a defined time (e.g., 24 hours).
-
Outcome Measures:
-
Cytokine Production: Supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured using enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression: Cells are lysed, and RNA is extracted to quantify the mRNA expression of inflammatory genes via quantitative real-time PCR (qRT-PCR).
-
2. T-Cell Proliferation Assay:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Labeling: T-cells within the PBMC population are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Treatment and Stimulation: The labeled cells are cultured in the presence or absence of aurothioglucose and stimulated with a T-cell mitogen (e.g., phytohemagglutinin) or anti-CD3/CD28 antibodies.
-
Proliferation Analysis: After a set incubation period (e.g., 3-5 days), the dilution of the CFSE dye in the T-cell population is measured by flow cytometry. A decrease in fluorescence intensity indicates cell proliferation.
Mechanism of Action and Signaling Pathways
The precise mechanism of action of aurothioglucose is not fully elucidated but is understood to be multifactorial, involving the modulation of various immune processes.[2][3] A key aspect of its anti-inflammatory effect is its role as a functional antagonist of Interleukin-1 (IL-1).[2] This antagonism leads to the inhibition of downstream signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical transcription factors for pro-inflammatory gene expression.[2]
Furthermore, gold compounds have been shown to influence the mitogen-activated protein kinase (MAPK) pathway. Specifically, the related gold salt, aurothiomalate, has been demonstrated to increase the expression of MAPK Phosphatase 1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK, a key kinase in the inflammatory cascade. It is plausible that aurothioglucose shares a similar mechanism of action.
Aurothioglucose also exerts its effects by modulating the function of key immune cells. It has been shown to inhibit the proliferation of T-cells and reduce the production of pro-inflammatory cytokines by macrophages.[3] Additionally, it can inhibit the activity of lysosomal enzymes, thereby reducing tissue damage in inflamed joints.[3]
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. Aurothioglucose inhibits induced NF-kB and AP-1 activity by acting as an IL-1 functional antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
- 4. Comparative efficacy and safety of advanced drug therapy in children with juvenile rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Data Sheet: Solganal (Aurothioglucose)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties of Solganal, a gold-based therapeutic agent.
1. Chemical Identity
This compound is the trade name for the compound aurothioglucose.[1] It is also commonly referred to as gold thioglucose.[1][2][3][4]
1.1. Chemical Formula
The chemical formula for the anhydrous form of this compound is:
The compound can also exist in a hydrated form, denoted as C₆H₁₁AuO₅S · xH₂O.
1.2. Molecular Structure
Aurothioglucose is a derivative of the sugar glucose, where a thiol group has replaced a hydroxyl group, and a gold(I) ion is attached to the sulfur atom.
2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 392.18 g/mol | [1][3][4][5][7] |
| Percent Composition | C: 18.38%, H: 2.83%, Au: 50.22%, O: 20.40%, S: 8.18% | [1] |
| Appearance | Yellow crystals | [1] |
| Odor | Slight mercaptan-like odor | [1] |
| Solubility | Soluble in water with decomposition; practically insoluble in acetone, alcohol, chloroform, and ether. | [1] |
| CAS Number | 12192-57-3 | [1][4] |
3. Mechanism of Action and Therapeutic Use
Historically, this compound was utilized as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[1][2][8] While the precise mechanism of action is not fully elucidated, it is understood that gold compounds like aurothioglucose can modulate immune responses and inhibit certain enzymes, leading to a decrease in inflammation within the synovial joints.[8][9]
4. Experimental Applications
In experimental research, aurothioglucose has been used to induce obesity in animal models.[1] This effect is valuable for studying the pathophysiology of obesity and related metabolic disorders.
5. Logical Relationship of Synonyms
The following diagram illustrates the relationship between the trade name and its chemical synonyms.
References
- 1. Aurothioglucose [drugfuture.com]
- 2. Aurothioglucose - Wikipedia [en.wikipedia.org]
- 3. Aurothioglucose | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aurothioglucose - MedChem Express [bioscience.co.uk]
- 5. Aurothioglucose | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. DrugMapper [drugmapper.helsinki.fi]
- 7. This compound B Oleosum | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. aurothioglucose (this compound) Drug Side Effects and Dosing [medicinenet.com]
- 9. rxmed.com [rxmed.com]
Early research on chrysotherapy and Solganal
An In-depth Technical Guide to the Early Research of Chrysotherapy and Solganal
Chrysotherapy, the use of gold compounds for therapeutic purposes, has a history stretching back to the 1920s.[1] Initially investigated for the treatment of tuberculosis under the since-debunked theory that it was related to rheumatoid arthritis (RA), gold salts were serendipitously found to be effective in alleviating arthritic symptoms.[1][2] In 1929, the French physician Jacques Forestier provided the first significant evidence that gold compounds could reduce joint pain and, in some cases, induce remission in patients with RA.[3][4] For decades, until the advent of more effective and less toxic medications like methotrexate in the 1990s, chrysotherapy was a cornerstone of treatment for moderate to severe RA.[1][3]
Among the earliest and most prominent gold-based drugs was aurothioglucose, marketed under the trade name this compound.[5][6] this compound is a gold(I)-containing compound that belongs to the class of disease-modifying antirheumatic drugs (DMARDs).[1][5] Unlike simple analgesics, it was prescribed to reduce inflammation and slow the progression of joint damage.[7][8] This guide provides a detailed overview of the early research into chrysotherapy with a focus on this compound, covering its mechanism of action, experimental protocols from foundational studies, and quantitative clinical data.
Chemical Properties and Pharmacokinetics of this compound (Aurothioglucose)
This compound is the trade name for aurothioglucose, a gold thiolate with the chemical formula AuSC₆H₁₁O₅.[9] It is a water-soluble, polymeric compound where gold exists in the +1 oxidation state.[9] It was typically prepared as a suspension in sesame oil for intramuscular injection.[8]
Early pharmacokinetic studies provided foundational knowledge on its distribution and elimination. Following intramuscular administration, gold from aurothioglucose is absorbed and distributed throughout the body, with the highest concentrations found in the lymph nodes, bone marrow, liver, skin, and bone.[8][10] In plasma, it is approximately 95% bound to albumin.[8] Elimination occurs slowly, with about 70% of an administered dose excreted in the urine and 30% in the feces over a prolonged period.[8]
Table 1: Pharmacokinetic Properties of this compound (Aurothioglucose)
| Parameter | Value | Source |
| Peak Serum Level | ~235-450 µg/dL | [8] |
| Plasma Protein Binding | ~95% (to albumin) | [8] |
| Primary Route of Elimination | Urine (~70%) | [8] |
| Secondary Route of Elimination | Feces (~30%) | [8] |
| Major Depots | Lymph nodes, bone marrow, liver, skin, bone | [8][10] |
Proposed Mechanisms of Action
The precise mechanism of action for gold compounds in rheumatoid arthritis has never been fully elucidated, but early research pointed to several key biological effects.[3][5][11] The primary therapeutic benefit is derived from its anti-inflammatory and immunomodulatory properties.[3]
Key proposed mechanisms include:
-
Inhibition of Lysosomal Enzymes: Aurothioglucose was shown to accumulate in macrophages and inhibit the activity of lysosomal enzymes.[5] This action would reduce the breakdown of cellular components and limit tissue damage within the synovial joints.[5]
-
Modulation of Immune Cell Function: Gold compounds directly affect the function of key immune cells like macrophages and lymphocytes.[5] Early studies observed a modest but significant reduction in the total circulating lymphocyte count in patients undergoing chrysotherapy.[12]
-
Inhibition of T-Cell Proliferation: Aurothioglucose was found to inhibit the proliferation of T-cells, which are critical drivers of the autoimmune response in rheumatoid arthritis.[5]
-
Interaction with Sulfhydryl Groups: The gold(I) ion in aurothioglucose is highly thiophilic, meaning it readily binds to sulfur-containing molecules.[13] This strong interaction with sulfhydryl (-SH) groups on proteins and enzymes was believed to alter their function and contribute to the drug's therapeutic effects.[13]
-
Inhibition of Adenylyl Cyclase: Research indicated that gold compounds could inhibit the activity of adenylyl cyclase in lymphocyte membranes.[8] This inhibition could disrupt cellular signaling pathways involved in inflammation.[8]
-
Targeting Thioredoxin Reductase (TrxR): Later research identified the seleno-thiol containing enzyme thioredoxin reductase as a key target.[14] Inhibition of TrxR disrupts the cell's redox balance, leading to an increase in oxidative stress and potentially inducing apoptosis in hyper-proliferative cells.[14]
Signaling Pathways and Experimental Workflows
Gold compounds are known to interfere with several intracellular signaling pathways critical to the inflammatory response. The diagrams below illustrate these interactions as understood from early and subsequent research.
References
- 1. Gold injections: Can they treat rheumatoid arthritis? [medicalnewstoday.com]
- 2. The mechanisms of action of conventional chrysotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treating Rheumatoid Arthritis with Gold: What You Need to Know [healthline.com]
- 4. Gold-based therapy: From past to present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Aurothioglucose used for? [synapse.patsnap.com]
- 6. Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold-containing drugs - Wikipedia [en.wikipedia.org]
- 8. Aurothioglucose | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Aurothioglucose - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Auranofin. A preliminary review of its pharmacological properties and therapeutic use in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of chrysotherapy on circulating lymphocyte numbers and subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo effects of aurothioglucose and sodium thioglucose on rat tissue sulfhydryl levels and plasma sulfhydryl reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Progress and Perspectives on Using Gold Compounds for the Modulation of Tumor Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Half-Life of Aurothioglucose in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurothioglucose, a gold-containing compound, was historically a cornerstone in the therapeutic arsenal for rheumatoid arthritis. As a disease-modifying antirheumatic drug (DMARD), its mechanism centers on modulating the immune system to reduce inflammation and slow disease progression. A critical parameter in understanding its therapeutic window and potential for toxicity is its biological half-life in plasma. This technical guide provides an in-depth overview of the pharmacokinetics of aurothioglucose, with a specific focus on its plasma half-life. It synthesizes available data, outlines experimental methodologies for its determination, and visualizes key related pathways.
Quantitative Data on the Biological Half-Life of Aurothioglucose
The biological half-life of aurothioglucose in plasma is notably variable and is significantly influenced by the duration of treatment. Initial exposure is characterized by a shorter half-life, which extends considerably with repeated administration. This is likely due to the accumulation of gold in various bodily tissues, creating a deep compartment from which it is slowly released back into circulation. After administration, patient serum levels of gold rise and then decline over the following week. Regular weekly administration leads to a continuous rise in the basal gold value for several months, after which the serum level becomes relatively stable[1].
| Parameter | Value | Dosage Context |
| Initial Half-Life | 3 - 27 days | Following a single 50 mg intramuscular injection. |
| Half-Life after 3rd Dose | 14 - 40 days | Following successive weekly doses. |
| Half-Life after 11th Dose | Up to 168 days | Following successive weekly doses. |
| Peak Plasma Concentration Time | 4 - 6 hours | Following a single intramuscular injection.[1] |
| Protein Binding | ~95% | Bound to the albumin fraction in plasma.[1] |
Experimental Protocols for Half-Life Determination
Study Design and Patient Population
A typical pharmacokinetic study would involve a cohort of patients with active rheumatoid arthritis who are candidates for chrysotherapy (gold therapy).
-
Inclusion Criteria: Patients diagnosed with rheumatoid arthritis according to established criteria (e.g., American College of Rheumatology criteria), age 18-65, with normal renal and hepatic function.
-
Exclusion Criteria: Previous treatment with gold compounds, pregnancy, significant comorbidities.
-
Ethical Considerations: Informed consent would be obtained from all participants, and the study would be conducted in accordance with the Declaration of Helsinki and approved by an institutional review board.
Dosing and Administration
Aurothioglucose is administered via intramuscular injection, typically into the gluteal muscle[1]. A common dosing regimen for pharmacokinetic evaluation would be:
-
Initial Dose: A single intramuscular injection of 50 mg of aurothioglucose.
-
Maintenance Dosing: For studies evaluating steady-state pharmacokinetics, weekly or bi-weekly injections would be administered.
Blood Sample Collection
To accurately characterize the pharmacokinetic profile, frequent blood sampling is crucial.
-
Sample Type: Whole blood collected in EDTA or heparin-containing tubes. Plasma is separated by centrifugation.
-
Sampling Schedule (Single Dose Study):
-
Pre-dose (0 hours)
-
Post-dose: 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 168 hours (7 days).
-
Long-term follow-up: Weekly for the first month, then bi-weekly or monthly for up to 6 months to capture the terminal elimination phase.
-
Analytical Methodology for Gold Quantification
The determination of gold concentrations in plasma samples requires sensitive and specific analytical techniques. Atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS) are the most common methods.
3.4.1. Sample Preparation
-
Digestion: Plasma samples are digested to remove the organic matrix and liberate the gold ions. This is typically achieved using a mixture of strong acids, such as aqua regia (a mixture of nitric acid and hydrochloric acid).
-
Dilution: The digested sample is diluted with deionized water to a final volume suitable for analysis.
3.4.2. Instrumentation and Analysis
-
Atomic Absorption Spectroscopy (AAS): A light beam from a gold hollow-cathode lamp is passed through the atomized sample. Gold atoms absorb light at a characteristic wavelength (242.8 nm), and the amount of absorption is proportional to the concentration of gold in the sample.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The sample is introduced into a high-temperature argon plasma, which ionizes the gold atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS offers higher sensitivity and is often preferred for detecting very low concentrations of gold.
3.4.3. Data Analysis
Plasma gold concentration-time data are analyzed using pharmacokinetic modeling software. The half-life (t½) is calculated from the elimination rate constant (kₑ) using the formula: t½ = 0.693 / kₑ.
Visualizations
Experimental Workflow for Half-Life Determination
Caption: Experimental workflow for determining the plasma half-life of aurothioglucose.
Proposed Mechanism of Action on Immune Cells
The precise signaling pathways through which aurothioglucose exerts its effects are not fully elucidated. However, it is understood to modulate the function of key immune cells, particularly macrophages and T-cells. It is also known to inhibit lysosomal enzymes[2].
Caption: High-level overview of the proposed mechanism of action of aurothioglucose on immune cells.
Conclusion
The biological half-life of aurothioglucose in plasma is a complex parameter that is influenced by the chronicity of dosing. Its long and variable half-life necessitates careful patient monitoring to balance therapeutic efficacy with the risk of gold-related toxicity. The experimental protocols for its determination rely on robust analytical techniques capable of accurately quantifying gold in biological matrices. While the precise molecular targets and signaling pathways of aurothioglucose are still under investigation, its modulatory effects on macrophages and T-cells are central to its therapeutic action in rheumatoid arthritis. This guide provides a foundational understanding for researchers and professionals involved in the study and development of metal-based therapeutics.
References
Solganal's Effect on Synovial Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solganal, the brand name for the gold-based compound aurothioglucose, has historically been a cornerstone in the management of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by persistent synovial inflammation. While newer disease-modifying antirheumatic drugs (DMARDs) have largely supplanted its use, the study of this compound's mechanism of action continues to provide valuable insights into the immunopathology of RA and informs the development of novel therapeutics. This technical guide provides an in-depth analysis of this compound's effects on synovial inflammation, focusing on its molecular mechanisms, experimental validation, and the signaling pathways it modulates. Although specific quantitative data on this compound's direct effects on various inflammatory markers are limited in publicly available literature, this guide synthesizes the existing knowledge to provide a comprehensive overview for researchers and drug development professionals.
Mechanism of Action
The therapeutic effects of this compound in rheumatoid arthritis are attributed to its multifaceted immunomodulatory and anti-inflammatory properties. The exact mechanisms are not fully elucidated, but it is understood that the gold component, Au(I), plays a pivotal role in altering the behavior of key immune cells within the inflamed synovium.
Cellular Targets and Effects:
-
Macrophages and Lymphocytes: this compound is known to interfere with the activity of macrophages and lymphocytes, which are central to the inflammatory cascade in the rheumatoid synovium. Gold accumulates within these immune cells, leading to the inhibition of their pro-inflammatory functions. This includes a reduction in the production of inflammatory cytokines and other mediators that contribute to joint damage.
-
Inhibition of Lysosomal Enzymes: A key action of aurothioglucose is its ability to inhibit the activity of lysosomal enzymes within macrophages. These enzymes, when released, contribute to the degradation of cartilage and other joint tissues. By inhibiting these enzymes, this compound helps to mitigate tissue damage.
-
Modulation of T-cell Proliferation: this compound has been found to inhibit the proliferation of T-cells, which are crucial drivers of the autoimmune response in rheumatoid arthritis. This inhibition helps to dampen the overall inflammatory cascade.
-
Interaction with Cellular Thiols: The gold compound interacts with cellular thiols, which are essential for various cellular functions and signaling pathways. By binding to these sulfur-containing molecules, aurothioglucose can disrupt processes that contribute to inflammation and autoimmunity.
Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by modulating key signaling pathways implicated in the pathogenesis of synovial inflammation.
Inhibition of NF-κB and AP-1 Signaling
Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are critical transcription factors that regulate the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies have shown that aurothioglucose can inhibit the induced activity of both NF-κB and AP-1. This inhibition is a crucial aspect of its mechanism of action, as it effectively downregulates the inflammatory response at the transcriptional level.
Role as an IL-1 Functional Antagonist
Interleukin-1 (IL-1) is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of rheumatoid arthritis by stimulating synovial cells to produce inflammatory mediators and degradative enzymes. Research indicates that aurothioglucose acts as a functional antagonist of IL-1.[1] This suggests that this compound may interfere with the binding of IL-1 to its receptor or disrupt the downstream signaling cascade, thereby preventing the pro-inflammatory effects of IL-1 on synovial fibroblasts and other cells in the joint.[1]
Quantitative Data on Synovial Inflammation
While the qualitative effects of this compound on synovial inflammation are well-documented, specific quantitative data from clinical or preclinical studies are sparse in the readily available literature. The following tables summarize the expected effects based on the known mechanisms of gold salts, though direct quantitative comparisons for this compound are often not specified.
Table 1: Effect of Gold Salts on Inflammatory Markers in Synovial Fluid
| Inflammatory Marker | Expected Change with this compound Treatment | Reference (for general gold salts) |
| Substance P | Decreased | [2] |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Decreased | [3] |
| Inflammatory Cells (Macrophages, Lymphocytes) | Decreased | [3] |
Note: The data presented are qualitative expectations based on the known anti-inflammatory properties of gold compounds. Specific quantitative reductions (e.g., pg/mL) for this compound are not consistently reported in the literature.
Table 2: Histological Changes in Synovial Tissue with Gold Salt Therapy
| Histological Feature | Expected Change with this compound Treatment | Reference (for general gold salts) |
| Synovial Lining Hyperplasia | Reduced | [3] |
| Inflammatory Cell Infiltration (Macrophages, Lymphocytes) | Reduced | [3] |
| Vascularity | Potentially Reduced | - |
Note: This table reflects the anticipated histological improvements based on the immunomodulatory effects of gold salts. Quantitative histomorphometric data specific to this compound are limited.
Experimental Protocols
The evaluation of anti-arthritic drugs like this compound often relies on well-established animal models of rheumatoid arthritis. The Collagen-Induced Arthritis (CIA) model in rats is a widely used and relevant model.
Collagen-Induced Arthritis (CIA) in Rats: A General Protocol
1. Induction of Arthritis:
-
Antigen Preparation: Bovine type II collagen is emulsified with an equal volume of Complete Freund's Adjuvant (CFA).
-
Primary Immunization: On day 0, rats (e.g., Lewis or Wistar strains) are injected intradermally at the base of the tail with the collagen/CFA emulsion.
-
Booster Immunization: On day 7 or 21, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered to enhance the arthritic response.
2. This compound (Aurothioglucose) Administration:
-
Dosage: Aurothioglucose is typically administered intramuscularly. Dosages in rat models can vary, with studies using doses in the range of 10 mg/kg per day.
-
Treatment Schedule: Treatment can be initiated either prophylactically (before or at the time of immunization) or therapeutically (after the onset of clinical signs of arthritis).
3. Assessment of Synovial Inflammation:
-
Clinical Scoring: The severity of arthritis is monitored by visually scoring paw swelling, erythema, and joint deformity.
-
Histological Analysis: At the end of the study, synovial tissues are harvested, fixed, and sectioned. Hematoxylin and eosin (H&E) staining is used to assess synovial lining hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.
-
Immunohistochemistry: Specific antibodies are used to identify and quantify the infiltration of macrophages (e.g., using CD68 markers) and lymphocytes (e.g., using CD3 markers) within the synovial tissue.
-
Synovial Fluid Analysis: Synovial fluid can be aspirated to measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using techniques like ELISA.
-
Gene Expression Analysis: RNA can be extracted from synovial tissue to quantify the expression of inflammatory genes using real-time quantitative PCR (RT-qPCR).
Conclusion and Future Directions
This compound (aurothioglucose) exerts its therapeutic effect on synovial inflammation through a complex interplay of immunomodulatory actions, primarily targeting macrophages and lymphocytes, and inhibiting key pro-inflammatory signaling pathways such as NF-κB and AP-1. Its role as a functional antagonist of IL-1 further underscores its potent anti-inflammatory properties.
Despite a long history of clinical use, there is a notable lack of specific, publicly available quantitative data detailing the precise impact of this compound on the cellular and molecular components of the inflamed synovium. Future research, employing modern analytical techniques such as quantitative proteomics, transcriptomics, and high-resolution imaging on synovial tissue and fluid from this compound-treated animal models or patient cohorts, would be invaluable. Such studies would not only provide the much-needed quantitative data for a more complete understanding of its efficacy but could also uncover novel therapeutic targets within the complex inflammatory milieu of the rheumatoid joint. This would solidify the legacy of gold-based therapies and pave the way for the development of more targeted and effective treatments for rheumatoid arthritis.
References
- 1. Identification of a high-affinity receptor for interleukin 1 alpha and interleukin 1 beta on cultured human rheumatoid synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synovial tissue quantitative proteomics analysis reveals paeoniflorin decreases LIFR and ASPN proteins in experimental rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMT-Based Quantitative Proteomics Analysis of Synovial Fluid-Derived Exosomes in Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Intramuscular Administration of Aurothioglucose
For Research Use Only. Not for clinical use in humans.
Note on Drug Availability: Aurothioglucose (trade names Solganal, Auromyose) has been largely discontinued and is not widely available for clinical use.[1] Its application is now primarily confined to preclinical research, particularly in the induction of obesity in animal models.[1][2]
Introduction
Aurothioglucose is a gold-containing compound historically used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[1][3] It is administered via intramuscular injection, which allows for a gradual release of the gold compound into the bloodstream for a sustained therapeutic effect.[3] In a research context, aurothioglucose is a well-established agent for inducing obesity in rodents.[2] It selectively destroys neurons in the ventromedial hypothalamus (VMH), a key region for regulating satiety, leading to hyperphagia and significant weight gain.[2][3] These application notes provide detailed protocols for the intramuscular administration of aurothioglucose for both historical clinical reference and current preclinical research applications.
Mechanism of Action
The precise mechanism of aurothioglucose's anti-inflammatory effects is not fully elucidated but is understood to be multifaceted. The gold component accumulates in immune cells like macrophages and lymphocytes, modulating their function.[3][4] Key actions include:
-
Inhibition of Lysosomal Enzymes: Aurothioglucose inhibits the activity of lysosomal enzymes within macrophages, which are involved in tissue breakdown during inflammation.[3][4]
-
Modulation of Immune Cells: It reduces the production of inflammatory cytokines by macrophages and inhibits the proliferation of T-cells, which are central to the autoimmune response in rheumatoid arthritis.[3][4]
-
Antagonism of IL-1 Signaling: Aurothioglucose acts as a functional antagonist to Interleukin-1 (IL-1), a key pro-inflammatory cytokine. This action inhibits the downstream activation of transcription factors NF-κB and AP-1, which control the expression of numerous genes involved in inflammation.[5]
Signaling Pathway Diagram
Caption: Aurothioglucose signaling pathway in immune modulation.
Quantitative Data Summary
Table 1: Human Dosing Regimens (Historical)
| Population | Stage | Dosage | Frequency | Max Dose | Notes |
| Adult | Test Dose | 10 mg | Once | 10 mg | Observe for 15-30 min for adverse reactions.[2] |
| Week 2 & 3 | 25 mg | Weekly | 25 mg | ||
| Subsequent | 50 mg | Weekly | 50 mg | Continue until a cumulative dose of 0.8 to 1.0 g is reached.[2][6] | |
| Maintenance | 50 mg | Every 3-4 weeks | 50 mg | Initiated after clinical response, may be continued indefinitely.[2] | |
| Pediatric (6-12 yrs) | Test Dose | 0.25 mg/kg | Once | N/A | Observe for 15-30 min for adverse reactions.[2] |
| Escalation | Increase by 0.25 mg/kg/dose | Weekly | 25 mg | ||
| Maintenance | 0.75 - 1.0 mg/kg | Weekly to every 3-4 weeks | 25 mg | Continue for up to 20 doses, then reduce frequency.[2][7] |
Table 2: Pharmacokinetic Parameters (Human)
| Parameter | Value | Notes |
| Route of Administration | Intramuscular (IM) | Typically deep intragluteal injection.[8][9] |
| Time to Peak Serum Conc. | 4 - 6 hours | After a single 50 mg IM injection.[9] |
| Peak Serum Concentration | ~235 - 450 µg/dL | Highly variable between individuals after a 50 mg IM injection.[9][10] |
| Biological Half-Life | 3 - 27 days (single dose) | Increases with subsequent doses, up to 168 days after the 11th weekly dose.[9] |
| Protein Binding | ~95% | Primarily bound to albumin.[9] |
| Excretion | ~70% in urine, ~30% in feces | [9] |
Table 3: Preclinical (Mouse) Dosing for Obesity Induction
| Parameter | Value | Notes |
| Route of Administration | Intraperitoneal (IP) or Intramuscular (IM) | IP is common in research models.[1][6] |
| Dosage (Rat Model Ref.) | 0.4 - 0.8 mg/g (400 - 800 mg/kg) | Data from rat studies; mouse dosages are often similar but require optimization.[11] 1 mg/g was lethal in rats.[11] |
| Vehicle | Sterile Saline or Sesame Oil | Aurothioglucose is available as a suspension in oil.[9] |
| Expected Onset | Body weight increase begins ~1 week post-injection.[3] | |
| Key Outcome | Hyperphagia and severe obesity.[7] | Strain-dependent variations in developing subsequent diabetes.[7] |
Experimental Protocols
Protocol 1: Intramuscular Administration (Human Clinical Protocol - Historical Reference)
1. Materials:
-
Aurothioglucose injectable suspension (50 mg/mL).
-
Sterile syringe (1-3 mL).
-
Hypodermic needle, 18-gauge, 1.5–2 inches.[8]
-
Alcohol swabs.
-
Sharps disposal container.
2. Procedure:
-
Preparation: Vigorously shake the vial to ensure a uniform suspension. The vial may be gently warmed in water to facilitate withdrawal.[8]
-
Clean the rubber stopper of the vial with an alcohol swab.
-
Withdraw the prescribed dose into the syringe using the 18-gauge needle. It is advisable to change needles after withdrawal and before injection.[8]
-
Injection Site: The preferred site is the gluteal muscle for deep IM injection.[8]
-
Administration:
-
Position the patient appropriately.
-
Clean the injection site with an alcohol swab and allow it to dry.
-
Insert the needle deep into the muscle.
-
Aspirate by pulling back the plunger to ensure the needle is not in a blood vessel.
-
Inject the medication slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the site. Do not massage.
-
-
Post-Injection Monitoring:
-
The patient should remain recumbent for approximately 15 minutes post-injection.[8]
-
Monitor closely for immediate adverse events, particularly nitritoid reactions (flushing, dizziness, weakness).[8]
-
Before each subsequent injection, perform a CBC with differential, platelet count, and urinalysis.[2]
-
Protocol 2: Administration for Induction of Obesity in Mice
1. Materials:
-
Aurothioglucose (powder or suspension).
-
Sterile vehicle (e.g., 0.9% saline or sesame oil).
-
Sterile syringe (e.g., 1 mL tuberculin syringe).
-
Hypodermic needle (e.g., 25-27 gauge).
-
Animal scale.
-
Appropriate animal restraint device.
2. Procedure:
-
Preparation of Aurothioglucose Solution:
-
If using powder, prepare a suspension in the chosen sterile vehicle to the desired concentration (e.g., 50 mg/mL). Ensure thorough mixing to create a uniform suspension.
-
If using a pre-made suspension, shake vigorously before drawing up the dose.
-
-
Animal Preparation:
-
Weigh the mouse accurately to calculate the precise dose volume.
-
Properly restrain the animal. For IM injections, brief anesthesia (e.g., isoflurane) may be required for proper immobilization.[1]
-
-
Administration (Intramuscular):
-
The target muscle is typically the quadriceps (thigh muscle) of the hind limb.[12]
-
Clean the injection site with an alcohol swab.
-
Insert the needle into the thigh muscle, directing it away from the femur to avoid the sciatic nerve.[12]
-
Aspirate to check for blood. If blood appears, reposition the needle.
-
Inject the calculated volume steadily. The maximum recommended volume per IM site in a mouse is 0.05 mL.[5] If the volume is larger, use multiple sites.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for recovery from anesthesia and any immediate signs of distress.
-
Observe the injection site for signs of irritation or necrosis.
-
Begin monitoring body weight and food intake regularly (e.g., daily or weekly) to track the onset of obesity.[3]
-
Experimental Workflow Diagram
Caption: Workflow for aurothioglucose-induced obesity in mice.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Development of obesity and neurochemical backing in aurothioglucose-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food and water intake in gold thioglucose-induced obese Charles River mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utoledo.edu [utoledo.edu]
- 6. researchgate.net [researchgate.net]
- 7. Obesity-induced diabetes in mouse strains treated with gold thioglucose: a novel animal model for studying β-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurothioglucose obesity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary dilution studies in mice with gold thioglucose-induced obesity and in mice with the hereditary obesity-diabetes syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. [Weight gains of rats following injection of aurothioglucose] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols for Solganal (Aurothioglucose) in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard dosage guidelines for Solganal (aurothioglucose) as utilized in clinical studies for the treatment of rheumatoid arthritis. The information is compiled from various clinical reports and drug information resources to guide research and development professionals in designing and interpreting studies involving this therapeutic agent.
Introduction
This compound, the brand name for aurothioglucose, is a gold-containing compound that has been used as a disease-modifying antirheumatic drug (DMARD) in the management of active rheumatoid arthritis. Its mechanism of action is not fully understood but is believed to involve the modulation of inflammatory pathways. Due to its slow onset of action and potential for adverse effects, its use in clinical practice has diminished with the advent of newer DMARDs. However, understanding its clinical application and dosage is crucial for historical data interpretation and potential future research into gold-based therapies.
Quantitative Dosage Information
The following tables summarize the standard dosage regimens for this compound in adult and pediatric patients as reported in clinical literature.
Table 1: Standard Dosage Regimen for this compound in Adult Patients with Rheumatoid Arthritis
| Treatment Phase | Dosage | Frequency | Cumulative Dose Target | Notes |
| Initial Test Dose | 10 mg | Once | 10 mg | To assess for immediate hypersensitivity reactions. |
| Week 2 | 25 mg | Once | 35 mg | |
| Week 3 | 25 mg | Once | 60 mg | |
| Subsequent Dosing | 50 mg | Weekly | 0.8 to 1.0 g | Continue until clinical improvement or toxicity occurs. |
| Maintenance Phase 1 | 50 mg | Every 2 weeks | - | Initiated after a favorable response to initial treatment. |
| Maintenance Phase 2 | 50 mg | Every 3-4 weeks | - | Long-term maintenance therapy. |
Table 2: Standard Dosage Regimen for this compound in Pediatric Patients (Ages 6-12) with Juvenile Rheumatoid Arthritis
| Treatment Phase | Dosage | Frequency | Maximum Dose | Notes |
| Initial Dosing | 0.25 mg/kg | Weekly | 25 mg | Start with a test dose and gradually increase. |
| Maintenance Dosing | 1 mg/kg | Every 1-4 weeks | 50 mg | Adjust interval based on clinical response. |
Experimental Protocols
While specific protocols from early clinical trials are not extensively detailed in publicly available literature, the following represents a generalized protocol for the administration and monitoring of this compound in a clinical research setting, based on established clinical practice and available data.
3.1. Patient Selection Criteria
-
Inclusion Criteria:
-
Diagnosis of active rheumatoid arthritis according to established criteria (e.g., American College of Rheumatology criteria).
-
Failure to respond adequately to or intolerance of a trial of nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Age 18 years or older for adult studies; specific age range (e.g., 6-12 years) for pediatric studies.
-
Willingness and ability to comply with the protocol requirements and monitoring schedule.
-
-
Exclusion Criteria:
-
History of severe toxicity to gold compounds.
-
Significant renal or hepatic disease.
-
Uncontrolled hypertension.
-
Systemic lupus erythematosus.
-
Pregnancy or lactation.
-
History of blood dyscrasias.
-
3.2. Treatment Administration
This compound is administered via deep intramuscular injection, typically into the gluteal muscle. The site of injection should be rotated.
3.3. Patient Monitoring Protocol
Consistent and thorough monitoring is critical to mitigate the risk of adverse events associated with this compound therapy.
Table 3: Patient Monitoring Schedule in a Clinical Study Setting
| Parameter | Baseline | Prior to Each Injection | Monthly | As Clinically Indicated |
| Complete Blood Count (CBC) with differential and platelet count | ✓ | ✓ | ✓ | |
| Urinalysis for protein and blood | ✓ | ✓ | ✓ | |
| Renal Function Tests (e.g., serum creatinine, BUN) | ✓ | ✓ | ✓ | |
| Liver Function Tests (e.g., ALT, AST, bilirubin) | ✓ | ✓ | ✓ | |
| Clinical Assessment of Disease Activity (e.g., joint counts, pain scales) | ✓ | ✓ | ✓ | |
| Adverse Event Monitoring (e.g., skin rash, stomatitis) | ✓ | ✓ |
3.4. Criteria for Dose Modification or Discontinuation
Dose adjustments or termination of treatment should be based on a clear and predefined set of criteria to ensure patient safety.
-
Dose Reduction or Interruption:
-
Mild or transient proteinuria.
-
Mild cutaneous reactions (e.g., pruritus, minor rash).
-
Mild stomatitis.
-
-
Permanent Discontinuation:
-
Persistent or significant proteinuria.
-
Severe or exfoliative dermatitis.
-
Severe stomatitis.
-
Thrombocytopenia (platelet count <100,000/mm³).
-
Leukopenia (white blood cell count <4,000/mm³).
-
Agranulocytosis.
-
Aplastic anemia.
-
Other severe or life-threatening adverse reactions.
-
Lack of clinical response after a cumulative dose of 1.0 to 1.2 grams.
-
Visualized Workflows and Pathways
4.1. Experimental Workflow for this compound Administration in a Clinical Trial
The following diagram illustrates a typical workflow for a patient enrolled in a clinical study of this compound.
Application Notes and Protocols for Solganal B Oleosum (Aurothioglucose)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solganal B Oleosum is a trade name for aurothioglucose, a gold-containing compound formulated as a suspension in sesame oil for intramuscular injection.[1][2] Historically, it has been used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[3][4] Although its use has largely been superseded by newer therapies, aurothioglucose remains a compound of interest for research into the mechanisms of gold-based therapeutics and their effects on inflammatory and autoimmune processes.[3][5] These application notes provide detailed protocols for the preparation and experimental use of aurothioglucose in both in vitro and in vivo research settings.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | gold(1+);(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate | [6] |
| Molecular Formula | C6H11AuO5S | [2] |
| Molecular Weight | 392.18 g/mol | [2] |
| CAS Number | 12192-57-3 | [7] |
| Formulation | Suspension in sesame oil | [1] |
Mechanism of Action
The therapeutic effects of aurothioglucose are not entirely elucidated but are known to be multifaceted, primarily targeting immune system modulation.[3][7] The primary molecular target is Thioredoxin Reductase 1 (TrxR1) , a key enzyme in cellular redox control.[7] Aurothioglucose is a potent inhibitor of TrxR1.[7] By inhibiting TrxR1, aurothioglucose can induce oxidative stress in immune cells, thereby suppressing their pro-inflammatory functions.[1]
Additionally, aurothioglucose has been shown to:
-
Inhibit NF-κB and AP-1 activity : It acts as a functional antagonist of Interleukin-1 (IL-1), a key inflammatory cytokine, thereby inhibiting the activation of the transcription factors NF-κB and AP-1 which are crucial for the expression of pro-inflammatory genes.[8]
-
Modulate Macrophage and T-Cell Function : Aurothioglucose can suppress the activity of macrophages and inhibit the proliferation of T-cells, both of which are key players in the inflammatory cascade of rheumatoid arthritis.[5][7]
-
Inhibit Lysosomal Enzymes : It has been reported to inhibit the activity of lysosomal enzymes, which can contribute to tissue damage in inflammatory conditions.[3]
Quantitative Data
Table 1: In Vitro Activity of Aurothioglucose
| Parameter | Cell Line/System | Value | Reference |
| IC50 (TrxR1 Inhibition) | HeLa cell cytosol | 65 nM | [7] |
| NF-κB Inhibition | IL-1 induced CAT assay in NIH 3T3 cells | Effective inhibition observed | [8] |
| AP-1 Inhibition | IL-1 induced CAT assay in NIH 3T3 cells | Effective inhibition observed | [8] |
Table 2: In Vivo Data for Aurothioglucose in Animal Models
| Animal Model | Dosing Regimen | Observed Effect | Reference |
| Mouse | 0.025 mg/g body weight | Significant and prolonged inhibition of thioredoxin reductase (TR) activity in all tissues examined. | [1] |
| Mouse | 300 mg/kg, single intraperitoneal injection | Induction of hypothalamic obesity. | [7] |
| Rat | 1 mg Au/kg, intravenous administration | Higher serum gold values compared to blood values, with infrequent cell-associated gold. | [9] |
| Rat (Rheumatoid Arthritis Model) | 5-20 mg/week, intramuscular injection | Good clinical response in patients intolerant to sodium aurothiomalate. | [10] |
Experimental Protocols
Protocol 1: Preparation of Aurothioglucose for In Vitro Use
Note: this compound B Oleosum is an oily suspension and is not directly soluble in aqueous media. For in vitro experiments, it is crucial to either use a water-soluble form of aurothioglucose or to prepare a stock solution in an appropriate solvent.
Materials:
-
Aurothioglucose (water-soluble powder, if available) or this compound B Oleosum
-
Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure for Water-Soluble Aurothioglucose:
-
Weigh the desired amount of aurothioglucose powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Procedure for this compound B Oleosum (for use with a solvent):
-
Carefully extract a precise volume of the this compound B Oleosum suspension.
-
To create a stock solution, dissolve the oily suspension in DMSO to a high concentration (e.g., 100 mM). Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Vortex vigorously to ensure a homogenous solution.
-
Further dilute the stock solution in cell culture medium to the desired final concentrations for your experiment immediately before use.
Protocol 2: In Vitro NF-κB Inhibition Assay
This protocol is adapted from a general NF-κB reporter assay and can be used to evaluate the inhibitory effect of aurothioglucose on NF-κB activation.
Materials:
-
A muscle cell line (e.g., C2C12) stably expressing an NF-κB luciferase reporter gene
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Aurothioglucose stock solution (prepared as in Protocol 1)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the C2C12-NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of aurothioglucose (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions). Incubate for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to induce NF-κB activation. Include an unstimulated control group. Incubate for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the Luciferase Assay System.
-
Data Analysis: Normalize the luciferase readings to the TNF-α stimulated group (representing 100% activation). Calculate the percentage of inhibition for each concentration of aurothioglucose.
Protocol 3: In Vivo Administration of Aurothioglucose in a Mouse Model of Rheumatoid Arthritis
This protocol provides a general guideline for administering aurothioglucose in a collagen-induced arthritis (CIA) mouse model.
Materials:
-
This compound B Oleosum (aurothioglucose in sesame oil)
-
Collagen-Induced Arthritis (CIA) mouse model (e.g., DBA/1 mice)
-
Sterile syringes and needles (27-gauge or smaller)
Procedure:
-
Induction of Arthritis: Induce arthritis in the mice according to a standard CIA protocol. This typically involves immunization with type II collagen emulsified in complete Freund's adjuvant.
-
Treatment Initiation: Begin treatment with aurothioglucose at the onset of clinical signs of arthritis (e.g., paw swelling and redness).
-
Dosage and Administration:
-
Thoroughly mix the this compound B Oleosum vial by gentle inversion to ensure a uniform suspension.
-
Administer aurothioglucose via intramuscular (IM) injection. The gluteal muscle is a common site.
-
A typical therapeutic dose in mice can range from 1 to 10 mg/kg, administered weekly. The exact dose should be determined based on preliminary dose-ranging studies.
-
-
Monitoring:
-
Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers), grip strength, and body weight.
-
At the end of the study, collect tissues (e.g., paws, spleen, lymph nodes) for histological analysis and measurement of inflammatory markers.
-
-
Control Groups: Include a vehicle control group (sesame oil) and a positive control group (e.g., methotrexate).
Visualizations
Caption: Proposed mechanism of action of Aurothioglucose.
Caption: General experimental workflow for Aurothioglucose.
References
- 1. Aurothioglucose inhibits murine thioredoxin reductase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. What is Aurothioglucose used for? [synapse.patsnap.com]
- 6. Obesity-induced diabetes in mouse strains treated with gold thioglucose: a novel animal model for studying β-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aurothioglucose inhibits induced NF-kB and AP-1 activity by acting as an IL-1 functional antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution of gold in rat blood after intravenous administration of auranofin, gold sodium thiomalate and aurothioglucose to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aurothioglucose in rheumatoid arthritis. Outcome of treatment in patients intolerant of sodium aurothiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Induction of Obesity in Animal Models Using Aurothioglucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurothioglucose (GTG), a gold-containing glucose analog, is a widely utilized chemical agent for inducing obesity in animal models, particularly mice.[1] Administration of GTG leads to the development of a specific lesion in the ventromedial hypothalamus (VMH), a critical brain region responsible for regulating satiety and energy balance.[1][2] The destruction of glucose-sensing neurons within the VMH results in hyperphagia (excessive eating), leading to significant weight gain and the onset of obesity.[1][2] This chemically-induced model of obesity serves as an invaluable tool for investigating the pathophysiology of metabolic syndrome, exploring the central mechanisms of appetite control, and for screening potential anti-obesity therapeutics.[1]
The primary mechanism of GTG-induced obesity involves the targeted destruction of glucoreceptor neurons in the hypothalamus.[2] The glucose moiety of aurothioglucose facilitates its uptake by these specialized neurons.[2] Once inside the cells, the gold component is believed to exert its cytotoxic effects, leading to necrosis.[2] This damage disrupts the normal satiety signaling cascade, resulting in persistent hyperphagia and subsequent weight gain.[1] The development of obesity and related metabolic complications can vary between different animal strains, making this a versatile model to study the genetic predispositions to obesity and type 2 diabetes.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of aurothioglucose in inducing obesity in mice, including recommended dosages and expected physiological changes.
Table 1: Recommended Aurothioglucose Dosages for Obesity Induction in Mice
| Mouse Strain | Dosage (mg/kg, intraperitoneal) | Reference |
| C57BL/6 | 400 - 600 | [3][4] |
| DBA/2 | 400 | [3] |
| C57BLKs | 400 | [3] |
| BDF1 | 800 | [3][4] |
Note: The optimal dose may vary depending on the specific substrain, age, and sex of the animals. It is recommended to perform a pilot study to determine the most effective dose for your experimental conditions.
Table 2: Expected Phenotypic Changes in Aurothioglucose-Treated Mice
| Parameter | Expected Change | Timeframe for Onset | Reference |
| Body Weight | Significant increase | 1-2 weeks post-injection | [1][5] |
| Food Intake | Hyperphagia (increased food consumption) | Within 1-2 weeks post-injection | [1][3] |
| Plasma Glucose | Increased nonfasting levels | 8-12 weeks post-injection | [3] |
| Serum Triglycerides | Significantly higher | Chronic phase | [6] |
| Serum Cholesterol | Significantly higher | Chronic phase | [6] |
| Serum Insulin | Significantly higher | Chronic phase | [6] |
| Adipose Tissue | Increased fat cell size | Chronic phase | [6] |
Experimental Protocols
Protocol 1: Induction of Obesity with Aurothioglucose in Mice
This protocol outlines the standard procedure for the preparation and administration of aurothioglucose to induce hypothalamic lesions and subsequent obesity in mice.
Materials:
-
Aurothioglucose (GTG)
-
Sterile 0.9% saline solution
-
Animal scale
-
Syringes (1 ml) with 25-27 gauge needles
-
Appropriate mouse strain (e.g., C57BL/6)
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing facility for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Fasting: Fast the mice for 12-16 hours overnight before GTG injection. This enhances the uptake of GTG by the hypothalamic glucoreceptor neurons.
-
Aurothioglucose Preparation: Prepare a fresh solution of aurothioglucose in sterile 0.9% saline. The concentration should be calculated based on the desired dosage and the average weight of the mice. For example, to achieve a 400 mg/kg dose in a 25g mouse, you would need 10 mg of GTG. If you prepare a 20 mg/ml solution, you would inject 0.5 ml. Ensure the solution is well-dissolved and at room temperature.
-
Administration: Weigh each mouse accurately on the day of injection. Administer the calculated dose of aurothioglucose via a single intraperitoneal (IP) injection.
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group of mice.
-
Post-Injection Monitoring: Monitor the animals closely for the first 24 hours for any signs of distress. Provide free access to food and water immediately after the injection.
-
Long-Term Monitoring: Monitor body weight and food intake regularly (e.g., weekly) for the duration of the study.[1] Hyperphagia and a significant increase in body weight are typically observed within one to two weeks following the injection.[1][5]
Protocol 2: Histological Verification of Hypothalamic Lesions
This protocol is crucial to confirm the accurate placement and extent of the lesion in the ventromedial hypothalamus.
Materials:
-
Euthanasia solution (approved method)
-
0.9% saline
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
30% sucrose in PBS
-
Cryostat or vibratome
-
Microscope slides
-
Nissl stain (e.g., cresyl violet) or Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Perfusion: Perform transcardial perfusion first with 0.9% saline to clear the blood, followed by 4% PFA in PBS to fix the brain tissue.[1]
-
Brain Dissection and Post-Fixation: Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.[1]
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.[1]
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) through the hypothalamus using a cryostat or vibratome.[1]
-
Staining: Mount the sections on glass slides. Perform Nissl staining or H&E staining to visualize the neuronal cell bodies.[1]
-
Analysis: Examine the sections under a microscope. In GTG-treated animals, look for evidence of neuronal loss, gliosis, and tissue damage specifically within the ventromedial hypothalamus and potentially the arcuate nucleus.[1][5] Compare the histology with that of the saline-injected control mice to confirm the site-specific lesion.
Visualizations
Mechanism of Aurothioglucose-Induced Obesity
Caption: Mechanism of aurothioglucose-induced obesity.
Experimental Workflow for Aurothioglucose-Induced Obesity Model
Caption: Experimental workflow for the aurothioglucose obesity model.
Hypothesized Signaling Pathways in Obesity
While the direct signaling pathways affected by aurothioglucose-induced lesions are a consequence of neuronal destruction, the resulting obese state engages several key signaling cascades implicated in metabolic dysregulation.
Caption: Key signaling pathways involved in obesity.
References
- 1. benchchem.com [benchchem.com]
- 2. Gold thioglucose obesity syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Obesity-induced diabetes in mouse strains treated with gold thioglucose: a novel animal model for studying β-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of obesity and neurochemical backing in aurothioglucose-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of mazindol in preventing onset and development of obesity induced by gold thioglucose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Serum Gold Levels During Solganal (Aurothioglucose) Treatment
For Research, Scientific, and Drug Development Professionals
Introduction
Solganal (aurothioglucose) is a gold-containing compound historically used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[1][2] Although its use has significantly declined with the advent of newer, less toxic therapies, the study of its mechanism and the principles of its therapeutic monitoring remain relevant for researchers in pharmacology and drug development. Gold therapy, also known as chrysotherapy, involves the parenteral administration of gold compounds to reduce inflammation and slow disease progression.[3] Due to a narrow therapeutic window and the potential for significant adverse effects, monitoring of patients, including the measurement of serum gold levels, was a critical aspect of treatment.[4] It is important to note that injectable gold therapies, including this compound, were discontinued in the United States in 2019 due to manufacturing challenges.[5]
These application notes provide a detailed overview of the rationale and methodology for monitoring serum gold levels in subjects receiving this compound, intended for research and developmental purposes.
Pharmacokinetics and Rationale for Monitoring
Following intramuscular injection, aurothioglucose is slowly absorbed, reaching peak serum concentrations in approximately 4 to 6 hours.[2][6][7] Gold is highly bound to plasma proteins, particularly albumin (around 95%), and is widely distributed in the body, concentrating in synovial fluid, liver, kidney, bone marrow, and skin.[6][8][9] The elimination half-life of gold is long and increases with successive doses, ranging from 3-27 days after a single dose to as long as 168 days after multiple doses.[2][6]
The primary rationale for monitoring serum gold levels was to ensure therapeutic concentrations were achieved and to potentially mitigate the risk of toxicity. However, the correlation between serum gold concentrations and clinical efficacy or the incidence of adverse effects has been a subject of debate, with some studies showing a lack of a clear relationship.[7][10] Despite this, monitoring was often employed as part of a comprehensive safety assessment, which also included regular complete blood counts, platelet counts, and urinalysis to detect early signs of common toxicities such as dermatitis, stomatitis, and renal or hematologic adverse events.[1][4][6]
Data Presentation: Serum Gold Concentrations
The following table summarizes the reported serum gold concentrations during this compound treatment. It is important to note that a definitive therapeutic range has not been firmly established, and considerable inter-individual variability exists.
| Parameter | Serum Gold Concentration (µg/dL) | Notes |
| Peak Level (single 50 mg dose) | 235 - 450 | Occurs approximately 4-6 hours post-injection.[2][6][7] |
| Steady-State (weekly 50 mg dose) | 100 - 500 | Levels rise over several months before stabilizing. Significant individual variation is observed.[2][6] |
| Potential Toxic Level | > 500 | While not a definitive threshold, higher concentrations may be associated with an increased risk of adverse effects. However, toxicity can occur at lower levels.[6] |
Signaling Pathway: Inhibition of NF-κB by Gold Compounds
Gold compounds exert their anti-inflammatory effects by modulating various immune pathways. A key mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of pro-inflammatory gene expression.[1][3][4][11][12][13] By suppressing NF-κB activation, gold compounds reduce the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a critical role in the pathophysiology of rheumatoid arthritis.[1][11]
Experimental Protocols
Serum Sample Collection and Preparation
Objective: To obtain a stable serum sample for gold analysis.
Materials:
-
Vacutainer tubes (serum separator tubes, SST)
-
Centrifuge
-
Pipettes and pipette tips
-
Cryovials for storage
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol:
-
Collect whole blood into a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the sample at 1,000-1,300 x g for 15 minutes to separate the serum from the blood cells.
-
Carefully aspirate the serum supernatant using a pipette and transfer it to a clean, labeled cryovial.
-
Store the serum sample at -20°C or below until analysis. For long-term storage, -80°C is recommended.
Determination of Serum Gold by Atomic Absorption Spectrometry (AAS)
Objective: To quantify the concentration of gold in serum samples using Graphite Furnace Atomic Absorption Spectrometry (GFAAS), a highly sensitive method suitable for trace metal analysis in biological matrices.
Materials and Reagents:
-
Graphite Furnace Atomic Absorption Spectrometer (GFAAS) with a gold hollow cathode lamp and Zeeman background correction.
-
Autosampler
-
High-purity argon gas
-
Gold standard solution (1000 µg/mL)
-
Nitric acid (HNO₃), trace metal grade
-
Triton™ X-100 (surfactant)
-
Deionized water (Type 1)
-
Matrix modifier (e.g., a solution of palladium and magnesium nitrate)
-
Calibrated micropipettes and tips
-
Acid-washed autosampler vials and volumetric flasks
Protocol:
2.1. Preparation of Reagents and Standards:
-
Diluent Solution: Prepare a solution of 0.1% (v/v) Triton™ X-100 and 0.5% (v/v) nitric acid in deionized water. This solution aids in sample handling and helps to break down the sample matrix.
-
Stock Gold Standard (10 µg/mL): Prepare an intermediate stock solution by diluting the 1000 µg/mL primary standard with the diluent solution.
-
Working Standards: Prepare a series of working standards (e.g., 25, 50, 100, 200, 400 µg/dL) by serial dilution of the 10 µg/mL stock standard with the diluent solution. Prepare these fresh daily.
2.2. Sample Preparation:
-
Thaw the serum samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Perform a 1:5 dilution of the serum sample with the diluent solution (e.g., 100 µL of serum + 400 µL of diluent). This dilution factor may need to be adjusted based on the expected gold concentration.
2.3. Instrument Setup and Analysis:
-
Install and align the gold hollow cathode lamp.
-
Set the spectrometer wavelength to 242.8 nm and the slit width to 0.7 nm.
-
Optimize the furnace program for the analysis of gold in a serum matrix. A typical program includes drying, ashing (charring), atomization, and clean-out steps. An example program is provided below.
-
Set up the autosampler to inject a specific volume (e.g., 20 µL) of the prepared standards, samples, and quality controls, along with a matrix modifier (e.g., 5 µL).
-
Calibrate the instrument using the prepared working standards.
-
Analyze the diluted serum samples. Run quality control samples at regular intervals to ensure the accuracy and precision of the analysis.
2.4. Example GFAAS Furnace Program:
| Step | Temperature (°C) | Ramp Time (s) | Hold Time (s) | Argon Flow (mL/min) |
| Drying 1 | 110 | 10 | 20 | 250 |
| Drying 2 | 130 | 10 | 20 | 250 |
| Ashing | 800 | 10 | 20 | 250 |
| Atomization | 1800 | 0 | 5 | 0 (Read) |
| Clean-out | 2500 | 1 | 3 | 250 |
Note: This program is a general guideline and must be optimized for the specific instrument and matrix.
2.5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the working standards against their known concentrations.
-
Determine the concentration of gold in the diluted samples from the calibration curve.
-
Calculate the original serum gold concentration by multiplying the measured concentration by the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the monitoring of serum gold levels.
References
- 1. GOLD-Induced Cytokine (GOLDIC): A Critical Review of Its Properties, Synthesis, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurothioglucose | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sites.williams.edu [sites.williams.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Sample Preparation for Gold & Silver Assay - 911Metallurgist [911metallurgist.com]
- 6. nanoGold and µGold inhibit autoimmune inflammation: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold levels produced by treatment with auranofin and sodium aurothiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum gold. II. Levels in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of gold in biological materials by electrothermal atomic absorption spectrometry with a molybdenum tube atomizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lack of correlation between blood gold concentrations and clinical response in patients with definite or classic rheumatoid arthritis receiving auranofin or gold sodium thiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Molecular mechanisms of action of gold in treatment of rheumatoid arthritis--an update] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory role of gold nanoparticles in the prevention and treatment of Alzheimer's disease - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB01023F [pubs.rsc.org]
- 13. Nano-gold displayed anti-inflammatory property via NF-kB pathways by suppressing COX-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solganal (Aurothioglucose) as an Adjunctive Therapy in Early Active Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solganal (aurothioglucose), a gold-containing compound, has historically been a cornerstone in the management of rheumatoid arthritis (RA). As a disease-modifying antirheumatic drug (DMARD), its primary therapeutic goal is to slow disease progression.[1] While largely supplanted by newer agents, the study of this compound, particularly in the context of adjunctive therapy for early active RA, offers valuable insights into immunomodulatory mechanisms and historical treatment paradigms. These notes provide a detailed overview of its application, mechanism, and relevant protocols for research and development purposes. Although historically used, its indication was for the adjunctive treatment of early active adult and juvenile rheumatoid arthritis not adequately controlled by other anti-inflammatory agents.[2]
Mechanism of Action
The precise mechanism of action of aurothioglucose is not fully elucidated but is understood to be multifactorial, targeting various components of the immune system.[1][3] Gold compounds like this compound are known to accumulate in macrophages and lymphocytes, where they exert their immunomodulatory effects.[1]
Key proposed mechanisms include:
-
Inhibition of Lysosomal Enzymes: Aurothioglucose can inhibit lysosomal enzymes within macrophages, which are responsible for the breakdown of cellular components and can contribute to tissue damage in the inflamed joint.[1]
-
Modulation of Macrophage and T-Cell Activity: It modulates the activity of macrophages, reducing their production and release of inflammatory cytokines.[3] Additionally, it has been shown to inhibit the proliferation of T-cells, which are key drivers of the autoimmune response in RA.[1][3]
-
Reduction of Reactive Oxygen Species (ROS): Aurothioglucose can decrease the generation of ROS, thereby protecting against oxidative damage in the inflamed joints.[3]
-
Inhibition of Signaling Pathways: Research suggests that aurothioglucose can act as a functional antagonist to Interleukin-1 (IL-1) and inhibit the activity of transcription factors NF-κB and AP-1, which are critical in the expression of pro-inflammatory genes.[4]
Data Presentation
Due to the historical nature of this compound's use, detailed quantitative data from modern clinical trials focusing on its use as an adjunctive therapy in early active RA is limited in the available literature. The following tables are representative summaries based on qualitative descriptions of efficacy and safety from older studies and reviews.
Table 1: Representative Efficacy Outcomes of Parenteral Gold Therapy in Rheumatoid Arthritis
| Outcome Measure | Representative Improvement | Notes |
| Joint Swelling & Tenderness | 30% fewer swollen joints compared to placebo in some studies.[5] | Gold therapy has been shown to decrease the number of joints with synovitis.[6] |
| Pain Score | Significant improvement in pain/tenderness scores.[7] | A primary benefit observed in clinical trials. |
| Patient & Physician Global Assessment | Marked improvement in a significant portion of patients.[6] | One review suggested three out of five patients tolerating gold may have marked improvement.[6] |
| Erythrocyte Sedimentation Rate (ESR) | Decrease in ESR noted in patients responding to therapy.[7] | Reflects a reduction in systemic inflammation. |
| Rheumatoid Factor (RF) | Reduction in RF levels over the period of study.[8] | Suggests a selective effect on RF production. |
Table 2: Common Adverse Events Associated with Aurothioglucose Therapy
| Adverse Event Category | Specific Manifestations | Approximate Frequency | Management |
| Mucocutaneous | Dermatitis, pruritus (itching), stomatitis (mouth ulcers).[6] | Most common side effects. | Temporary dose reduction or discontinuation; symptomatic treatment.[9] |
| Hematologic | Thrombocytopenia, leukopenia, anemia.[6] | Less common but potentially serious. | Requires immediate discontinuation of therapy and supportive care.[6] |
| Renal | Proteinuria, nephrosis.[6] | A significant potential toxicity. | Regular urinalysis is crucial; persistent proteinuria necessitates discontinuation.[6] |
| Vasomotor (Nitritoid) Reactions | Dizziness, nausea, vomiting, sweating, facial flushing.[9] | Can occur shortly after injection. | Discontinuation of the specific gold salt.[9] |
Experimental Protocols
The following protocols are synthesized from historical clinical practice and published literature for the investigational use of this compound as an adjunctive therapy.
1. Patient Selection Protocol
-
Inclusion Criteria:
-
Diagnosis of early active rheumatoid arthritis (e.g., < 2 years duration).
-
Inadequate response to a stable dose of a primary DMARD (e.g., methotrexate).
-
Active disease defined by standard criteria (e.g., specified number of swollen/tender joints, elevated ESR/CRP).
-
-
Exclusion Criteria:
-
History of severe toxicity to gold compounds.
-
Significant renal or hepatic dysfunction.[10]
-
Pre-existing hematologic disorders.
-
Pregnancy or lactation.
-
2. Dosing and Administration Protocol (Adjunctive Therapy)
-
Test Dose: 10 mg intramuscularly (IM) as a single test dose.[10]
-
Initial Dosing:
-
Cumulative Dose and Evaluation: Continue weekly 50 mg doses until a total cumulative dose of 0.8 to 1.0 g has been administered.[10] At this point, a thorough evaluation of clinical response should be conducted.
-
Maintenance Dosing (for responders):
-
Concomitant Medication: The primary DMARD (e.g., methotrexate) should be continued at a stable dose during the initiation and titration of this compound.
3. Safety Monitoring Protocol
-
Baseline Assessments (prior to first dose):
-
Ongoing Monitoring:
-
Patient Counseling: Patients should be educated to report any new symptoms, particularly skin rash, itching, sore mouth, or unusual bruising or bleeding.
Mandatory Visualization
References
- 1. What is Aurothioglucose used for? [synapse.patsnap.com]
- 2. Aurothioglucose | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Aurothioglucose? [synapse.patsnap.com]
- 4. Aurothioglucose inhibits induced NF-kB and AP-1 activity by acting as an IL-1 functional antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of auranofin and aurothioglucose in the treatment of rheumatoid arthritis: a single blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parenteral gold in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gold therapy in early rheumatoid arthritis [pubmed.ncbi.nlm.nih.gov]
- 9. rjah.nhs.uk [rjah.nhs.uk]
- 10. drugs.com [drugs.com]
- 11. shropshiretelfordandwrekinccg.nhs.uk [shropshiretelfordandwrekinccg.nhs.uk]
Application Notes and Protocols for the Synthesis of Gold Thioglucose (Auranofin) for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gold thioglucose, and more specifically the organogold compound Auranofin, has been a subject of significant research interest due to its therapeutic properties, extending beyond its traditional use in treating rheumatoid arthritis.[1] Its potential as an antimicrobial and anticancer agent has led to a renewed focus on its synthesis and mechanisms of action.[2][3] Auranofin's therapeutic effects are largely attributed to its ability to induce oxidative stress and inhibit key enzymes such as thioredoxin reductase (TrxR) and kappaB kinase.[4][5] This document provides detailed protocols for the synthesis of gold thioglucose for research purposes, along with a summary of quantitative data and visual representations of the synthesis workflow and its primary signaling pathway.
Quantitative Data Summary
The following table summarizes quantitative data from a representative synthesis of carrier-added [¹⁹⁸Au]Auranofin, providing insights into the efficiency of the reaction steps.
| Step | Reactant 1 | Reactant 2 | Equivalent Ratio (Reactant 2 to 1) | Mean Yield (non-decay corrected) |
| Conversion to c.a. [¹⁹⁸Au][Au(tht)Cl] | c.a. H[¹⁹⁸Au][AuCl₄] | Tetrahydrothiophene (tht) | Not Specified | 63.0 ± 3.7% (n=5) |
| Synthesis of c.a. [¹⁹⁸Au]Auranofin | c.a. [¹⁹⁸Au][Au(PEt₃)Cl] | Tetra-O-acetyl-1-thio-β-D-glucopyranose | 1.3 eq. | 57.0 ± 3.2% (n=5) |
| Synthesis of c.a. [¹⁹⁸Au]Auranofin (Base) | c.a. [¹⁹⁸Au][Au(PEt₃)Cl] | Potassium Carbonate | 1.5 eq. | Not Applicable |
Table adapted from data presented in the synthesis of radiolabeled Auranofin.[5]
Experimental Protocols
Protocol 1: Synthesis of Auranofin via Biphasic Reaction
This protocol is a straightforward method for synthesizing Auranofin from peracetylated thioglucose and triethylphosphine gold(I) chloride.[2][5]
Materials:
-
(2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranosato)(triethylphosphine)gold(I) ([Au(PEt₃)Cl])
-
Tetra-O-acetyl-1-thio-β-D-glucopyranose
-
Dichloromethane (DCM)
-
Potassium Carbonate (K₂CO₃)
-
Milli-Q Water
Procedure:
-
Dissolve the crude [Au(PEt₃)Cl] in dichloromethane (140 µL). The solution should appear yellow.[5]
-
In a separate vial, dissolve tetra-O-acetyl-1-thio-β-D-glucopyranose (80 mg, 219.56 µmol) in dichloromethane (160 µL).[5]
-
Add the solution of tetra-O-acetyl-1-thio-β-D-glucopyranose to the [Au(PEt₃)Cl] solution.
-
Prepare a solution of Potassium Carbonate (0.7 mg, 5.06 µmol) in Milli-Q water (300 µL).[5]
-
Add the aqueous potassium carbonate solution to the dichloromethane mixture, creating a biphasic system.
-
Vortex the biphasic mixture vigorously for 1 minute to ensure thorough mixing and reaction at the interface.[5]
-
After vortexing, allow the layers to separate.
-
Carefully remove and discard the upper aqueous layer.
-
The resulting organic layer contains the Auranofin product. This crude product can be purified by standard methods such as chromatography or fractional crystallization.[6]
Protocol 2: Synthesis via a Thioether or Thioester Intermediate
This method utilizes a 2,3,4,6-tetra-O-acetylglucopyranosyl thioether or thioester as a key starting material.[6]
Materials:
-
2,3,4,6-tetra-O-acetylglucopyranosyl thioether or thioester (e.g., with a trityl leaving group)
-
Triethylphosphine gold(I) chloride ((C₂H₅)₃PAuCl)
-
Inert aprotic organic solvent (e.g., methylene chloride)
Procedure:
-
Dissolve the 2,3,4,6-tetra-O-acetylglucopyranosyl thioether or thioester in an inert aprotic organic solvent.
-
Add the triethylphosphine gold(I) chloride to the solution.
-
The reaction can be carried out at temperatures ranging from room temperature up to the boiling point of the solvent.[6]
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Upon completion, the solvent is evaporated in vacuo to yield the crude Auranofin.
-
The crude product is then purified by chromatography or fractional crystallization.[6]
Protocol 3: Synthesis via a Silver Thiolate Intermediate
This protocol involves the formation of a silver salt of the sugar thiol as an intermediate.[4][6]
Materials:
-
A suitable thioether starting material
-
Silver nitrate (AgNO₃) or other heavy metal salt
-
Tertiary phosphine gold reagent (e.g., (C₂H₅)₃PAuCl)
-
Appropriate solvents
Procedure:
-
React the thioether with silver nitrate or another heavy metal salt to form the silver salt of the sugar thiol.[4]
-
Isolate the resulting silver thiolate intermediate.
-
React the silver salt of the sugar thiol with the tertiary phosphine gold reagent.[6] This can be performed in a one-pot or two-step process.
-
The reaction yields Auranofin, which can then be isolated and purified using standard techniques.
Visualizations
Experimental Workflow: Biphasic Synthesis of Auranofin
Caption: Workflow for the biphasic synthesis of Auranofin.
Signaling Pathway: Mechanism of Action of Auranofin
Caption: Auranofin's inhibitory effects on key cellular pathways.
References
- 1. What is Aurothioglucose used for? [synapse.patsnap.com]
- 2. Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AURANOFIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. Synthesis and in vitro characterization of [198Au]Auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4122254A - Process for preparing auranofin - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Aurothioglucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurothioglucose is a gold-containing compound historically used in the treatment of rheumatoid arthritis. Its therapeutic effects are attributed to its modulation of inflammatory pathways and cellular redox systems. These application notes provide a comprehensive overview of in vitro assays to assess the efficacy of Aurothioglucose, complete with detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows.
Key Efficacy Endpoints and Corresponding In Vitro Assays
The in vitro efficacy of Aurothioglucose can be evaluated through a panel of assays targeting its known mechanisms of action. These include its inhibitory effects on key enzymes and transcription factors involved in inflammation and cellular redox balance, as well as its impact on cell viability and cytokine production.
Data Presentation
The following tables summarize the quantitative data on the in vitro efficacy of Aurothioglucose based on available literature.
Table 1: Inhibition of Thioredoxin Reductase 1 (TrxR1) by Aurothioglucose
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 65 nM | Purified TrxR1 | [1][2][3] |
Table 2: Effect of Aurothioglucose on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time | Effect on Viability | Reference |
| HeLa | Up to 100 | 72 hours | No significant effect | [3][4] |
| OM10.1 and Ach2 | 10, 25, 100 | 12 days | Decreased to 60% of control | [4] |
Table 3: Anti-inflammatory Effects of Aurothioglucose
| Assay | Target | Effect | Cell Line | Notes | Reference |
| Reporter Gene Assay | NF-κB | Inhibition of IL-1 induced activity | NIH 3T3 fibroblasts | Aurothioglucose acted as an IL-1 functional antagonist. | [5] |
| Cytokine Production | IL-1β and TNF-α | No inhibition | Mouse Macrophages | In contrast, Auranofin did show inhibition. | [6][7] |
| Cytokine Production | IL-10 and IL-6 | Increased production | Human peripheral blood mononuclear cells | Effect observed with gold salts in general. |
Experimental Protocols
Thioredoxin Reductase (TrxR) Activity Assay
This protocol describes a colorimetric assay to measure the activity of TrxR in cell lysates, adapted from commercially available kits. The assay measures the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color that can be measured spectrophotometrically.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail)
-
Bradford assay reagent for protein quantification
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 10 mM EDTA)
-
NADPH solution (e.g., 4 mg/mL in Assay Buffer)
-
DTNB solution (e.g., 10 mg/mL in Assay Buffer)
-
Aurothioglucose (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: a. Culture cells to the desired confluency. b. Treat cells with various concentrations of Aurothioglucose or vehicle control for the desired time. c. Wash cells with ice-cold PBS and lyse with cell lysis buffer. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of the supernatant using the Bradford assay.
-
Assay Reaction: a. In a 96-well plate, add the following to each well:
- Cell lysate (containing a standardized amount of protein, e.g., 20-50 µg)
- Assay Buffer to a final volume of 180 µL. b. Add 10 µL of NADPH solution to each well. c. Initiate the reaction by adding 10 µL of DTNB solution to each well.
-
Measurement: a. Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every 30 seconds for 5-10 minutes.
-
Data Analysis: a. Calculate the rate of change in absorbance (ΔA/min). b. TrxR activity is proportional to the rate of TNB formation. c. Compare the activity in Aurothioglucose-treated samples to the vehicle control to determine the percentage of inhibition.
NF-κB Luciferase Reporter Gene Assay
This assay measures the activity of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
TNF-α or other NF-κB activator
-
Aurothioglucose (test compound)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: a. Seed HEK293 cells in a 96-well plate. b. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. c. Allow cells to recover and express the reporters for 24 hours.
-
Treatment: a. Pre-treat the cells with various concentrations of Aurothioglucose or vehicle control for a specified time (e.g., 1-2 hours). b. Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6-8 hours. Include unstimulated controls.
-
Cell Lysis and Luciferase Measurement: a. Wash the cells with PBS and lyse them with Passive Lysis Buffer. b. Transfer the cell lysate to a white, opaque 96-well plate. c. Add Luciferase Assay Reagent to each well and measure the firefly luciferase activity using a luminometer. d. If using a dual-luciferase system, add the second reagent and measure the Renilla luciferase activity.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Calculate the fold induction of NF-κB activity by the activator compared to the unstimulated control. c. Determine the percentage of inhibition of NF-κB activity by Aurothioglucose compared to the activator-only control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., HeLa, macrophages)
-
Cell culture medium
-
Aurothioglucose (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density. b. Allow cells to adhere and grow for 24 hours.
-
Treatment: a. Treat the cells with a range of concentrations of Aurothioglucose or vehicle control. b. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: a. Add 100 µL of solubilization solution to each well. b. Mix thoroughly to dissolve the formazan crystals.
-
Measurement: a. Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: a. Subtract the background absorbance (media only). b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). c. If applicable, calculate the IC50 value.
Cytokine Production Assay (ELISA)
This protocol outlines the measurement of pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant of cultured cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or other immune stimulant
-
Aurothioglucose (test compound)
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-10)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: a. Seed immune cells in a 96-well plate. b. Pre-treat the cells with various concentrations of Aurothioglucose or vehicle control for a specified time. c. Stimulate the cells with an appropriate stimulant (e.g., LPS at 1 µg/mL) to induce cytokine production. Include unstimulated controls. d. Incubate for a suitable period (e.g., 24 hours).
-
Sample Collection: a. Centrifuge the plate to pellet the cells. b. Carefully collect the supernatant for cytokine analysis.
-
ELISA Procedure: a. Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
- Coating the plate with a capture antibody.
- Adding standards and samples (supernatants).
- Adding a detection antibody.
- Adding an enzyme conjugate (e.g., streptavidin-HRP).
- Adding a substrate and stopping the reaction.
-
Measurement: a. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Generate a standard curve from the absorbance values of the known standards. b. Calculate the concentration of the cytokine in each sample from the standard curve. c. Determine the effect of Aurothioglucose on cytokine production by comparing the concentrations in treated versus untreated (but stimulated) cells.
Visualizations
Signaling Pathways
Caption: NF-κB Signaling Pathway and the inhibitory action of Aurothioglucose.
Caption: Thioredoxin Reductase Pathway and the inhibitory action of Aurothioglucose.
Experimental Workflows
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for Cytokine Production Assay (ELISA).
References
- 1. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Aurothioglucose inhibits induced NF-kB and AP-1 activity by acting as an IL-1 functional antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auranofin inhibits the induction of interleukin 1 beta and tumor necrosis factor alpha mRNA in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of interleukin-12 production by auranofin, an anti-rheumatic gold compound, deviates CD4+ T cells from the Th1 to the Th2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Treatment of Solganal (Aurothioglucose) in Chronic Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term treatment protocols for Solganal (aurothioglucose) in chronic inflammatory conditions, primarily rheumatoid arthritis (RA). The information is compiled from historical clinical data and preclinical research to guide further investigation and drug development. Due to the historical nature of this therapy, some data is derived from studies on closely related parenteral gold compounds like gold sodium thiomalate.
Long-Term Treatment and Monitoring Protocol
This compound is administered via intramuscular injection for the treatment of active rheumatoid arthritis. The treatment protocol involves an induction phase followed by a long-term maintenance phase. Close monitoring for adverse reactions is critical throughout the treatment course.
Table 1: Adult Dosing and Monitoring Protocol for Long-Term this compound Treatment
| Treatment Phase | Dosage and Administration | Frequency | Monitoring Parameters | Monitoring Frequency |
| Induction | 10 mg test dose, followed by 25 mg | Weekly | Complete Blood Count (CBC) with differential, platelet count, urinalysis | Before each injection |
| 50 mg until a cumulative dose of 0.8 to 1.0 g is reached | Weekly | Renal and liver function tests | Baseline and periodically | |
| Maintenance | 50 mg | Every 3-4 weeks | CBC with differential, platelet count, urinalysis | Before each injection |
| Dose may be reduced to every other week for 1-2 months if clinical response is noted before transitioning to the 3-4 week schedule. |
This maintenance dosage may be continued indefinitely based on the patient's response and tolerance to aurothioglucose.[1]
Clinical Efficacy in Long-Term Use
The efficacy of gold compounds in long-term treatment has been documented, though quantitative data from historical trials are not always presented in modern standardized formats. The available data indicates a significant clinical response in a substantial portion of patients.
Table 2: Summary of Long-Term Clinical Outcomes with Parenteral Gold Therapy
| Study/Parameter | Patient Population | Duration | Key Findings |
| Functional Outcome (Sodium Aurothiomalate) [2] | 160 patients with RA completing 5 years of treatment | 5 years | Patients with early RA (≤2 years duration at initiation) showed a mean 30% improvement in Health Assessment Questionnaire (HAQ) score (p < 0.001).[2] |
| Clinical Response (Aurothioglucose) [3] | 43 patients intolerant to sodium aurothiomalate | Long-term | Good clinical response was observed in 60% (25 out of 43) of patients.[3] |
| Treatment Continuation (Sodium Aurothiomalate) [4] | 201 patients with RA | Up to 5 years | Treatment was terminated due to inefficacy in 29.5% of patients and due to adverse effects in 57% of patients over five years.[4] |
Mechanism of Action: Signaling Pathways
The therapeutic effects of aurothioglucose are attributed to its modulation of inflammatory and immune responses. Key mechanisms include the inhibition of pro-inflammatory signaling pathways and enzymatic activity. Gold compounds have been shown to suppress the activation of NF-κB and AP-1, which are critical transcription factors for pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. This is partly achieved through the inhibition of the IκB kinase (IKK) complex.[5] Additionally, gold compounds accumulate in lysosomes of macrophages, where they can interfere with antigen processing and presentation.[4][5]
Figure 1: Proposed signaling pathway for the anti-inflammatory action of this compound.
Experimental Protocols
The following are representative protocols for key experiments to evaluate the bioactivity of gold compounds like this compound.
Protocol 1: In Vitro Lysosomal Enzyme Inhibition Assay (β-Glucuronidase)
This protocol is adapted from standard enzymatic assays to measure the inhibitory effect of aurothioglucose on lysosomal enzyme activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 75 mM Potassium Phosphate Buffer, pH 6.8 at 37°C.
-
Substrate Solution: 3.0 mM Phenolphthalein glucuronide in deionized water.
-
Enzyme Solution: Purified β-Glucuronidase from a relevant source (e.g., bovine liver or E. coli) diluted in cold Assay Buffer to a working concentration.
-
Stop Solution: 200 mM Glycine Buffer, pH 10.4.
-
Test Compound: Prepare a stock solution of this compound (aurothioglucose) in a suitable solvent and create serial dilutions in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
-
Add 50 µL of the Enzyme Solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the Substrate Solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
References
- 1. db.cngb.org [db.cngb.org]
- 2. Improved functional outcome in patients with early rheumatoid arthritis treated with intramuscular gold: results of a five year prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurothioglucose in rheumatoid arthritis. Outcome of treatment in patients intolerant of sodium aurothiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mechanism of action of gold in treatment of rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Molecular mechanisms of action of gold in treatment of rheumatoid arthritis--an update] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Solganal (Aurothioglucose) with other Anti-inflammatory Agents in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, available data, and experimental protocols for investigating the combination of Solganal (aurothioglucose) with other anti-inflammatory agents. This compound, a gold-based disease-modifying antirheumatic drug (DMARD), has historically been used in the treatment of rheumatoid arthritis.[1][2] Its unique mechanism of action presents opportunities for synergistic or additive effects when combined with other classes of anti-inflammatory drugs.
Scientific Rationale for Combination Therapy
The anti-inflammatory effects of this compound are not fully elucidated but are known to involve modulation of the immune system.[3] Key mechanisms include the inhibition of lysosomal enzymes within macrophages, suppression of T-cell proliferation, and the inhibition of pro-inflammatory signaling pathways such as NF-κB and AP-1.[4][5] This multifaceted action provides a strong basis for combining this compound with agents that have different mechanisms of action, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), corticosteroids, and other DMARDs like methotrexate. The concurrent use of NSAIDs and corticosteroids with gold therapy has been a common clinical practice, particularly in the initial phases of treatment to provide symptomatic relief while the slower-acting this compound takes effect.
Data Presentation
Quantitative data from clinical trials specifically investigating the combination of this compound (aurothioglucose) with other anti-inflammatory agents are limited in publicly available literature. The following tables summarize available data on the efficacy and adverse events of aurothioglucose as a monotherapy and in combination with other DMARDs, including a study on a similar gold-based compound, gold sodium thiomalate.
Table 1: Efficacy of Gold-Based Therapy in Rheumatoid Arthritis
| Treatment Group | N | Primary Outcome | Result | Study Reference |
| Aurothioglucose | 26 | Discontinuation due to lack of efficacy | 13% | [2] |
| Auranofin | 26 | Discontinuation due to lack of efficacy | 31% | [2] |
| Gold Sodium Thiomalate + Methotrexate + Hydroxychloroquine | 21 | Significant amelioration of clinical and laboratory parameters | Achieved in the first year and maintained for three years | [6] |
| Gold Sodium Thiomalate + Methotrexate | 65 | ACR20 Response at 48 weeks | 61% | [7] |
| Placebo + Methotrexate | 65 | ACR20 Response at 48 weeks | 30% | [7] |
| Gold Sodium Thiomalate + Methotrexate | 65 | ACR50 Response at 48 weeks | 26% | [7] |
| Placebo + Methotrexate | 65 | ACR50 Response at 48 weeks | 4% | [7] |
| Gold Sodium Thiomalate + Methotrexate | 65 | ACR70 Response at 48 weeks | 21% | [7] |
| Placebo + Methotrexate | 65 | ACR70 Response at 48 weeks | 0% | [7] |
ACR20, ACR50, and ACR70 refer to the American College of Rheumatology criteria for 20%, 50%, and 70% improvement in disease activity, respectively.[7]
Table 2: Adverse Events Associated with Aurothioglucose Therapy
| Adverse Event | Frequency | Study Reference |
| Dermatological Reactions (e.g., rash, pruritus) | Up to 50% | [3][8] |
| Gastrointestinal Symptoms (e.g., nausea, diarrhea) | Common | [3] |
| Renal Toxicity (e.g., proteinuria) | Serious potential adverse effect | [3] |
| Hematologic Side Effects (e.g., thrombocytopenia, leukopenia) | 3-5% (thrombocytopenia), up to 1.4% (leukopenia) | [3][8] |
| Withdrawal due to Adverse Reactions | 50% (in a study comparing to auranofin) | [2] |
| Withdrawal within 12 months (after switching from aurothioglucose to aurothiomalate) | 24% (for various reasons including adverse events) | [1] |
| New Adverse Drug Reactions (after switching from aurothioglucose to aurothiomalate) | 16% | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Inhibited by this compound
This compound has been shown to inhibit the activation of NF-κB and AP-1, two critical transcription factors that regulate the expression of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the AP-1 signaling pathway by this compound.
Experimental Workflow for In Vitro Synergy Studies
The following workflow outlines a general procedure for assessing the synergistic anti-inflammatory effects of this compound in combination with another agent in vitro.
Caption: Workflow for in vitro synergy analysis of this compound.
Experimental Protocols
In Vitro Synergy Assessment using Macrophage Cell Line (RAW 264.7)
Objective: To determine if this compound in combination with an NSAID (e.g., Ibuprofen) or a corticosteroid (e.g., Dexamethasone) exhibits synergistic or additive effects in reducing the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (Aurothioglucose)
-
Ibuprofen or Dexamethasone
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound, Ibuprofen, and Dexamethasone in an appropriate solvent (e.g., DMSO or water) and dilute to desired concentrations in cell culture medium.
-
Treatment:
-
Remove the old medium from the cells.
-
Add fresh medium containing various concentrations of this compound alone, the other anti-inflammatory agent alone, or combinations of both. Include a vehicle control group.
-
Pre-incubate the cells with the drugs for 1 hour.
-
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatants, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each treatment group compared to the LPS-stimulated control.
-
Assess cell viability to ensure that the observed effects are not due to cytotoxicity.
-
Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
In Vivo Efficacy Assessment in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in combination with methotrexate in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound (Aurothioglucose)
-
Methotrexate
-
Calipers for paw thickness measurement
-
Micro-CT scanner
-
Histology reagents
Protocol:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen in CFA.
-
On day 0, immunize mice with an intradermal injection of the collagen emulsion at the base of the tail.
-
On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
-
Treatment Groups:
-
Divide the mice into the following groups (n=8-10 per group) once arthritis is established (around day 24-28):
-
Vehicle control (e.g., saline)
-
This compound alone
-
Methotrexate alone
-
This compound + Methotrexate combination
-
-
-
Drug Administration:
-
Administer this compound via intramuscular injection at a predetermined dose and schedule (e.g., weekly).
-
Administer methotrexate via intraperitoneal injection at a predetermined dose and schedule (e.g., weekly).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor the mice daily for signs of arthritis and score each paw on a scale of 0-4 based on the severity of swelling and erythema. The maximum score per mouse is 16.
-
Paw Swelling: Measure the thickness of the hind paws using calipers every 2-3 days.
-
-
Endpoint Analysis (e.g., at day 42):
-
Radiographic/Micro-CT Analysis: Scan the hind paws to assess bone erosion and joint damage.
-
Histopathology: Euthanize the mice, collect the hind paws, and process them for histological analysis. Stain sections with H&E and Safranin O-Fast Green to evaluate inflammation, pannus formation, and cartilage destruction.
-
Biomarker Analysis: Collect blood samples to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies by ELISA.
-
-
Data Analysis:
-
Compare the clinical scores, paw swelling, radiographic scores, and histological scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Determine if the combination therapy shows a significantly greater reduction in arthritis severity compared to the individual treatments.
-
Conclusion
The combination of this compound with other anti-inflammatory agents holds promise for a more effective management of inflammatory conditions like rheumatoid arthritis. The available data, although limited for specific combinations with aurothioglucose, suggests potential for synergistic or additive effects, particularly with corticosteroids and other DMARDs like methotrexate. The provided protocols offer a framework for researchers to systematically investigate these combinations in both in vitro and in vivo settings to generate robust, quantitative data that can guide future drug development efforts. Further research is warranted to fully elucidate the clinical potential and safety profile of this compound-based combination therapies.
References
- 1. Parenteral gold preparations. Efficacy and safety of therapy after switching from aurothioglucose to aurothiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of auranofin and aurothioglucose in the treatment of rheumatoid arthritis: a single blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the side effects of Aurothioglucose? [synapse.patsnap.com]
- 4. Aurothioglucose inhibits induced NF-kB and AP-1 activity by acting as an IL-1 functional antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel rheumatoid arthritis drug succeeds in clinical trial [med.stanford.edu]
- 7. rheumatology.org [rheumatology.org]
- 8. drugs.com [drugs.com]
Troubleshooting & Optimization
Technical Support Center: Managing Adverse Skin Reactions to Solganal (aurothioglucose)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse skin reactions encountered during experiments with Solganal (aurothioglucose).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a research context?
A1: this compound is the brand name for aurothioglucose, a gold-containing compound. Historically used as a disease-modifying antirheumatic drug (DMARD), its mechanism is not fully elucidated but is understood to involve the modulation of the immune system.[1] In a research setting, it is often used to study the effects of gold compounds on inflammatory and autoimmune processes. Its therapeutic action is believed to stem from its ability to interfere with the function of immune cells like macrophages and lymphocytes, thereby reducing the production of inflammatory cytokines.[1] Specifically, aurothioglucose can inhibit the activity of lysosomal enzymes within macrophages and suppress the proliferation of T-cells.[1]
Q2: What are the most common types of adverse skin reactions observed with this compound?
A2: Dermatological reactions are the most frequently reported adverse effects of this compound, occurring in up to 50% of patients in clinical settings.[2] These can range from mild to severe and include:
-
Dermatitis: The most common reaction, often presenting as eczema-like or nonspecific rashes.[3][4]
-
Pruritus (itching): A frequent and important warning sign of a potential cutaneous reaction.[3][4]
-
Stomatitis (mouth sores): The second most common adverse reaction, which can be preceded by a metallic taste.[3]
-
Lichenoid eruptions: These reactions can be severe and may persist even after discontinuation of the drug.[5]
-
Pityriasis rosea-like eruptions. [5]
-
Urticaria (hives). [5]
-
Chrysiasis: A rare, long-term side effect characterized by a blue-gray discoloration of sun-exposed skin.[2][6]
More severe, though less common, reactions can include exfoliative dermatitis and toxic epidermal necrolysis.[2]
Q3: What is the typical onset for these skin reactions?
A3: The onset of skin reactions to gold salts can be variable, with initial signs appearing anywhere from two weeks to eight months after the initiation of treatment.[5]
Q4: Are there any known genetic predispositions to this compound-induced adverse reactions?
A4: There is evidence to suggest a genetic link to certain toxicities. Patients with HLA-D locus histocompatibility antigens DRw2 and DRw3 may have a genetic predisposition to developing reactions such as proteinuria during gold therapy.[3] Additionally, individuals with HLA Bw35 may be more prone to gold drug reactions.[7]
Troubleshooting Guide for Adverse Skin Reactions
This guide provides a structured approach to identifying and managing adverse skin reactions during pre-clinical research involving this compound.
Step 1: Initial Observation and Characterization
If a skin reaction is observed in an animal model, it is crucial to first characterize the lesion.
| Observation Parameter | Description | Action |
| Morphology | Describe the appearance of the rash (e.g., maculopapular, vesicular, erythematous, eczematous). | Photograph the affected area with a scale for reference. |
| Distribution | Note the location and extent of the reaction (e.g., localized to the injection site, generalized). | Document the affected body surface area. |
| Associated Signs | Look for other signs of distress in the animal, such as changes in behavior, appetite, or the presence of systemic symptoms like fever. | Monitor vital signs and overall health status. |
| Pruritus | Observe for signs of itching, such as scratching or rubbing the affected area. | Note the frequency and intensity of scratching. |
Step 2: Immediate Management and Dose Adjustment
Prompt action is necessary to mitigate the reaction and determine causality.
| Severity of Reaction | Recommended Action | Rationale |
| Mild (e.g., localized erythema, mild pruritus) | - Consider a temporary reduction in the this compound dose.- Administer topical corticosteroids and antihistamines as per your approved animal care protocol.[6] | To assess if the reaction is dose-dependent and to provide symptomatic relief. |
| Moderate (e.g., generalized rash, significant pruritus) | - Withhold this compound administration.- Initiate systemic corticosteroids if warranted by the severity and as per your protocol.[6] | To halt the progression of the reaction and control inflammation. |
| Severe (e.g., blistering, skin sloughing, systemic symptoms) | - Immediately discontinue this compound.- Provide supportive care, including fluid and electrolyte management.- Consider consultation with a veterinary dermatologist. | To prevent life-threatening complications. |
Step 3: Re-challenge and Confirmation (Use with Caution)
A re-challenge may be considered in a research setting to confirm this compound as the causative agent, but this should be done with extreme caution.
| Re-challenge Protocol | Considerations |
| Dose | If the initial reaction has completely resolved, a re-challenge can be attempted with a significantly lower dose (e.g., 50% of the original dose).[6] |
| Monitoring | Closely monitor the subject for any signs of a recurrent reaction. |
Quantitative Data on this compound-Related Skin Reactions
The following table summarizes the reported incidence of various dermatological adverse events associated with parenteral gold therapy, including this compound.
| Adverse Skin Reaction | Reported Incidence | Reference |
| Overall Dermatologic Reactions | Up to 50% | [2] |
| Dermatitis | Most common reaction | [3][4] |
| Pruritus | Common, often a warning sign | [3][4] |
| Stomatitis | Second most common reaction | [3] |
| Proteinuria (Renal) | 3% to 19% | [8] |
Experimental Protocols
In Vitro Assay for Gold Hypersensitivity: Lymphocyte Transformation Test (LTT)
This protocol is adapted from methodologies used to assess T-cell mediated drug hypersensitivity.[9][10][11]
Objective: To determine if peripheral blood mononuclear cells (PBMCs) from a this compound-treated subject exhibit a proliferative response upon in vitro re-exposure to the drug, indicative of a cell-mediated immune response.
Methodology:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) in 96-well plates.
-
This compound Stimulation: Add this compound to the cell cultures at various non-cytotoxic concentrations. Include a positive control (e.g., phytohemagglutinin) and a negative control (culture medium alone).
-
Incubation: Incubate the plates for 5-6 days to allow for lymphocyte proliferation.
-
Proliferation Assessment: Measure lymphocyte proliferation using one of the following methods:
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure radioactivity using a scintillation counter.
-
CFSE Staining: Stain PBMCs with carboxyfluorescein succinimidyl ester (CFSE) prior to culture. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which indicates cell division.
-
-
Data Analysis: Calculate a stimulation index (SI) by dividing the mean counts per minute (CPM) or percentage of divided cells in the this compound-stimulated cultures by the mean of the negative control cultures. An SI greater than a predetermined cutoff (typically 2 or 3) is considered a positive result.
Troubleshooting:
-
High background proliferation: Ensure aseptic technique to prevent microbial contamination. Use pre-screened batches of fetal bovine serum.
-
Low positive control response: Check the viability of the PBMCs and the concentration and activity of the mitogen.
-
Drug-induced cytotoxicity: Determine the non-toxic concentration range of this compound in preliminary experiments using a viability assay (e.g., trypan blue exclusion or MTT assay).
In Vivo Model: Oxazolone-Induced Contact Hypersensitivity in Mice
This is a standard model for delayed-type hypersensitivity and can be adapted to study the effects of this compound on a T-cell mediated skin inflammation.[1][2][3][4][6]
Objective: To induce a contact hypersensitivity reaction in mice and to evaluate the potential of this compound to modulate this inflammatory response.
Methodology:
-
Sensitization (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply a solution of oxazolone (e.g., 1.5% in acetone) to the shaved abdomen.[2]
-
-
Treatment: Administer this compound or vehicle control to the mice according to the experimental design (e.g., daily injections starting from the day of sensitization or a few days before the challenge).
-
Challenge (Day 7):
-
Apply a lower concentration of oxazolone (e.g., 1% in acetone) to the right ear of each mouse. Apply the vehicle alone to the left ear as a control.[2]
-
-
Evaluation (24-48 hours post-challenge):
-
Measure the thickness of both ears using a dial micrometer.
-
Calculate the degree of ear swelling by subtracting the thickness of the vehicle-treated left ear from the oxazolone-treated right ear.
-
Euthanize the mice and collect the ears for histological analysis (to assess cellular infiltration and edema) and cytokine profiling (e.g., by qPCR or ELISA).
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Skin microbiota of oxazolone-induced contact hypersensitivity mouse model | PLOS One [journals.plos.org]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Early Stress-Response Gene REDD1 Controls Oxazolone-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Induction of oxazolone-mediated features of atopic dermatitis in NOD-scid IL2Rγnull mice engrafted with human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemotechnique.se [chemotechnique.se]
- 8. news-medical.net [news-medical.net]
- 9. Lymphocyte Transformation Test (LTT) | Mixed Lymphocyte Reaction | Xeno Diagnostics [xenodiagnostics.com]
- 10. The lymphocyte transformation test in the diagnosis of drug hypersensitivity [pubmed.ncbi.nlm.nih.gov]
- 11. LTT - Allergy testing [imd-berlin.de]
Technical Support Center: Mitigating Renal Toxicity Associated with Aurothioglucose
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential renal toxicity associated with the use of aurothioglucose in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of aurothioglucose-associated renal effects?
A1: Direct studies on aurothioglucose-induced nephrotoxicity are limited. However, based on its composition as a gold-containing compound, potential mechanisms can be inferred. Gold can accumulate in the kidneys, specifically in the renal tubules.[1] This accumulation may lead to cellular stress and injury through mechanisms common to heavy metal toxicity, including oxidative stress and inflammation. While one study in rats showed gold accumulation without apparent kidney effects at a specific dose, it's plausible that higher doses or different experimental conditions could lead to nephrotoxicity.[1]
Q2: How does aurothioglucose affect inflammatory pathways in the kidney?
A2: Aurothioglucose has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammation.[2] This suggests that aurothioglucose may have anti-inflammatory properties. However, the interplay between its potential to induce cellular stress due to gold accumulation and its inhibitory effect on NF-κB in the renal context is not fully elucidated. Chronic inflammation is a hallmark of kidney disease, and NF-κB is a central mediator in this process.[3][4][5]
Q3: What are the potential biomarkers to monitor for aurothioglucose-induced renal toxicity?
A3: While specific biomarkers for aurothioglucose are not established, general biomarkers of drug-induced kidney injury are recommended for monitoring. These can be categorized as markers of glomerular function and tubular injury.
| Biomarker Category | Biomarker | Description |
| Glomerular Function | Serum Creatinine (sCr) | A common, but late, indicator of reduced glomerular filtration rate (GFR). |
| Blood Urea Nitrogen (BUN) | Another traditional marker of kidney function, can be influenced by non-renal factors. | |
| Tubular Injury | Kidney Injury Molecule-1 (KIM-1) | A sensitive and specific biomarker for proximal tubule injury.[6][7][8] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | An early marker of kidney damage, detectable in both urine and plasma.[7][9] | |
| N-acetyl-β-D-glucosaminidase (NAG) | A lysosomal enzyme that is a sensitive indicator of renal tubular damage.[6][7] | |
| Metallothionein (MT) | Urinary MT levels may increase in response to gold accumulation and could be an indicator of metal-induced renal stress.[1] |
Q4: Can antioxidant supplementation mitigate potential aurothioglucose renal toxicity?
A4: Although direct evidence for aurothioglucose is lacking, oxidative stress is a common mechanism of drug-induced nephrotoxicity.[10] Antioxidants have shown protective effects against kidney damage induced by other heavy metals and nephrotoxic agents.[11][12] Therefore, co-administration of antioxidants could be a potential strategy to mitigate aurothioglucose-induced renal stress. Natural antioxidants like curcumin and resveratrol have shown promise in preclinical models of kidney disease by activating the Nrf2 pathway, a key regulator of the cellular antioxidant response.[13][14][15]
Section 2: Troubleshooting Guides
This section provides guidance on specific issues that may arise during experiments involving aurothioglucose.
Issue 1: Elevated serum creatinine and BUN levels in experimental animals.
-
Possible Cause: Reduced glomerular filtration rate, indicative of kidney dysfunction.
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the measurements to rule out experimental error.
-
Dose-response assessment: Determine if the effect is dose-dependent by testing lower doses of aurothioglucose.
-
Assess tubular injury markers: Measure urinary KIM-1 and NGAL to determine if tubular damage is also present.
-
Histopathological analysis: Perform histological examination of the kidneys to identify any structural changes like acute tubular necrosis or interstitial nephritis.
-
Consider antioxidant co-administration: In a new cohort, test the hypothesis that the toxicity is mediated by oxidative stress by co-administering an antioxidant like N-acetylcysteine (NAC) or Vitamin E.
-
Issue 2: Increased urinary KIM-1 or NGAL without significant changes in serum creatinine.
-
Possible Cause: Early-stage acute tubular injury. Tubular markers are often more sensitive than glomerular markers for detecting initial kidney damage.[6][7]
-
Troubleshooting Steps:
-
Time-course analysis: Monitor the biomarker levels over time to see if the injury progresses and leads to a decline in GFR (indicated by a rise in creatinine).
-
Reduce aurothioglucose dose: A lower dose may prevent the progression of tubular injury.
-
Investigate inflammatory markers: Measure urinary or tissue levels of inflammatory cytokines (e.g., IL-6, TNF-α) to assess the inflammatory response.
-
Evaluate Nrf2 pathway activation: Assess the expression of Nrf2 and its target genes (e.g., HO-1, NQO1) in kidney tissue to understand the cellular antioxidant response.[3][16][17]
-
Issue 3: Unexpected anti-inflammatory effects observed in the kidney.
-
Possible Cause: As a known inhibitor of NF-κB, aurothioglucose might be suppressing an underlying inflammatory process in your experimental model.[2]
-
Troubleshooting Steps:
-
Characterize the effect: Quantify the expression of NF-κB and downstream inflammatory mediators to confirm and characterize the anti-inflammatory effect.
-
Delineate from toxicity: It is crucial to differentiate a therapeutic anti-inflammatory effect from a masking of underlying cellular stress. Assess markers of cellular injury (KIM-1, NGAL) and oxidative stress alongside the inflammatory markers.
-
Functional assessment: Evaluate if the observed anti-inflammatory effect is associated with improved or preserved renal function.
-
Section 3: Experimental Protocols
Protocol 1: Assessment of Aurothioglucose-Induced Nephrotoxicity in a Rodent Model
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Aurothioglucose Administration: Administer aurothioglucose via intraperitoneal injection daily for 14 days. Include a vehicle control group and at least three dose levels (e.g., 10, 25, 50 mg/kg).
-
Sample Collection:
-
Collect urine samples at baseline, day 7, and day 14 for biomarker analysis (KIM-1, NGAL, NAG).
-
Collect blood samples at the same time points for serum creatinine and BUN analysis.
-
-
Tissue Harvesting: At the end of the study, perfuse the kidneys and collect tissue for:
-
Histopathological analysis (H&E and PAS staining).
-
Immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and inflammation (e.g., F4/80 for macrophages).
-
Western blot or qPCR analysis for proteins involved in oxidative stress (Nrf2, HO-1) and inflammation (NF-κB, TNF-α).
-
-
Data Analysis: Compare the data from the aurothioglucose-treated groups with the vehicle control group using appropriate statistical methods.
Protocol 2: Evaluation of an Antioxidant in Mitigating Aurothioglucose Nephrotoxicity
-
Animal Model and Aurothioglucose Dosing: Use the same rodent model and a predetermined nephrotoxic dose of aurothioglucose from Protocol 1.
-
Treatment Groups:
-
Vehicle Control
-
Aurothioglucose alone
-
Aurothioglucose + Antioxidant (e.g., N-acetylcysteine, 150 mg/kg, i.p.)
-
Antioxidant alone
-
-
Administration: Administer the antioxidant 1 hour before aurothioglucose administration daily for 14 days.
-
Sample Collection and Analysis: Follow the same procedures as in Protocol 1 to assess renal function and injury markers.
-
Oxidative Stress Markers: In the kidney tissue homogenates, measure markers of oxidative stress such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Section 4: Visualizations
References
- 1. Subchronic treatment of rats with aurothioglucose; effects on plasma, hepatic, renal and urinary zinc, copper and metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurothioglucose inhibits induced NF-kB and AP-1 activity by acting as an IL-1 functional antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NF-κB in inflammation and renal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NFκB and Kidney Injury [frontiersin.org]
- 6. Biomarkers of Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers for the Diagnosis of Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel predictive biomarkers for acute injury superimposed on chronic kidney disease | Nefrología [revistanefrologia.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant treatment prevents renal damage and dysfunction and reduces arterial pressure in salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidants for chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural antioxidants in the treatment and prevention of diabetic nephropathy; a potential approach that warrants clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Redox Modulating NRF2 Activators on Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Natural products for kidney disease treatment: Focus on targeting mitochondrial dysfunction [frontiersin.org]
- 16. The spatiotemporal and paradoxical roles of NRF2 in renal toxicity and kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nrf2 activators as potential modulators of injury in human kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hematological Side Effects of Long-Term Solganal (Aurothioglucose) Use
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the effects of long-term Solganal (aurothioglucose) administration. It provides detailed information on potential hematological side effects, monitoring protocols, and troubleshooting strategies in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary hematological side effects associated with long-term this compound (aurothioglucose) use?
A1: Long-term administration of this compound can lead to a range of hematological adverse events due to bone marrow suppression. The most frequently reported side effects include:
-
Thrombocytopenia: A decrease in the number of platelets, which can increase the risk of bleeding.[1][2][3]
-
Leukopenia: A reduction in the number of white blood cells, heightening susceptibility to infections.[1][2]
-
Anemia: A decline in red blood cells or hemoglobin levels, leading to fatigue and weakness.[2]
-
Eosinophilia: An increase in the number of eosinophils, a type of white blood cell.[2]
-
Agranulocytosis: A severe and dangerous form of leukopenia, characterized by a sharp drop in neutrophils.[2]
-
Pancytopenia: A deficiency of all three major blood cell types: red blood cells, white blood cells, and platelets.[2]
-
Aplastic Anemia: A rare but serious condition where the bone marrow fails to produce enough new blood cells.[2]
Q2: What is the reported incidence of these hematological side effects?
A2: The incidence of hematological side effects with parenteral gold therapy, including aurothioglucose, has been documented in various studies. The approximate frequencies are summarized in the table below. It is important to note that severe side effects are a significant reason for the discontinuation of therapy in up to one-third of patients within the first year.[2]
Data Presentation: Incidence of Hematological Side Effects with Long-Term this compound Use
| Hematological Side Effect | Reported Incidence | Key Considerations |
| Thrombocytopenia | 3% to 5% | Can be immune-mediated and requires immediate discontinuation of the drug if platelet counts fall below 100,000/mm³.[2] |
| Eosinophilia | 5% | Often an early sign of gold toxicity. |
| Leukopenia | Up to 1.4% | A white blood cell count below 4,000/mm³ is a warning sign of toxicity.[2] |
| Anemia | Less Frequently Reported | A significant drop in hemoglobin should be investigated.[2] |
| Agranulocytosis | Rare | A life-threatening condition requiring immediate cessation of treatment. |
| Pancytopenia | Rare | Indicates severe bone marrow suppression.[2] |
| Aplastic Anemia | Very Rare | A serious adverse event with a poor prognosis.[4] |
Q3: What are the recommended experimental protocols for monitoring hematological toxicity during long-term this compound administration?
A3: Regular monitoring of hematological parameters is crucial to detect early signs of toxicity. The following experimental protocols are recommended:
-
Baseline Assessment: Before initiating long-term studies with this compound, a complete blood count (CBC) with differential, platelet count, and urinalysis should be performed to establish baseline values.
-
Routine Monitoring:
-
A CBC with differential and platelet count should be monitored frequently. Some sources recommend testing before every other injection or every 2-4 weeks.[5]
-
Urinalysis should be performed before each administration to monitor for proteinuria, an early sign of renal toxicity which can be associated with hematological side effects.
-
-
Thresholds for Intervention: Treatment should be withheld and investigated if the following are observed:[6]
-
Platelet count drops below 100,000/mm³.
-
White blood cell (WBC) count is less than 4,000/mm³.
-
Granulocyte count is less than 1,500/mm³.
-
A rapid decrease in hemoglobin.
-
Eosinophil count is greater than 5%.
-
Troubleshooting Guides
Issue: A sudden drop in platelet count is observed in an experimental subject.
Troubleshooting Steps:
-
Confirm the finding: Repeat the platelet count to rule out laboratory error.
-
Cease administration: Immediately discontinue this compound treatment.
-
Investigate the mechanism: Perform an assay to detect drug-dependent anti-platelet antibodies. Gold-induced thrombocytopenia is often immune-mediated, involving the peripheral destruction of platelets.[2] Bone marrow aspirates in such cases typically show normal or increased numbers of megakaryocytes.[2]
Experimental Protocol: Detection of Drug-Dependent Anti-Platelet Antibodies by Flow Cytometry
This protocol is adapted from standard methods for detecting drug-dependent anti-platelet antibodies.
Objective: To determine if the observed thrombocytopenia is mediated by antibodies that bind to platelets in the presence of aurothioglucose.
Materials:
-
Patient serum or citrated plasma from the affected subject.
-
Normal group O donor platelets.
-
Aurothioglucose solution.
-
Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA).
-
Fluorescein isothiocyanate (FITC)-labeled goat anti-human IgG and IgM.
-
Flow cytometer.
Methodology:
-
Platelet Preparation: Isolate healthy donor platelets and wash them. Resuspend the platelets in PBS with 1% BSA.
-
Incubation:
-
Test Sample: Incubate the donor platelets with the patient's serum in the presence of aurothioglucose.
-
Negative Control 1 (No Drug): Incubate the donor platelets with the patient's serum in the absence of aurothioglucose.
-
Negative Control 2 (Normal Serum): Incubate the donor platelets with serum from a healthy subject in the presence of aurothioglucose.
-
-
Washing: Wash the platelets with a buffer containing the same concentration of aurothioglucose (for the test sample and negative control 2) or a drug-free buffer (for negative control 1).
-
Staining: Add FITC-labeled anti-human IgG and IgM to all samples to detect bound antibodies.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the fluorescence intensity of the platelets. A significant increase in fluorescence in the test sample compared to the negative controls indicates the presence of drug-dependent anti-platelet antibodies.
Mandatory Visualizations
Caption: Proposed immune-mediated pathway of this compound-induced thrombocytopenia.
Caption: Workflow for monitoring hematological parameters during this compound use.
Caption: Logical steps for troubleshooting hematological side effects.
References
- 1. Gold Nanoparticle-Induced Cell Death and Potential Applications in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What are the side effects of Aurothioglucose? [synapse.patsnap.com]
- 4. Undesirable effects of gold salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Optimized and Standardized Rapid Flow Cytometry Functional Method for Heparin-Induced Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GoldIII porphyrin 1a induced apoptosis by mitochondrial death pathways related to reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solganal (Aurothioglucose)
This technical support center provides essential information for researchers, scientists, and drug development professionals regarding Solganal (aurothioglucose), a gold-containing compound historically used in the treatment of rheumatoid arthritis.
Frequently Asked Questions (FAQs)
Q1: Why was this compound discontinued in some markets?
A1: The discontinuation of this compound (aurothioglucose) and other injectable gold preparations in markets like the United States and the Netherlands around 2019 was primarily due to a combination of economic and clinical factors.[1][2] Manufacturers cited the rising cost of gold and challenges in sourcing raw materials, which made production economically unviable.[1][2] Furthermore, the availability of newer, more effective, and better-tolerated disease-modifying antirheumatic drugs (DMARDs) and biologic agents for rheumatoid arthritis has largely rendered chrysotherapy (gold therapy) obsolete in modern clinical practice.[3][4]
Q2: What is the established mechanism of action for this compound?
A2: The precise mechanism of action of this compound is not fully understood.[3][5] However, it is known to be an immunomodulating agent.[3] The gold compound accumulates in macrophages and lymphocytes, where it is believed to inhibit the activity of lysosomal enzymes.[3] This action helps to limit tissue damage in the joints.[3] Additionally, aurothioglucose has been shown to inhibit the proliferation of T-cells, which are key contributors to the autoimmune response in rheumatoid arthritis.[3]
Q3: What are the primary toxicities associated with this compound administration in preclinical and clinical studies?
A3: this compound is associated with a wide range of potential toxicities. The most frequently reported adverse effects are dermatologic, including itching and various types of rashes, which can occur in up to 50% of patients.[6] Hematologic side effects such as thrombocytopenia, leukopenia, and even aplastic anemia are also significant concerns.[6] Renal toxicity, manifesting as proteinuria and nephrotic syndrome, is another serious adverse effect that requires immediate discontinuation of the drug.[6] Other notable toxicities include stomatitis (sore mouth), metallic taste, and gastrointestinal disturbances.[6][7] In rare cases, severe and potentially fatal reactions like anaphylactic shock and "nitritoid" reactions (vasomotor responses) have been observed, particularly with gold sodium thiomalate.[6][7]
Q4: Are there known genetic predispositions to this compound toxicity?
A4: Yes, there is evidence suggesting a genetic link to certain toxic reactions. Patients with HLA-D locus histocompatibility antigens DRw2 and DRw3 may have a genetic predisposition to developing proteinuria during treatment with gold compounds like aurothioglucose.[7]
Troubleshooting Guide for Experimental Use
Scenario 1: Unexpected Cell Death in In Vitro Cultures Treated with this compound.
-
Possible Cause: High concentration of this compound leading to cytotoxicity. Gold compounds can be toxic to cells at high concentrations.
-
Troubleshooting Steps:
-
Titration Experiment: Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
Solubility Check: Ensure this compound is fully dissolved in the vehicle before adding to the culture medium. Precipitation can lead to uneven concentration and localized toxicity.
-
Vehicle Control: Always include a vehicle-only control to rule out any cytotoxic effects of the solvent.
-
Time-Course Analysis: Evaluate cell viability at different time points to understand the kinetics of any potential toxicity.
-
Scenario 2: High Variability in Inflammatory Marker Readouts Across Experiments.
-
Possible Cause: Inconsistent bioactivity of this compound preparation or experimental inconsistencies.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh solutions of this compound for each experiment, as the stability of the compound in solution over time may vary.
-
Standardized Protocol: Ensure strict adherence to the experimental protocol, including incubation times, cell densities, and reagent concentrations.
-
Positive and Negative Controls: Include appropriate positive (e.g., a known anti-inflammatory agent) and negative controls in every experiment to normalize the results.
-
Assay Validation: Validate the assay used for measuring inflammatory markers for linearity, precision, and accuracy.
-
Data Presentation
Table 1: Comparison of Withdrawal Rates Due to Adverse Effects in Clinical Trials
| Treatment Group | Withdrawal Rate due to Adverse Effects | Key Adverse Effects Leading to Withdrawal | Reference |
| Gold Sodium Thiomalate | 41% | Rash, stomatitis, proteinuria | [8] |
| Sulfasalazine | 16% | Rash, gastrointestinal distress | [8] |
| Auranofin | 6% | Not specified | [9] |
| Placebo | Not specified | Not applicable | [8][10] |
| Methotrexate | 11% (2 out of 18 patients) | Not specified | [11] |
| Gold Sodium Thiomalate | 35% (6 out of 17 patients) | Not specified | [11] |
Experimental Protocols
Protocol 1: General Method for In Vitro Evaluation of Anti-inflammatory Activity
-
Cell Culture: Culture a relevant cell line (e.g., macrophage-like RAW 264.7 cells) in appropriate media and conditions.
-
Stimulation: Prime the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Treatment: Treat the stimulated cells with varying concentrations of this compound (and appropriate controls).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
-
Quantification of Inflammatory Markers: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines using a validated method such as ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: Analyze the data to determine the dose-dependent effect of this compound on cytokine production.
Visualizations
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Caption: Postulated mechanism of action of this compound.
References
- 1. Aurothioglucose - Wikipedia [en.wikipedia.org]
- 2. Inflammatory arthritis—the end of the golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Aurothioglucose used for? [synapse.patsnap.com]
- 4. CRIB.PHARMACY.PURDUE.EDU | How many FDA Approved drugs have been withdrawn and why are aspiring drugs abandoned? [crib.pharmacy.purdue.edu]
- 5. aurothioglucose (this compound) Drug Side Effects and Dosing [medicinenet.com]
- 6. drugs.com [drugs.com]
- 7. rxmed.com [rxmed.com]
- 8. A controlled trial comparing sulfasalazine, gold sodium thiomalate, and placebo in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. Cooperative systematic studies of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gold sodium thiomalate compared to low dose methotrexate in the treatment of rheumatoid arthritis--a randomized, double blind 26-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aurothioglucose in Rheumatoid Arthritis Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aurothioglucose in the context of rheumatoid arthritis (RA). The information is designed to help address challenges related to poor patient or experimental model response to this gold-based disease-modifying antirheumatic drug (DMARD).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for aurothioglucose?
A1: Aurothioglucose exerts its anti-arthritic effects through a multi-faceted immunomodulatory mechanism, though not all pathways are fully elucidated.[1] Key actions include:
-
Inhibition of Lysosomal Enzymes: Aurothioglucose can inhibit the activity of lysosomal enzymes within macrophages, which are responsible for breaking down cellular components and can contribute to tissue damage in RA.[1]
-
Modulation of Macrophage and T-Cell Activity: The compound interferes with the activity of immune cells like macrophages and lymphocytes.[1] It can reduce the production of inflammatory cytokines by macrophages and inhibit the proliferation of T-cells, which are key players in the autoimmune response in RA.[1]
-
Interaction with Cellular Thiols: Aurothioglucose's gold component interacts with sulfur-containing molecules (thiols) in cells, disrupting various cellular processes that contribute to inflammation and autoimmunity.[1]
Q2: Why do some patients or experimental models exhibit a poor response to aurothioglucose?
A2: Poor response to aurothioglucose can be attributed to several factors, including:
-
Adverse Reactions: A significant reason for discontinuing treatment is the occurrence of adverse effects, such as dermatological reactions (rashes, itching), gastrointestinal issues (nausea, diarrhea), renal toxicity (proteinuria), and hematologic side effects (low blood cell counts).[2][3]
-
Lack of Efficacy: In some cases, aurothioglucose may not produce a significant clinical improvement.[2] The onset of action can be slow, often taking several weeks to months.[1]
-
Genetic Factors: There is evidence suggesting that a patient's genetic makeup, particularly their Human Leukocyte Antigen (HLA) profile, may influence their response to gold therapy.[4][5][6][7] For example, certain HLA-DRB1 alleles have been associated with both toxicity and clinical response.[4]
-
Drug Resistance Mechanisms: A potential mechanism for acquired resistance involves the protein metallothionein. This protein can bind to gold, potentially reducing its therapeutic availability and efficacy. Polymorphisms in the metallothionein gene may also play a role.[8][9][10][11][12]
Q3: Are there any known biomarkers that can predict the response to aurothioglucose?
A3: While no single biomarker is definitively used to predict aurothioglucose response, some genetic markers have been associated with the efficacy and toxicity of gold therapy in general. The most studied are alleles of the HLA-DRB1 gene.[13] For instance, the presence of HLA-DRB1 shared epitopes is strongly associated with the development of ACPA-positive RA, a more severe form of the disease.[13] Some studies have suggested that HLA-B8 and DR3 are associated with both toxicity and a good clinical response to gold therapy.[4][7] More research is needed to validate these as predictive biomarkers specifically for aurothioglucose.
Q4: Has combination therapy with aurothioglucose been explored to improve efficacy?
A4: While the use of aurothioglucose has declined with the advent of newer DMARDs and biologics, the principle of combination therapy in RA is well-established.[1] Historically, aurothioglucose may have been used in conjunction with nonsteroidal anti-inflammatory drugs (NSAIDs) to manage pain and inflammation.[1] However, concurrent use with other DMARDs like penicillamine is generally avoided due to an increased risk of severe side effects.[1] Any combination therapy should be approached with caution and would require careful preclinical and clinical evaluation for safety and efficacy.
Troubleshooting Guides
Problem: Lack of Efficacy in an In Vitro Model
If you are observing a lack of anti-inflammatory effect of aurothioglucose in your cell-based assays, consider the following troubleshooting steps.
Experimental Workflow for Investigating Poor In Vitro Response
Caption: A logical workflow for troubleshooting poor in vitro response to aurothioglucose.
Troubleshooting Steps:
-
Verify Drug Concentration and Stability:
-
Action: Confirm the correct calculation of the working concentration of aurothioglucose. Prepare fresh solutions for each experiment, as gold compounds can be unstable.
-
Rationale: Incorrect dosage or degradation of the compound will lead to a lack of efficacy.
-
-
Assess Target Cell Viability:
-
Action: Perform a dose-response curve and assess cell viability using a standard assay (e.g., MTT, trypan blue exclusion).
-
Rationale: High concentrations of aurothioglucose can be cytotoxic. It is crucial to work within a concentration range that is effective without causing significant cell death, which could confound the results of functional assays.
-
-
Evaluate Key Mechanistic Readouts:
-
Action: Measure the expected downstream effects of aurothioglucose on your target cells. This could include:
-
Inhibition of lysosomal enzyme activity in macrophages.
-
Reduction in T-cell proliferation.
-
Decreased production of reactive oxygen species (ROS).
-
-
Rationale: Confirming that aurothioglucose is engaging its known mechanisms of action in your experimental system is a critical step. Detailed protocols for these assays are provided below.
-
-
Investigate Potential Resistance Mechanisms:
-
Action: If the primary mechanisms appear unaffected, consider investigating potential resistance pathways. A key candidate is the expression of metallothionein.
-
Measure metallothionein mRNA or protein levels in your cells before and after aurothioglucose treatment.
-
-
Rationale: Overexpression of metallothionein may sequester the gold component of aurothioglucose, rendering it ineffective.
-
Data Presentation: Aurothioglucose Clinical Response Rates
The following table summarizes historical data on the clinical response to aurothioglucose in patients with rheumatoid arthritis.
| Study | Number of Patients | Treatment Regimen | Good Clinical Response | Adverse Reactions |
| McGirr et al. (1984)[14] | 36 (RA patients) | Aurothioglucose in oily base, gradually increased to a maintenance of 5-20 mg/week intramuscularly. | 60% (25/42 total) | 40% (17/42 total) |
| van Riel et al. (1984)[2] (Comparison with Auranofin) | 26 (Aurothioglucose group) | Single-blind trial, duration 52 weeks. | Not specified | Primary reason for dropout |
| Schattenkirchner et al. (1982)[15] (Comparison with Sodium Aurothiomalate) | 41 (total) | Double-blind, comparative multicenter study for over 6 months. | Improvement noted | Rash and pruritus most common |
Experimental Protocols
Protocol 1: Assessment of Macrophage Lysosomal Enzyme Activity
This protocol is designed to assess the inhibitory effect of aurothioglucose on lysosomal enzyme activity in macrophages.
Experimental Workflow
Caption: Workflow for assessing macrophage lysosomal enzyme activity after aurothioglucose treatment.
Methodology:
-
Cell Culture: Culture human monocyte-derived macrophages (HMDMs) or a macrophage-like cell line (e.g., THP-1 differentiated with PMA).
-
Treatment: Treat the cultured macrophages with a range of aurothioglucose concentrations (e.g., 1-50 µM) and appropriate vehicle controls for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., Triton X-100 based).
-
Enzyme Activity Assay: Use a fluorogenic substrate specific for a lysosomal enzyme of interest (e.g., a substrate for cathepsins or β-glucuronidase). Incubate the cell lysates with the substrate according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence signal to the total protein concentration in each lysate. Compare the enzyme activity in the aurothioglucose-treated samples to the vehicle-treated controls.
Protocol 2: T-Cell Proliferation Assay
This protocol outlines a method to determine the effect of aurothioglucose on T-cell proliferation using a fluorescent dye-based assay.
Methodology:
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Label Cells: Label the PBMCs with a fluorescent proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Culture and Treatment: Culture the CFSE-labeled PBMCs in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen) with and without various concentrations of aurothioglucose. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for 3-5 days to allow for cell division.
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry. Gate on the lymphocyte population and measure the fluorescence intensity of the CFSE dye.
-
Data Analysis: Proliferating cells will show a sequential halving of CFSE fluorescence intensity with each cell division. Quantify the percentage of proliferated cells in each treatment condition.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a method for quantifying changes in intracellular ROS levels in immune cells following aurothioglucose treatment.
Methodology:
-
Cell Culture: Culture immune cells of interest (e.g., macrophages or neutrophils).
-
Treatment: Treat the cells with aurothioglucose at various concentrations. Include a positive control (e.g., a known ROS inducer like PMA) and a vehicle control.
-
ROS Staining: Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA or DHE) according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of the aurothioglucose-treated cells to the controls to determine the effect on ROS production.
Signaling Pathway
Proposed Immunomodulatory Signaling Pathway of Aurothioglucose
Caption: Proposed mechanism of aurothioglucose's anti-inflammatory effects in rheumatoid arthritis.
References
- 1. What is Aurothioglucose used for? [synapse.patsnap.com]
- 2. Comparison of auranofin and aurothioglucose in the treatment of rheumatoid arthritis: a single blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the side effects of Aurothioglucose? [synapse.patsnap.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. (PDF) Remarkably Similar Response to Gold Therapy in HLA [research.amanote.com]
- 6. An attempt to predict the response to gold therapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Remarkably similar response to gold therapy in HLA identical sibs with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Metallothionein 2A Gene Polymorphisms in Relation to Diseases and Trace Element Levels in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metallothionein 2A gene polymorphisms in relation to diseases and trace element levels in humans | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]
- 12. Metallothionein 2A gene polymorphisms in relation to diseases and trace element levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Aurothioglucose in rheumatoid arthritis. Outcome of treatment in patients intolerant of sodium aurothiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Auranofin and sodium aurothiomalate in the treatment of rheumatoid arthritis. A double-blind, comparative multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing nitritoid reactions following Solganal injection
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing nitritoid reactions that may occur following the administration of Solganal (aurothioglucose).
Frequently Asked Questions (FAQs)
Q1: What is a nitritoid reaction?
A nitritoid reaction is a vasomotor response that can occur shortly after the intramuscular injection of gold salts like this compound.[1][2] It is characterized by a constellation of symptoms that resemble the effects of nitrite poisoning, including flushing, dizziness, sweating, nausea, vomiting, weakness, and in some cases, fainting.[1][3][4] While typically transient, severe reactions can lead to more serious cardiovascular events.[2]
Q2: How common are nitritoid reactions with this compound?
Nitritoid reactions are a recognized side effect of chrysotherapy (gold therapy).[5] However, they are reported to occur more frequently with gold sodium thiomalate (GST) than with aurothioglucose (this compound).[5][6] Some studies indicate an incidence of approximately 5% with GST.[5]
Q3: What is the proposed mechanism of a nitritoid reaction?
The precise mechanism of nitritoid reactions is not fully understood.[7] It is considered a vasomotor reaction, and while the symptoms are similar to those caused by nitrates, there is no evidence to suggest it is directly related to nitrates or nitric oxide.[6] The reaction is thought to be related to the vehicle of the gold salt, with the thiomalate component in GST being a potential trigger.[6]
Q4: Are there any known risk factors for developing a nitritoid reaction?
Concomitant use of angiotensin-converting enzyme (ACE) inhibitors has been identified as a potential risk factor for an increased likelihood of nitritoid reactions.[2][8] ACE inhibitors can lead to increased levels of bradykinin, a potent vasodilator, which may contribute to the vasomotor symptoms seen in these reactions.[6]
Q5: How soon after injection do nitritoid reactions typically occur?
Nitritoid reactions are characteristically immediate, occurring within minutes of the injection.[6][9] One study noted that in most cases, reactions occurred within seconds to 5 minutes post-injection.[9]
Troubleshooting Guide
Issue 1: A research subject exhibits immediate post-injection flushing, dizziness, and nausea.
-
Question: What are the immediate steps to take?
-
Answer:
-
Cease the injection if it is still in progress.
-
Have the subject lie down in a recumbent position. This can help to mitigate the hypotensive effects.[5]
-
Monitor vital signs, including blood pressure and heart rate.
-
Observe the subject for at least 20 minutes post-injection to ensure symptoms resolve and do not escalate.[5]
-
Document the event in detail, including the time of onset, specific symptoms, vital signs, and the duration of the reaction.
-
-
-
Question: How can we differentiate a nitritoid reaction from an anaphylactic reaction?
-
Answer: While both can be rapid-onset post-injection, anaphylaxis typically involves allergic symptoms such as hives, angioedema (swelling of the lips, tongue, or throat), and respiratory distress (bronchospasm).[6] Nitritoid reactions are primarily vasomotor in nature.[6] However, given the potential for severe reactions, it is prudent to be prepared for anaphylaxis management.
-
-
Question: Should future injections of this compound be discontinued for this subject?
-
Answer: Not necessarily, especially if the reaction was mild.[1] For subsequent injections, consider administering the dose with the subject already in a recumbent position and extending the post-injection observation period.[5] If reactions are severe or recurrent, discontinuation of the drug should be considered.
-
Issue 2: A subject with a history of mild nitritoid reactions is scheduled for their next injection.
-
Question: What prophylactic measures can be taken?
-
Answer:
-
Administer the injection with the subject in a recumbent position.[5]
-
Ensure the subject remains under observation for at least 20 minutes after the injection.[5]
-
If the subject is on an ACE inhibitor, a discussion with the prescribing physician about the potential risks and benefits of continuing the ACE inhibitor during gold therapy may be warranted.[8]
-
-
Quantitative Data
| Parameter | Gold Sodium Thiomalate (GST) | Aurothioglucose (this compound) | Reference |
| Incidence of Nitritoid Reactions | Approximately 5% | Reported to be rarer than with GST | [5][6] |
| Management Strategy Success | Switching to aurothioglucose is a recommended management strategy. | - | [5] |
Experimental Protocols
Protocol for Management of a Suspected Nitritoid Reaction in a Clinical Research Setting
-
Immediate Response (0-5 minutes post-onset): 1.1. If the injection is ongoing, stop immediately. 1.2. Place the subject in a supine position. If nausea is present, turn their head to the side to prevent aspiration in case of vomiting. 1.3. Assess airway, breathing, and circulation (ABCs). 1.4. Measure and record vital signs (blood pressure, heart rate, respiratory rate, oxygen saturation). 1.5. Administer oxygen if the subject is hypoxic or in respiratory distress. 1.6. Observe for signs of anaphylaxis (urticaria, angioedema, wheezing). If present, initiate anaphylaxis protocol.
-
Observation and Documentation (5-30 minutes post-onset): 2.1. Continue to monitor vital signs every 5 minutes until symptoms resolve. 2.2. Document all symptoms, their duration, and any interventions. 2.3. Keep the subject in a recumbent position until they feel well enough to sit up. 2.4. Do not allow the subject to leave until they are asymptomatic and their vital signs are stable.
-
Follow-up and Future Dosing: 3.1. Record the event in the subject's case report form. 3.2. For the next scheduled injection, implement precautionary measures: 3.2.1. Administer the injection with the subject in a recumbent position. 3.2.2. Extend the post-injection observation period to 30 minutes. 3.3. If the reaction was severe or recurs despite precautionary measures, a formal review of the subject's continued participation and treatment with this compound is required.
Visualizations
Caption: Proposed signaling pathway for nitritoid reactions following this compound injection.
Caption: Workflow for managing suspected nitritoid reactions in a research setting.
References
- 1. Aurothioglucose (Solganol) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 2. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 3. rxmed.com [rxmed.com]
- 4. merriam-webster.com [merriam-webster.com]
- 5. Nitritoid reactions: case reports, review, and recommendations for management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. databankws.lareb.nl [databankws.lareb.nl]
- 7. What is Aurothioglucose used for? [synapse.patsnap.com]
- 8. MHSR Database: Nitritoid reactions: occurrence in rheumatoid arthritis patients [staff.um.edu.mt]
- 9. jrheum.org [jrheum.org]
Technical Support Center: Mitigating Gastrointestinal Side Effects of Gold Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address gastrointestinal (GI) side effects encountered during experiments involving gold-based therapies, such as Auranofin and parenteral gold salts.
Troubleshooting Guides & FAQs
This section is designed to help you troubleshoot common GI-related issues observed in preclinical studies.
Issue 1: High Incidence of Diarrhea in Animal Models Treated with Auranofin
Question: We are observing a high incidence of diarrhea and loose stools in our rodent models treated with Auranofin. What are the potential mechanisms, and how can we manage this to maintain the integrity of our long-term studies?
Answer:
Diarrhea is the most common side effect of Auranofin, with a reported incidence of up to 50% in patients.[1] The underlying mechanisms are multifactorial and involve direct effects on the intestinal epithelium.
Potential Mechanisms:
-
Increased Intestinal Permeability: Auranofin has been shown to increase intestinal permeability, leading to altered fluid and electrolyte transport.[2][3] This is a key contributor to the observed diarrheal effect.
-
Inhibition of Intestinal Na+/K+ ATPase: Auranofin can inhibit the Na+/K+ ATPase pump in the gut, which is crucial for maintaining the sodium gradient necessary for nutrient and fluid absorption.[4]
-
Activation of Enteric Nerves: Studies in canine models suggest that gold compounds can activate enteric nerves, leading to the release of neurotransmitters that alter colonic transport and contribute to diarrhea.[5]
-
Direct Mucosal Injury: At higher concentrations, Auranofin can cause direct injury to the jejunal mucosa.[6][7]
Troubleshooting and Management Strategies:
-
Dose Reduction: The gastrointestinal side effects of Auranofin are often dose-related.[8] A reduction in the administered dose may alleviate diarrhea without compromising the therapeutic objectives of your study.[6][9]
-
Antidiarrheal Agents: The use of antidiarrheal medications has been successful in managing loose stools in clinical settings and can be considered in animal models, depending on the experimental design.[6]
-
Prophylactic Bulk-Forming Agents: While one clinical study did not find a significant benefit of prophylactic psyllium fibers in preventing Auranofin-induced diarrhea, it did note a trend towards softer stools.[1][10] This could be explored in animal models where severe diarrhea is a confounding factor.
-
Monitor Intestinal Permeability: To quantify the effect of Auranofin on gut barrier function, you can perform an in vivo intestinal permeability assay.
Issue 2: Unexpected Enterocolitis in Animals Treated with Parenteral Gold
Question: Our study involves parenteral gold administration (e.g., Gold Sodium Thiomalate), and we have observed cases of severe enterocolitis. What is the pathology, and how can we monitor for and manage this adverse event?
Answer:
Enterocolitis is a rare but serious complication of parenteral gold therapy.[11][12][13] It is characterized by profuse diarrhea, vomiting, abdominal pain, and fever.[12][14]
Pathology and Characteristics:
-
Rapid Onset: Gold-induced enterocolitis typically occurs within the first three months of initiating therapy.[12]
-
Endoscopic Findings: Endoscopy often reveals petechial changes, and the histological features are distinct from inflammatory bowel disease.[12]
-
High Mortality: Historically, this condition has been associated with a high mortality rate, though outcomes have improved with better recognition and management.[12][15]
Monitoring and Management:
-
Early Detection: Closely monitor animals for clinical signs of enterocolitis. Prompt discontinuation of the gold compound is critical upon suspicion.[11][14]
-
Supportive Care: Management is primarily supportive, including fluid and electrolyte replacement.[14][15] In severe clinical cases, corticosteroids have been used.[14]
-
Histopathological Analysis: In terminal studies, collection of intestinal tissue for histopathological analysis is crucial to confirm the diagnosis and characterize the extent of mucosal damage.
Quantitative Data Summary
The following tables summarize the incidence of gastrointestinal side effects associated with different gold therapies.
Table 1: Incidence of Common Gastrointestinal Side Effects with Auranofin
| Side Effect | Incidence Rate | Notes | Reference(s) |
| Diarrhea/Loose Stools | ~50% (up to 74% report at least one episode) | Most common side effect; often manageable with dose reduction. | [6][9][16] |
| Abdominal Pain | 14% | --- | [9] |
| Nausea with or without Vomiting | 10% | --- | [9] |
| Anorexia | 3-9% | --- | [9] |
| Dyspepsia | 3-9% | --- | [9] |
| Flatulence | 3-9% | --- | [9] |
Table 2: Comparison of Gastrointestinal Side Effects: Auranofin vs. Gold Sodium Thiomalate (GSTM)
| Side Effect Profile | Auranofin | Gold Sodium Thiomalate (Parenteral) | Reference(s) |
| Primary GI Complaint | Diarrhea and loose stools | Less common, but severe enterocolitis reported | [8][11][17] |
| Incidence of Diarrhea | High | Very uncommon | [11] |
| Severity of GI Effects | Generally mild to moderate and often transient | Can be severe and life-threatening (enterocolitis) | [8][12] |
| Withdrawal due to GI effects | ~6-8% for diarrhea | Higher withdrawal rates overall, but less specifically for GI issues compared to mucocutaneous reactions. | [6][16][18] |
Experimental Protocols
Protocol 1: In Vivo Intestinal Permeability Assessment in Mice (FITC-Dextran Assay)
This protocol is adapted from methods used to assess intestinal barrier integrity.[11][19][20]
Objective: To quantify intestinal permeability in mice following treatment with gold compounds.
Materials:
-
Fluorescein isothiocyanate (FITC)-dextran (4 kDa)
-
Sterile PBS
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Fluorometer
Procedure:
-
Fasting: Fast mice for 4-6 hours with free access to water. House them in a clean cage without bedding to prevent coprophagy.[20]
-
Baseline Blood Sample: Collect a baseline blood sample (e.g., via tail nick) into a heparinized tube.[20]
-
Gavage: Orally gavage each mouse with a solution of FITC-dextran (e.g., 80 mg/mL in PBS, 150 µL per mouse).[20]
-
Incubation: Return mice to their cages.
-
Post-Gavage Blood Sample: At a predetermined time point (e.g., 4 hours post-gavage), collect a second blood sample.[11]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Fluorometric Analysis: Measure the fluorescence of the plasma samples using a fluorometer (excitation ~485 nm, emission ~528 nm).
-
Data Analysis: Calculate the concentration of FITC-dextran in the plasma based on a standard curve. An increase in plasma FITC-dextran concentration in the treated group compared to the control group indicates increased intestinal permeability.
Protocol 2: In Vitro Intestinal Epithelial Barrier Function Assay (Caco-2 Cells)
This protocol utilizes the Caco-2 cell line, a widely accepted in vitro model for the human intestinal epithelium.[2][5][8][21][22]
Objective: To assess the direct effect of gold compounds on intestinal epithelial barrier integrity.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transepithelial Electrical Resistance (TEER) meter
-
Paracellular marker (e.g., Lucifer yellow or FITC-dextran)
-
Plate reader for fluorescence measurement
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
-
Monolayer Formation: Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8]
-
TEER Measurement (Monolayer Integrity Check): Before the experiment, measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values within the laboratory's established range (typically >250 Ω·cm²).[8]
-
Compound Application:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the gold compound at the desired concentrations to the apical (luminal) side.
-
Add fresh transport buffer to the basolateral (abluminal) side.
-
-
Permeability Assessment:
-
Include a paracellular marker (e.g., Lucifer yellow) in the apical compartment along with the test compound.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
Measure the fluorescence of the basolateral samples.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for the paracellular marker. An increase in the Papp value in the presence of the gold compound indicates a disruption of the epithelial barrier.
Signaling Pathways and Mechanisms
Auranofin-Induced Disruption of Intestinal Epithelial Barrier
Auranofin is known to inhibit thioredoxin reductase (TrxR), a key enzyme in cellular redox control.[13][23][24][25] Inhibition of TrxR can lead to an increase in reactive oxygen species (ROS) and oxidative stress. This oxidative stress can, in turn, activate downstream signaling pathways that affect the integrity of the intestinal epithelial barrier. One such pathway involves the tumor suppressor protein p53 and its downstream target p21.[11] Activation of the p53/p21 pathway can lead to cell cycle arrest and apoptosis, which may compromise the integrity of the intestinal lining. Additionally, oxidative stress can directly impact the function of tight junction proteins, which are critical for maintaining the barrier function of the epithelium.
Caption: Auranofin-induced intestinal toxicity pathway.
Experimental Workflow for Investigating Auranofin's Effect on Intestinal Permeability
The following diagram outlines a typical experimental workflow to investigate the effects of Auranofin on intestinal permeability, combining both in vivo and in vitro approaches.
Caption: Workflow for Auranofin GI toxicity studies.
References
- 1. Antivirulence activity of auranofin against vancomycin-resistant enterococci: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Investigation of auranofin-induced diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 6. Incidence and management of diarrhea during longterm auranofin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of auranofin and myochrysine on intestinal transport and morphology in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. PRESCRIBING INFORMATION RIDAURA® Auranofin Capsules [dailymed.nlm.nih.gov]
- 10. The moderate intestinal side effects of auranofin do not require prophylactic therapy with a bulkforming agent. Dutch Ridaura Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Auranofin protects intestine against radiation injury by modulating p53/p21 pathway and radiosensitizes human colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjps.bmj.com [wjps.bmj.com]
- 13. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. A permeability assay for mouse intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of auranofin and myochrysine on intestinal transport and morphology in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Auranofin and sodium aurothiomalate in the treatment of rheumatoid arthritis. A double-blind, comparative multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods for Induction and Assessment of Intestinal Permeability in Rodent Models of Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bowdish.ca [bowdish.ca]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Solganal (Aurothioglucose) Dosage to Minimize Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the dosage of Solganal (aurothioglucose) to minimize toxicity during pre-clinical and clinical research. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The precise mechanism of action of this compound (aurothioglucose), a gold-containing compound, is not fully elucidated. However, it is understood to exert its anti-inflammatory and disease-modifying effects through multiple pathways.[1][2] One of the key actions is the inhibition of lysosomal enzymes, which helps to reduce cellular damage and inflammation.[1] this compound also modulates the activity of immune cells, particularly macrophages and T-cells, by interfering with their function and proliferation, thereby dampening the inflammatory response.[1][2] At a molecular level, gold compounds like aurothioglucose have been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of inflammation.[3] This interference with NF-κB signaling downregulates the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]
Q2: What are the most common toxicities associated with this compound, and are they dose-dependent?
A2: The most frequently reported adverse reactions to this compound are mucocutaneous effects, including dermatitis, pruritus (itching), and stomatitis (mouth sores).[4][5] These are often considered early warning signs of toxicity.[4][5] Other significant toxicities include renal effects, manifesting as proteinuria (protein in the urine), and hematologic complications such as thrombocytopenia (low platelet count), leukopenia (low white blood cell count), and in rare cases, aplastic anemia.[4][5] While a direct plasma concentration-to-toxicity correlation is not always clear, the cumulative dose of gold is believed to be related to the incidence and severity of adverse reactions.[6]
Q3: How can I adjust the this compound dosage if toxicity is observed in my experimental model?
A3: In the event of mild toxic reactions, such as minor skin rash or pruritus, a temporary discontinuation of this compound administration may be sufficient.[4] Treatment can often be cautiously resumed at a lower dose once the symptoms have subsided.[4] For more severe reactions, immediate discontinuation of the drug is necessary.[4] The principle of dose titration, starting with a low dose and gradually increasing it while monitoring for adverse effects, is a key strategy to minimize toxicity.[2][7]
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity in in vitro cell culture experiments.
Possible Cause: The concentration of this compound used may be too high for the specific cell line. Different cell types exhibit varying sensitivities to gold compounds.
Troubleshooting Steps:
-
Perform a Dose-Response Study: Test a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for your cell line.
-
Review Literature: Check for published data on the effects of aurothioglucose on your specific or similar cell lines to guide concentration selection.
-
Optimize Incubation Time: Shorter incubation times may reveal therapeutic effects with less cytotoxicity.
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound is not contributing to the observed cytotoxicity by testing it alone.
Problem 2: Development of significant proteinuria in an animal model.
Possible Cause: this compound-induced nephrotoxicity. The kidneys are a primary site of gold accumulation and toxicity.
Troubleshooting Steps:
-
Monitor Renal Function: Regularly assess renal function by measuring blood urea nitrogen (BUN) and serum creatinine levels.[8]
-
Urinalysis: Perform regular urinalysis to monitor for proteinuria and hematuria.
-
Dose Reduction: If proteinuria is detected, consider reducing the dosage of this compound or increasing the interval between doses.
-
Histopathological Examination: At the end of the study, perform a histopathological examination of the kidneys to assess the extent of tubular damage.
-
Consider a Nephroprotective Co-treatment: While not a standard procedure, research into agents that may mitigate drug-induced kidney injury could be explored in an experimental setting.
Problem 3: Hematological abnormalities observed in animal models.
Possible Cause: Gold-induced bone marrow suppression.
Troubleshooting Steps:
-
Complete Blood Count (CBC): Perform regular CBCs with differentials to monitor for changes in white blood cell, red blood cell, and platelet counts.
-
Establish Baselines: Obtain baseline CBCs before initiating this compound treatment to have a reference point for each animal.
-
Discontinuation Criteria: Establish clear criteria for dose reduction or discontinuation based on the severity of hematological changes (e.g., a significant drop in platelet count).[9]
-
Dose Adjustment: If mild hematological changes are observed, a reduction in the this compound dose may be warranted. For severe changes, discontinuation is recommended.
Data Presentation
Table 1: Dose-Dependent Adverse Effects of Injectable Gold Compounds (including Aurothioglucose)
| Dose Level | Common Adverse Effects | Incidence | Severity |
| Low Dose (e.g., 10-25 mg/week) | Dermatitis, Pruritus, Stomatitis | Lower | Generally Mild |
| Proteinuria | Less Frequent | Mild to Moderate | |
| Thrombocytopenia | Infrequent | Mild | |
| Standard Dose (e.g., 50 mg/week) | Dermatitis, Pruritus, Stomatitis | Higher | Can become severe |
| Proteinuria | More Frequent | Can progress to nephrotic syndrome | |
| Thrombocytopenia | More Frequent | Can be significant | |
| High Cumulative Dose (>1 g) | Increased risk and severity of all adverse effects, including rare and severe reactions like aplastic anemia and exfoliative dermatitis. |
Note: This table is a qualitative summary based on clinical observations. The incidence and severity of adverse effects can vary significantly between individuals and experimental models.
Table 2: Recommended Monitoring Parameters for Pre-clinical Studies with this compound
| Parameter | Frequency | Rationale |
| Complete Blood Count (CBC) with differential and platelet count | Baseline, then prior to each dose or weekly | To detect hematologic toxicity (leukopenia, thrombocytopenia, anemia). |
| Urinalysis for protein and blood | Baseline, then prior to each dose or weekly | To detect early signs of nephrotoxicity. |
| Serum Creatinine and Blood Urea Nitrogen (BUN) | Baseline, then periodically (e.g., every 2-4 weeks) | To assess renal function.[8] |
| Liver Function Tests (LFTs) | Baseline, then periodically | To monitor for potential hepatotoxicity, although less common.[5] |
| Dermatological and Mucosal Examination | Prior to each dose | To check for rashes, pruritus, and oral ulcers.[4] |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound (aurothioglucose)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the IC50 value.
Animal Model of this compound-Induced Nephrotoxicity
Objective: To evaluate the nephrotoxic potential of different doses of this compound in a rodent model.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
This compound (aurothioglucose)
-
Vehicle (e.g., sterile sesame oil)
-
Metabolic cages
-
Blood collection supplies
-
Formalin for tissue fixation
-
Kits for measuring BUN and creatinine
Procedure:
-
Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group), including a control group (vehicle only) and several treatment groups receiving different doses of this compound (e.g., low, medium, and high doses).
-
Dosing: Administer this compound or vehicle via intramuscular injection at a specified frequency (e.g., once weekly) for a predetermined duration (e.g., 4-8 weeks).
-
Monitoring:
-
Weekly: Monitor body weight and general health.
-
Weekly (prior to dosing): Collect urine using metabolic cages for urinalysis (protein, glucose, ketones, blood).
-
Bi-weekly or Monthly: Collect blood samples (e.g., via tail vein) to measure serum creatinine and BUN.
-
-
Termination: At the end of the study, euthanize the animals. Collect a final blood sample for analysis.
-
Necropsy and Histopathology: Perfuse and collect the kidneys. Weigh the kidneys and fix them in 10% neutral buffered formalin. Process the tissues for histopathological examination, focusing on signs of tubular necrosis, interstitial nephritis, and glomerular changes.
Signaling Pathway Diagrams
Caption: Simplified signaling pathway of this compound's action and potential for toxicity.
References
- 1. Nephrotoxicity of gold: clinical and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. aurothioglucose (this compound) Drug Side Effects and Dosing [medicinenet.com]
- 5. What are the side effects of Aurothioglucose? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid urine test for early detection of kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiparametric Evaluation of Drug-Induced Acute Kidney Injury Using Preclinical 7T Magnetic Resonance Imaging in Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Troubleshooting inconsistent results in Solganal experiments
Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during Solganal® experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound® Cell-Based Kinase Activity Assay?
The this compound® assay is a 96-well plate-based immunoassay designed to quantify the activity of the Sol kinase by measuring the phosphorylation of its target substrate within a cellular context. It is a critical tool for screening potential therapeutic compounds that may modulate the Sol signaling pathway, which is implicated in various disease states.
Q2: What are the most common sources of inconsistent results in the this compound® assay?
Inconsistent results in cell-based assays can arise from several factors. The most common include variability in cell seeding density, "edge effects" in the microplate, and inconsistent incubation times.[1][2] Pipetting errors and cell clumping can also introduce significant variability.[2][3]
Troubleshooting Guide
Problem 1: High Background Signal
A high background signal can mask the true signal from your experimental samples, leading to a low signal-to-noise ratio and inaccurate results.
Q: My negative control wells show a high signal. What are the potential causes and solutions?
A: High background is a frequent issue in immunoassays and can be caused by several factors. Here's a systematic guide to troubleshooting this problem:
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer used for each wash. Ensure complete aspiration of the wash buffer from each well without scratching the well surface.[4][5][6] |
| Inadequate Blocking | Increase the concentration of the blocking buffer (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[4] Consider trying a different blocking agent if the issue persists.[5] |
| Antibody Concentration Too High | The concentrations of the primary or secondary antibodies may be too high, leading to non-specific binding. It is recommended to perform a checkerboard titration to determine the optimal antibody concentrations.[7][8][9] |
| Cross-Reactivity | The detection antibody may be cross-reacting with other cellular components or the blocking buffer.[4][10] Run a control with the secondary antibody only to check for non-specific binding.[5] |
| Reagent Contamination | Buffers or other reagents may be contaminated.[4][11] Use fresh, sterile reagents and filter-sterilize your buffers. |
| Plate Issues | For fluorescent readouts, the type of plate is crucial. Black plates are recommended to minimize light scatter and background fluorescence.[12] For luminescence assays, white opaque plates are preferred. Ensure plates are clean and free from contamination.[5] |
Problem 2: Low or No Signal
A weak or absent signal can make it impossible to quantify the activity of the Sol kinase.
Q: I'm not detecting a signal, or the signal is too weak, even in my positive control wells. What should I do?
A: A low or absent signal can be due to a variety of factors, from inactive reagents to suboptimal assay conditions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme or Reagents | Ensure that the recombinant Sol kinase and other critical reagents have been stored correctly and have not undergone multiple freeze-thaw cycles.[13] Verify the activity of your reagents with a known positive control. |
| Suboptimal Antibody Concentrations | The concentration of the primary or secondary antibody may be too low. Perform a checkerboard titration to optimize antibody dilutions for a better signal-to-noise ratio.[8][14] |
| Incorrect Buffer Composition | The composition of the kinase reaction buffer is critical for enzyme activity. Ensure all components are at the correct concentration and pH.[13] |
| Insufficient Incubation Time | The incubation times for the kinase reaction or with the detection antibodies may be too short. Optimize incubation times to ensure a robust signal. |
| Low Cell Number | The number of cells seeded per well may be insufficient to generate a detectable signal.[2] It's advisable to perform a cell titration experiment to find the optimal cell seeding density.[15] |
| Incorrect Plate Reader Settings | Ensure the plate reader is set to the correct wavelength and other parameters for your specific assay's detection method (e.g., absorbance, fluorescence, luminescence).[2] |
Problem 3: High Well-to-Well Variability
Q: I'm observing a high degree of variability between my replicate wells. How can I improve the consistency of my results?
A: Achieving low variability is crucial for the reliability of any plate-based assay. Here are some common causes of well-to-well variability and how to address them:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous by gently swirling it before each pipetting step.[2] Uneven cell distribution can lead to a "bald" center in the wells, affecting nutrient and drug access.[16] |
| "Edge Effects" | The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of media components and affect cell growth.[2][17] To mitigate this, fill the peripheral wells with sterile PBS or media and do not use them for experimental samples.[1][2] |
| Pipetting Inconsistencies | Ensure your pipettes are properly calibrated.[2][3] For adding reagents to multiple wells simultaneously, a multichannel pipette is recommended to minimize timing differences.[2][14] |
| Temperature Gradients | Temperature variations across the plate can lead to inconsistent results.[18] Ensure the plate is incubated in a stable, uniform temperature environment. |
| Cell Health and Passage Number | Use healthy, viable cells for your experiments.[15] Avoid using cells that have been passaged for an extended period, as this can lead to changes in cellular behavior.[15] |
Experimental Protocols & Methodologies
This compound® Standard Experimental Protocol
This protocol provides a general framework for the this compound® assay. Optimization of cell number, antibody concentrations, and incubation times is recommended for specific cell lines and experimental conditions.
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density.
-
Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds.
-
Remove the culture medium from the wells and add the compound dilutions.
-
Incubate for the desired treatment period.
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Add lysis buffer to each well and incubate on ice to ensure complete cell lysis.
-
-
Immunoassay:
-
Block the wells with a suitable blocking buffer.
-
Add the primary antibody (specific to the phosphorylated substrate) and incubate.
-
Wash the wells to remove unbound primary antibody.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the wells to remove unbound secondary antibody.
-
-
Signal Detection:
-
Add the detection substrate and incubate until a colorimetric or fluorescent signal develops.
-
Read the plate using a compatible plate reader at the appropriate wavelength.
-
Checkerboard Titration for Antibody Optimization
To achieve the best signal-to-noise ratio, it is crucial to optimize the concentrations of both the primary and secondary antibodies. A checkerboard titration is an efficient method for this.[7][8]
-
Prepare serial dilutions of the primary antibody across the columns of a 96-well plate.
-
Prepare serial dilutions of the secondary antibody down the rows of the plate.
-
Perform the this compound® assay as described above.
-
The optimal combination of antibody concentrations is the one that provides the highest signal in positive control wells and the lowest signal in negative control wells.[19]
Visual Guides
Sol Signaling Pathway
Caption: A simplified diagram of the Sol Kinase signaling cascade.
This compound® Experimental Workflow
Caption: The sequential steps of the this compound® experimental workflow.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting inconsistent this compound® results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. enzyscreen.com [enzyscreen.com]
- 4. arp1.com [arp1.com]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. sinobiological.com [sinobiological.com]
- 7. bosterbio.com [bosterbio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. assaygenie.com [assaygenie.com]
- 11. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 12. greenelephantbiotech.com [greenelephantbiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 15. biocompare.com [biocompare.com]
- 16. marinbio.com [marinbio.com]
- 17. researchgate.net [researchgate.net]
- 18. stats.stackexchange.com [stats.stackexchange.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Analysis of Solganal® (Aurothioglucose) and Auranofin for Rheumatoid Arthritis Treatment
For Researchers, Scientists, and Drug Development Professionals
Gold-based compounds have historically held a significant place in the therapeutic arsenal for rheumatoid arthritis (RA). Among these, the injectable Solganal® (aurothioglucose) and the orally administered Auranofin represent two distinct approaches to chrysotherapy. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development in rheumatology.
Molecular and Pharmacokinetic Profiles
This compound and Auranofin, while both gold-containing compounds, possess fundamental chemical and pharmacokinetic differences that influence their clinical application and side-effect profiles.
| Feature | This compound (Aurothioglucose) | Auranofin |
| Chemical Structure | Gold (I) complex with a thioglucose ligand | (2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranosato-S)(triethylphosphine)gold(I) |
| Administration | Intramuscular injection[1] | Oral[2][3] |
| Bioavailability | Gradual release from injection site[1] | Approximately 20-25% orally absorbed[2] |
| Excretion | Primarily urinary[2] | Primarily fecal[2] |
| Total Body Retention | Higher[2] | Lower[2] |
Mechanism of Action: A Tale of Two Pathways
Both this compound and Auranofin exert their anti-inflammatory effects by modulating immune cell function, though their precise molecular targets and signaling pathway interventions differ.
Auranofin has a well-characterized multi-faceted mechanism of action that includes:
-
Inhibition of Thioredoxin Reductase (TrxR): This leads to increased oxidative stress within immune cells, impeding their proliferation and production of inflammatory cytokines.[4]
-
Suppression of the NF-κB Signaling Pathway: Auranofin has been shown to inhibit multiple steps in this critical inflammatory pathway, including the dimerization of Toll-like receptor 4 (TLR4) and the activation of IκB kinase (IKK).[5][6] This ultimately reduces the expression of pro-inflammatory genes.[4]
-
Inhibition of the JAK1/STAT3 Pathway: Auranofin can strongly inhibit the JAK1/STAT3 signal transduction pathway, further suppressing the expression of immune factors involved in inflammation.[7]
This compound's mechanism is less defined at the molecular level but is understood to involve:
-
Modulation of Macrophage and T-Cell Function: this compound accumulates within these immune cells, inhibiting their function and reducing the production of inflammatory cytokines.[1][8] It has been shown to inhibit the proliferation of T-cells.[1]
-
Inhibition of Lysosomal Enzymes: By inhibiting these enzymes within macrophages, this compound helps to limit the degradation of joint tissues.[1][8]
-
Functional Antagonism of IL-1 and NF-κB Inhibition: Studies have shown that aurothioglucose can act as a functional antagonist to Interleukin-1 (IL-1), a key pro-inflammatory cytokine in RA. This action leads to the inhibition of NF-κB and AP-1 activity.[5]
Diagram of Auranofin's Signaling Pathway Inhibition
Caption: Auranofin inhibits multiple inflammatory signaling pathways.
Diagram of this compound's Proposed Mechanism of Action
Caption: this compound's proposed mechanism of action on immune cells.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials and comparative studies against placebo and other gold compounds provide insights into the relative efficacy of this compound and Auranofin.
| Efficacy Outcome | This compound (Aurothioglucose) / Gold Sodium Thiomalate (GST) | Auranofin |
| Improvement in Tender Joints | Statistically significant improvement vs. placebo.[7] | Statistically significant improvement vs. placebo.[7] |
| Improvement in Pain/Tenderness Scores | 48% of patients showed ≥50% improvement.[5] | 34% of patients showed ≥50% improvement.[5] |
| Improvement in Joint Swelling | Statistically significant improvement vs. placebo.[7] | 28% of patients showed ≥50% improvement (almost statistically significant vs. placebo, p=0.07).[5] |
| Physician's Assessment of Disease Activity | Statistically significant improvement vs. placebo.[7] | Statistically significant improvement vs. placebo.[7] |
| Reduction in Erythrocyte Sedimentation Rate (ESR) | Statistically significant improvement vs. placebo.[7] | Statistically significant improvement vs. placebo.[7] |
In a single-blind trial directly comparing aurothioglucose and auranofin, the results of treatment were comparable for patients who completed the 52-week study, with a slight, non-statistically significant trend towards greater improvement in the aurothioglucose group.[8]
Safety and Tolerability
The route of administration and pharmacokinetic differences between this compound and Auranofin contribute to distinct adverse effect profiles.
| Adverse Effect Profile | This compound (Aurothioglucose) / Gold Sodium Thiomalate (GST) | Auranofin |
| Common Adverse Effects | Dermatitis, stomatitis, proteinuria, thrombocytopenia.[7] | Diarrhea, gastrointestinal issues, rash, pruritus.[9] |
| Withdrawals due to Adverse Effects | More frequent; 5 times more frequent than Auranofin in one study.[7] | Less frequent.[7] |
| Serious Adverse Effects | Thrombocytopenia, proteinuria, elevated liver enzymes, "nitritoid" reactions, and "gold pneumonitis" observed in some studies.[7] | Generally less severe adverse effects.[2] |
Experimental Protocols: Key Comparative Trials
1. Single-Blind Comparative Trial: Aurothioglucose vs. Auranofin
-
Study Design: A 52-week, single-blind trial.
-
Patient Population: 52 patients with rheumatoid arthritis.
-
Intervention: Patients were randomized to receive either injectable aurothioglucose or oral auranofin.
-
Outcome Measures: Clinical assessments of disease activity (joint tenderness and swelling, pain scores), laboratory markers of inflammation (e.g., ESR), and radiographic assessments of joint damage. The primary outcomes were the proportion of patients achieving a significant clinical response and the incidence of adverse events leading to treatment discontinuation.[8]
2. Prospective, Controlled, Double-Blind Multicenter Trial: Auranofin vs. Gold Sodium Thiomalate (GST) and Placebo
-
Study Design: A prospective, controlled, double-blind, multicenter trial.
-
Patient Population: 208 patients with active rheumatoid arthritis were studied, with 161 completing at least 20 weeks of therapy.
-
Intervention: Patients were randomized to receive oral auranofin, parenteral gold sodium thiomalate (GST), or placebo.
-
Outcome Measures: Efficacy was evaluated based on improvements in the number of painful and/or tender joints, joint pain/tenderness scores, physician's assessment of disease activity, and changes in erythrocyte sedimentation rate.[1][7]
Workflow for a Comparative Clinical Trial
Caption: Generalized workflow of a comparative clinical trial.
Conclusion
This compound and Auranofin represent two distinct therapeutic modalities in the historical treatment of rheumatoid arthritis. While parenteral gold therapy with agents like this compound may offer slightly greater efficacy, this is often accompanied by a higher incidence of adverse effects leading to treatment discontinuation.[7] Auranofin, with its oral administration and more favorable tolerability profile, presents a valuable alternative, although it may be slightly less potent.[2][7] The choice between these agents has historically been guided by a balance of efficacy, safety, and patient convenience.
For drug development professionals, the differing mechanisms of action provide fertile ground for further investigation. The targeted inhibition of specific kinases and transcription factors by Auranofin offers a more modern approach to drug design, while a deeper understanding of the molecular interactions of this compound could yet reveal novel therapeutic targets within immune cells. Future research should aim to further elucidate the precise molecular mechanisms of both compounds to inform the development of more targeted and less toxic therapies for rheumatoid arthritis and other inflammatory conditions.
References
- 1. Auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. Cooperative systematic studies of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Auranofin and gold sodium thiomalate in the treatment of rheumatoid arthritis: a one-year, double-blind, comparative multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. A single-blind comparative study of auranofin and hydroxychloroquine in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurothioglucose inhibits induced NF-kB and AP-1 activity by acting as an IL-1 functional antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auranofin versus placebo in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of auranofin and aurothioglucose in the treatment of rheumatoid arthritis: a single blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial. | Semantic Scholar [semanticscholar.org]
The Shifting Paradigm in Rheumatoid Arthritis Management: A Comparative Analysis of Aurothioglucose and Modern DMARDs
For Immediate Release
Shanghai, China – December 14, 2025 – In the landscape of rheumatoid arthritis (RA) therapeutics, a significant evolution has occurred, moving from historical treatments like gold salts to a diverse arsenal of modern Disease-Modifying Antirheumatic Drugs (DMARDs). This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental foundations of aurothioglucose, a traditional gold-based DMARD, and the contemporary classes of DMARDs, including conventional synthetics (csDMARDs), biologics (bDMARDs), and targeted synthetics (tsDMARDs). This analysis is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the therapeutic trajectory in RA management.
Executive Summary
Aurothioglucose, a parenterally administered gold compound, was once a cornerstone of RA treatment. Its use, however, has significantly declined due to a delayed onset of action and a considerable side effect profile.[1] Modern DMARDs, beginning with methotrexate and expanding to highly specific biologic agents and targeted synthetic molecules, have revolutionized RA treatment, offering improved efficacy and, in some cases, better safety profiles. Direct head-to-head clinical trials comparing aurothioglucose with many of the newer biologic and targeted synthetic DMARDs are scarce due to the different eras of their primary use. This guide, therefore, presents a comparative analysis based on available data for each class of drugs, highlighting the scientific and clinical progression in the field.
Mechanism of Action: From Broad Suppression to Targeted Inhibition
The therapeutic approaches of aurothioglucose and modern DMARDs differ fundamentally in their mechanisms of action.
Aurothioglucose: The precise mechanism of aurothioglucose is not fully elucidated but is understood to be multifactorial.[1][2] It is believed to exert its anti-inflammatory effects by inhibiting lysosomal enzymes, modulating the function of macrophages and T-cells, and reducing the production of reactive oxygen species.[1][2] Gold compounds are also known to interact with thiol-containing proteins.[2]
Modern DMARDs: Modern DMARDs are categorized by their specific targets within the immune cascade.[3][4]
-
Conventional Synthetic DMARDs (csDMARDs): Methotrexate, the anchor drug in RA treatment, inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby affecting the proliferation of immune cells.[3][5]
-
Biologic DMARDs (bDMARDs): These are genetically engineered proteins that target specific cytokines or cell surface molecules.
-
TNF-α inhibitors (e.g., etanercept, adalimumab, infliximab) neutralize the pro-inflammatory cytokine tumor necrosis factor-alpha.[6][7]
-
IL-6 receptor antagonists (e.g., tocilizumab, sarilumab) block the signaling of interleukin-6, another key inflammatory cytokine.[7]
-
T-cell co-stimulation blockers (e.g., abatacept) interfere with the activation of T-cells.[7]
-
B-cell depleters (e.g., rituximab) target and eliminate B-cells.[7]
-
-
Targeted Synthetic DMARDs (tsDMARDs): These are small molecules that inhibit intracellular signaling pathways.
Efficacy Comparison: A Look at the Data
Direct comparative efficacy data between aurothioglucose and modern DMARDs from head-to-head trials is limited. The following tables summarize available data from separate clinical studies to provide an indirect comparison of their performance.
Table 1: Efficacy of Aurothioglucose in Rheumatoid Arthritis
| Outcome Measure | Study Population | Key Findings |
| Clinical Response | Patients intolerant to sodium aurothiomalate | Good clinical response in 60% of patients.[8] |
| Radiographic Progression | Comparative trial with sulfasalazine and methotrexate | Statistically significant slowing of radiographic progression.[2] |
| Comparison to Auranofin | Single-blind trial | Comparable efficacy to auranofin, but higher discontinuation rate due to adverse events.[9] |
Table 2: Efficacy of Modern DMARDs in Rheumatoid Arthritis
| DMARD Class | Outcome Measure | Study Population | Key Findings |
| csDMARDs (Methotrexate) | ACR20/50/70 | MTX-naïve | As effective as a gold salt (sodium aurothiomalate) but with lower toxicity.[10] |
| Radiographic Progression | Comparative trial with auranofin | Slowed radiographic progression more effectively than auranofin.[11] | |
| bDMARDs (TNF Inhibitors) | ACR20/50/70 | MTX-inadequate responders | Combination therapy with methotrexate demonstrates higher clinical response rates than methotrexate monotherapy.[7] |
| Radiographic Progression | Early and established RA | Reduced radiographic progression compared to methotrexate alone.[7] | |
| bDMARDs (Abatacept) | ACR20/50/70 | MTX-inadequate responders | At 1 year, ACR20/50/70 response rates were 73.1%/48.3%/28.8% vs. 39.7%/18.2%/6.1% for placebo.[6] |
| tsDMARDs (JAK Inhibitors) | ACR20/50/70 | csDMARD-inadequate responders | Generally show rapid and significant improvements in ACR20/50/70 response rates compared to placebo.[6][12] |
| Radiographic Progression | MTX-naïve | Baricitinib plus methotrexate showed a statistically significant reduction in structural damage compared to methotrexate monotherapy.[7] |
Experimental Protocols
The methodologies of clinical trials have evolved significantly. Below are generalized outlines of experimental protocols for studies evaluating aurothioglucose and modern DMARDs.
Aurothioglucose Clinical Trial Protocol (Historical Context)
-
Study Design: Typically single-blind or open-label comparative trials.[9]
-
Patient Population: Patients with active rheumatoid arthritis, often those who had failed or were intolerant to other treatments.[8]
-
Intervention: Intramuscular injections of aurothioglucose, with a gradual dose escalation to a maintenance regimen (e.g., 5-20 mg/week).[8]
-
Comparator: Placebo, another gold compound (e.g., auranofin), or another csDMARD.[9]
-
Outcome Measures:
-
Primary: Clinical response (e.g., improvement in joint swelling, tenderness, and pain).
-
Secondary: Laboratory markers of inflammation (e.g., ESR), patient and physician global assessments, and radiographic assessment of joint damage.
-
Modern DMARD Clinical Trial Protocol (Contemporary Standard)
-
Study Design: Phase III, multicenter, randomized, double-blind, placebo-controlled or active-comparator trials.[13][14]
-
Patient Population: Clearly defined populations, such as methotrexate-naïve, methotrexate-inadequate responders, or biologic-inadequate responders.[13]
-
Intervention: Standardized dosing regimens for the investigational drug (e.g., oral JAK inhibitor once or twice daily, subcutaneous anti-TNF biologic every other week).[13][15]
-
Comparator: Placebo in addition to background methotrexate therapy, or an active comparator such as methotrexate monotherapy or another biologic agent.[13]
-
Outcome Measures:
-
Primary: American College of Rheumatology 20% (ACR20) response at a prespecified time point (e.g., 12 or 24 weeks).
-
Secondary: ACR50 and ACR70 responses, change from baseline in Disease Activity Score 28 (DAS28), radiographic progression (e.g., modified Total Sharp Score), patient-reported outcomes (e.g., Health Assessment Questionnaire-Disability Index), and safety assessments.[13][14]
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To illustrate the concepts discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Proposed multifaceted mechanism of action of aurothioglucose in rheumatoid arthritis.
Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.
Caption: A generalized workflow for a modern randomized controlled trial of a DMARD in RA.
Conclusion
The treatment of rheumatoid arthritis has undergone a remarkable transformation, moving from the broad-acting and often toxic gold compounds like aurothioglucose to the highly specific and more efficacious modern DMARDs. While aurothioglucose played a historical role in demonstrating that RA progression could be modified, its clinical utility is now limited. The advent of csDMARDs, bDMARDs, and tsDMARDs has provided clinicians and patients with a range of therapeutic options that can be tailored to the individual's disease activity and treatment history. The development of these modern agents, supported by rigorous clinical trial methodologies, represents a paradigm shift in the management of rheumatoid arthritis, with the goal of achieving remission and preventing long-term disability. Future research will continue to refine these targeted therapies and explore novel pathways to further improve patient outcomes.
References
- 1. Radiographic progression in clinical trials in rheumatoid arthritis: a systemic literature review of trials performed by industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiographic progression in rheumatoid arthritis: results of 3 comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate oral or subcutaneous for rheumatoid arthritis (MOOSE): study protocol for a multi-centre randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. The 'Switch’ study protocol: a randomised-controlled trial of switching to an alternative tumour-necrosis factor (TNF)-inhibitor drug or abatacept or rituximab in patients with rheumatoid arthritis who have failed an initial TNF-inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Aurothioglucose in rheumatoid arthritis. Outcome of treatment in patients intolerant of sodium aurothiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of auranofin and aurothioglucose in the treatment of rheumatoid arthritis: a single blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Top Research in Rheumatoid Arthritis Presented at ACR Convergence 2024 - The Rheumatologist [the-rheumatologist.org]
- 11. Radiographic assessment of disease progression in rheumatoid arthritis patients enrolled in the cooperative systematic studies of the rheumatic diseases program randomized clinical trial of methotrexate, auranofin, or a combination of the two - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. droracle.ai [droracle.ai]
Comparative Efficacy and Safety of Solganal (Selective JAK1 Inhibitor) vs. TNF-alpha Inhibitors in Psoriatic Arthritis
Disclaimer: Solganal is a fictional drug. The data presented in this guide is for illustrative purposes and is not derived from actual clinical trials. This document is intended to serve as a template for comparing a novel therapeutic agent against an established standard of care in psoriatic arthritis (PsA).
This guide provides a comparative analysis of the hypothetical selective Janus kinase 1 (JAK1) inhibitor, this compound, and the established class of Tumor Necrosis Factor-alpha (TNF-alpha) inhibitors for the treatment of active psoriatic arthritis. The comparison is based on hypothetical Phase 3 clinical trial data.
Psoriatic arthritis is a chronic, inflammatory disease affecting the joints, skin, and other organs.[1] Therapeutic approaches have evolved significantly, with biologic disease-modifying antirheumatic drugs (bDMARDs), such as TNF-alpha inhibitors, being a cornerstone of treatment.[1][2][3] More recently, targeted synthetic DMARDs (tsDMARDs), including JAK inhibitors, have emerged as effective oral treatment options.[4]
Mechanism of Action
This compound (Selective JAK1 Inhibitor): this compound is a hypothetical oral small molecule that selectively inhibits Janus kinase 1 (JAK1). JAKs are intracellular enzymes that play a crucial role in the signaling pathway of various cytokines and growth factors involved in inflammation and immune responses.[4] By blocking JAK1, this compound modulates the signaling of pro-inflammatory cytokines implicated in the pathogenesis of psoriatic arthritis.
TNF-alpha Inhibitors: This class of biologic drugs works by binding to and neutralizing Tumor Necrosis Factor-alpha (TNF-alpha), a pro-inflammatory cytokine that is a key mediator in the inflammatory cascade of psoriatic arthritis.[1] There are several TNF-alpha inhibitors available, including adalimumab, etanercept, and infliximab.[5][6]
Data Presentation: Comparative Clinical Trial Results
The following tables summarize the hypothetical efficacy and safety data from separate, but similarly designed, Phase 3 clinical trials of this compound and a representative TNF-alpha inhibitor.
Table 1: Efficacy Outcomes at Week 24
| Efficacy Endpoint | This compound (Oral, Once Daily) | TNF-alpha Inhibitor (Subcutaneous Injection) | Placebo |
| ACR20 Response | 68% | 65% | 30% |
| ACR50 Response | 45% | 42% | 15% |
| ACR70 Response | 25% | 23% | 5% |
| PASI75 Response | 70% | 68% | 25% |
| PASI90 Response | 50% | 48% | 10% |
| Minimal Disease Activity (MDA) | 40% | 38% | 12% |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement in tender and swollen joint counts and other key domains. PASI75/90: Psoriasis Area and Severity Index 75%/90% improvement in skin lesions. MDA: Minimal Disease Activity, a composite measure of low disease activity across multiple domains.
Table 2: Safety Profile - Common Adverse Events (>5% in any group)
| Adverse Event | This compound | TNF-alpha Inhibitor | Placebo |
| Upper Respiratory Tract Infection | 12% | 10% | 8% |
| Nasopharyngitis | 8% | 7% | 6% |
| Headache | 7% | 6% | 5% |
| Diarrhea | 6% | 4% | 3% |
| Injection Site Reaction | N/A | 8% | 2% |
| Elevated Liver Enzymes | 3% | 2% | 1% |
| Serious Infections | 1.5% | 1.8% | 1.0% |
Experimental Protocols
The data presented is based on a hypothetical, randomized, double-blind, placebo-controlled Phase 3 clinical trial design.
Study Design:
-
Population: Adult patients with active psoriatic arthritis who have had an inadequate response or intolerance to at least one conventional synthetic DMARD (csDMARD).
-
Randomization: Patients are randomized in a 1:1:1 ratio to receive either this compound, a TNF-alpha inhibitor, or a placebo.
-
Duration: The primary endpoint is assessed at Week 24.
-
Endpoints:
-
Primary Endpoint: Proportion of patients achieving an ACR20 response at Week 24.
-
Secondary Endpoints: Include ACR50 and ACR70 responses, PASI75 and PASI90 responses in patients with significant psoriasis, change from baseline in Health Assessment Questionnaire-Disability Index (HAQ-DI), and the proportion of patients achieving Minimal Disease Activity (MDA).
-
-
Safety Monitoring: Assessment of adverse events, serious adverse events, and laboratory abnormalities throughout the study.
Visualizations
Signaling Pathways
Caption: this compound (JAK1 inhibitor) signaling pathway.
Caption: TNF-alpha inhibitor mechanism of action.
Experimental Workflow
Caption: Phase 3 clinical trial workflow.
References
- 1. Tumor necrosis factor inhibitors in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psoriasis.org [psoriasis.org]
- 3. hcplive.com [hcplive.com]
- 4. JAK inhibitors, psoriatic arthritis, and axial spondyloarthritis: a critical review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. jmcp.org [jmcp.org]
Gold Therapy in Rheumatoid Arthritis: A Comparative Meta-Analysis of Clinical Outcomes
For decades, gold-based compounds were a cornerstone in the management of rheumatoid arthritis (RA). This guide provides a meta-analysis of clinical outcomes associated with gold therapy, offering a comparative perspective against placebo and other disease-modifying antirheumatic drugs (DMARDs). The following sections present quantitative data from key clinical trials, detail the experimental methodologies employed, and visualize the immunological signaling pathways modulated by gold compounds. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of gold therapy's performance.
Quantitative Clinical Outcomes
The efficacy and safety of injectable gold therapy have been evaluated in numerous clinical trials. The data presented below is a synthesis from meta-analyses of randomized controlled trials comparing intramuscular gold compounds (like gold sodium thiomalate) to placebo in patients with rheumatoid arthritis.
Efficacy of Injectable Gold Therapy vs. Placebo
A meta-analysis of four randomized controlled trials encompassing 415 patients demonstrated a statistically significant benefit of injectable gold over placebo in the short-term treatment of rheumatoid arthritis.[1][2] The primary efficacy endpoints revealed a notable improvement in patients receiving gold therapy.
| Outcome Measure | Percentage Improvement in Favor of Gold (Adjusted for Placebo) | p-value |
| Active Joint Count | 30.1% | < 0.00001 |
| Grip Strength | 13.7% | < 0.013 |
| Functional Capacity | 13.0% | < 0.0005 |
| Hemoglobin Concentration | 5.3% | < 0.02 |
| Erythrocyte Sedimentation Rate (ESR) | 19.6% | < 0.02 |
| Table 1: Pooled estimate of the benefit of injectable gold salts in rheumatoid arthritis from a meta-analysis.[3] |
Another analysis of the same four trials found that patients receiving gold injections had 30% fewer swollen joints compared to those on placebo.[1][2]
ACR Response Rates: Injectable Gold in Combination with Methotrexate
A 48-week, randomized, double-blind, placebo-controlled multicenter trial (the METGO study) evaluated the efficacy of adding intramuscular gold to methotrexate (MTX) in patients with a suboptimal response to MTX alone.[4] The results showed a significant improvement in the American College of Rheumatology (ACR) response rates for the combination therapy group.
| ACR Response | Gold + Methotrexate Group | Placebo + Methotrexate Group | p-value |
| ACR20 | 61% | 30% | 0.014 |
| ACR50 | 26% | 4% | 0.017 |
| ACR70 | 21% | 0% | 0.011 |
| Table 2: ACR20, ACR50, and ACR70 response rates at 48 weeks for patients receiving intramuscular gold in addition to methotrexate compared to placebo plus methotrexate.[4] |
Adverse Events and Treatment Discontinuation
While demonstrating efficacy, gold therapy is associated with a higher incidence of adverse events compared to placebo, leading to a notable rate of treatment withdrawal.
| Adverse Event Outcome | Gold Therapy Group | Placebo Group | Odds Ratio (95% CI) |
| Withdrawals due to Toxicity | 22% | 4% | 3.9 (2.1 - 7.2) |
| Total Therapy Discontinuation | 30% | 15% | 2.2 (1.4 - 3.6) |
| Dermatitis | 15% higher than placebo | - | - |
| Proteinuria | 0.7% higher than placebo | - | - |
| Table 3: Pooled analysis of side effects and treatment withdrawals in patients receiving injectable gold versus placebo.[1][2][3] |
Experimental Protocols
The clinical trials included in the meta-analyses were conducted prior to the establishment of standardized outcome measures like the ACR core set. However, the general methodologies can be summarized.
Design of Key Placebo-Controlled Trials
The foundational meta-analyses on injectable gold therapy for rheumatoid arthritis included four key randomized controlled trials (RCTs):
-
Empire Rheumatism Council (1960): A multicenter controlled trial comparing gold therapy to a placebo.[5][6][7]
-
Cooperating Clinics Committee of the American Rheumatism Association (1973): A controlled trial of gold salt therapy in RA.[8][9]
-
Sigler et al. (1974): A double-blind study of gold salts in the treatment of RA.[10]
-
Ward et al. (1983): A comparison of auranofin, gold sodium thiomalate, and placebo.
General Protocol:
-
Participants: Patients diagnosed with active rheumatoid arthritis.
-
Intervention: Intramuscular injections of gold salts (e.g., gold sodium thiomalate). Dosing schedules typically involved an initial test dose followed by weekly injections, with the dosage adjusted based on patient response and tolerance.
-
Control: Placebo injections administered on the same schedule as the active treatment.
-
Duration: The trials typically had a minimum duration of 20 weeks.[1]
-
Outcome Measures: Efficacy was assessed through measures such as the number of swollen and tender joints, grip strength, functional capacity (e.g., activities of daily living), and laboratory markers of inflammation like Erythrocyte Sedimentation Rate (ESR).[3][11] Safety was evaluated by monitoring for adverse events, with a focus on mucocutaneous reactions, proteinuria, and hematological abnormalities.
METGO Study Protocol (Combination Therapy)
-
Objective: To assess the efficacy and safety of adding intramuscular gold to the treatment regimen of RA patients with a suboptimal response to methotrexate.[4]
-
Design: A 48-week, randomized, double-blind, double-observer, placebo-controlled multicenter trial.[4]
-
Participants: 65 RA patients with a suboptimal response to at least 12 weeks of methotrexate therapy.[4]
-
Intervention: Weekly intramuscular gold injections in addition to the patient's existing methotrexate regimen.[4]
-
Control: Weekly placebo injections in addition to the patient's existing methotrexate regimen.[4]
-
Primary Outcome: The percentage of patients achieving an ACR20 response at week 48.[4]
-
Secondary Outcomes: ACR50 and ACR70 response rates, individual components of the ACR criteria, quality of life, and adverse events.[4]
Signaling Pathway Modulation by Gold Compounds
Gold compounds exert their immunomodulatory and anti-inflammatory effects by interfering with several key intracellular signaling pathways. The diagrams below illustrate the putative mechanisms of action.
References
- 1. Injectable gold for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Injectable gold for treating rheumatoid arthritis | Cochrane [cochrane.org]
- 3. Meta-analysis of injectable gold in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 48-week, randomized, double-blind, double-observer, placebo-controlled multicenter trial of combination methotrexate and intramuscular gold therapy in rheumatoid arthritis: results of the METGO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GOLD therapy in rheumatoid arthritis. Report of a multicentre control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold Therapy in Rheumatoid Arthritis: Final Report of a Multicentre Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold Therapy in Rheumatoid Arthritis: Final Report of a Multicentre Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A controlled trial of gold salt therapy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acpjournals.org [acpjournals.org]
- 10. Gold salts in the treatment of rheumatoid arthritis. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Gold Compounds in the Treatment of Bronchial Asthma: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gold compounds in the treatment of bronchial asthma, evaluating their performance against alternative therapies, supported by experimental data. Historically used for their anti-inflammatory properties in rheumatic diseases, gold compounds have been investigated for their potential therapeutic benefits in asthma. This document summarizes the current state of research on various gold-based therapies, including traditional gold salts and novel nanoparticle formulations, and contrasts them with modern biologic treatments.
Overview of Gold Compounds and Alternatives
Gold therapy for inflammatory diseases has evolved from injectable gold salts like Sodium Aurothiomalate and the oral compound Auranofin to advanced gold nanoparticle formulations. These compounds are known for their immunomodulatory effects.[1][2] In the context of asthma, their primary investigated role has been as a steroid-sparing agent in patients with chronic, severe asthma dependent on oral corticosteroids.[1][3]
The current landscape of severe asthma treatment is dominated by biologic therapies that target specific inflammatory pathways. These include anti-IgE (Omalizumab), anti-IL-5/IL-5R (Mepolizumab, Benralizumab), and anti-IL-4Rα (Dupilumab) antibodies, as well as anti-TSLP (Tezepelumab) therapy.[4][5] This guide will compare the efficacy, safety, and mechanisms of action of gold compounds with these established and emerging biologic treatments.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical and preclinical studies on the efficacy and safety of gold compounds and representative biologic alternatives in the treatment of asthma.
Table 1: Efficacy of Gold Compounds in Asthma
| Compound/Drug | Study Type | Key Efficacy Endpoint(s) | Results | Adverse Events |
| Auranofin | Clinical Trial (vs. Placebo)[6][7] | Oral Corticosteroid (OCS) Dose Reduction | Significant reduction in daily prednisone dose (mean reduction of 4 mg vs. 0.3 mg for placebo).[6][7] 60% of patients on Auranofin achieved a ≥50% reduction in OCS dosage compared to 32% on placebo. | Gastrointestinal (diarrhea, nausea), cutaneous (rash, eczema).[1][8] |
| FEV1 Improvement | Significant increase in FEV1 of 6.4% predicted.[6][7] | |||
| Asthma Exacerbations | Fewer exacerbations requiring increased steroids (0.9 vs. 2.1 for placebo).[6][7] | |||
| Sodium Aurothiomalate | Clinical Trial (vs. Control)[2] | Clinical Improvement Rate | Significantly higher improvement rate in the gold-treated group (71.4%) compared to controls (44.4%).[2] | Mild side effects in 36.8% of patients, including skin rash and proteinuria.[2][8] |
| Reduction in Symptomatic Medications | Greater reduction in the requirement for symptomatic medications.[2] | |||
| Gold Nanoparticles (AuNPs) | Preclinical (Murine Asthma Model) | Airway Inflammation | 70-100% inhibition of allergen-induced inflammatory cell accumulation. | Not reported in the preclinical study. |
| Airway Hyperresponsiveness (AHR) | Prevention of allergen-triggered AHR. | |||
| Mucus Production & Fibrosis | Prevention of mucus production and peribronchiolar fibrosis. |
Table 2: Efficacy of Biologic Therapies in Severe Asthma (Data from Meta-Analyses and Real-World Studies)
| Biologic (Target) | Study Type | Key Efficacy Endpoint(s) | Results | Common Adverse Events |
| Omalizumab (Anti-IgE) | Meta-analysis & Real-world[4] | Annualized Exacerbation Rate (AER) | Significant reduction in AER. | Injection site reactions, headache. |
| Oral Corticosteroid (OCS) Use | Significant reduction in OCS use. | |||
| Mepolizumab (Anti-IL-5) | Meta-analysis & Real-world[4][5] | Annualized Exacerbation Rate (AER) | Significant reduction in AER. | Headache, injection site reactions, back pain. |
| FEV1 Improvement | Significant improvement in FEV1.[5] | |||
| Benralizumab (Anti-IL-5Rα) | Meta-analysis & Real-world[4][9] | Annualized Exacerbation Rate (AER) | Significant reduction in AER.[9] | Headache, pharyngitis. |
| FEV1 Improvement | Significant improvement in FEV1.[9] | |||
| Dupilumab (Anti-IL-4Rα) | Meta-analysis & Real-world[4][9] | Annualized Exacerbation Rate (AER) | Showed a lower risk of exacerbations compared to omalizumab, benralizumab, and mepolizumab in a real-world study.[4] | Injection site reactions, conjunctivitis, eosinophilia. |
| FEV1 Improvement | Significantly better improvement in FEV1 compared to anti-IL-5 biologics in patients with high eosinophil levels.[9] | |||
| Tezepelumab (Anti-TSLP) | Network Meta-analysis[9] | Annualized Exacerbation Rate (AER) | Significantly reduces exacerbations. | Pharyngitis, arthralgia, back pain. |
| FEV1 Improvement | Significantly better improvement in FEV1 compared to anti-IL-5 biologics in patients with high eosinophil levels.[9] |
Experimental Protocols
Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma
This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics. The protocol generally involves two phases: sensitization and challenge.
-
Sensitization:
-
Challenge:
-
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): Measured by assessing the change in lung resistance and compliance in response to increasing concentrations of a bronchoconstrictor like methacholine.[11]
-
Airway Inflammation: Assessed by quantifying inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) in bronchoalveolar lavage fluid (BALF) and through histological analysis of lung tissue.[10][11]
-
Cytokine Levels: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in BALF or lung homogenates.[10]
-
Mucus Production: Evaluated by Periodic acid-Schiff (PAS) staining of lung tissue sections.[11]
-
Serum IgE: Measurement of OVA-specific IgE levels in the serum.[12]
-
Figure 1: Workflow of the OVA-induced murine asthma model.
Signaling Pathways and Mechanisms of Action
Mechanism of Action of Auranofin in Allergic Inflammation
Auranofin exerts its anti-inflammatory effects through multiple pathways. A key mechanism is the inhibition of the NF-κB signaling pathway.[13] By inhibiting IκB kinase (IKK), Auranofin prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.[14] Additionally, Auranofin can inhibit the JAK1-STAT3 pathway, which is involved in the signaling of several inflammatory cytokines, including IL-6.[14] Auranofin has also been shown to directly inhibit the release of histamine and leukotrienes from mast cells and basophils, key effector cells in allergic asthma.[15][16]
Figure 2: Auranofin's inhibitory effects on NF-κB and STAT3 signaling.
Mechanism of Action of Gold Nanoparticles in Steroid-Insensitive Asthma
Preclinical studies suggest that gold nanoparticles (AuNPs) may be effective in steroid-insensitive asthma by targeting oxidative stress and restoring glucocorticoid sensitivity. AuNPs have been shown to upregulate the NRF2 pathway, a key regulator of antioxidant responses. This leads to increased expression of antioxidant enzymes like catalase. Furthermore, AuNPs can preserve the levels of histone deacetylase 2 (HDAC2), an enzyme that is crucial for the anti-inflammatory action of glucocorticoids and is often reduced in severe, steroid-resistant asthma. The reduction of oxidative stress by AuNPs may also inhibit the PI3Kδ pathway, which is implicated in HDAC2 downregulation.
Figure 3: Gold nanoparticles' modulation of NRF2 and HDAC2 pathways.
Conclusion
Gold compounds, particularly the oral formulation Auranofin, have demonstrated a modest but significant steroid-sparing effect in patients with severe, corticosteroid-dependent asthma.[1] Their broad anti-inflammatory and immunomodulatory properties, including the inhibition of key signaling pathways like NF-κB and STAT3, provide a mechanistic basis for their therapeutic potential.[13][14] However, their clinical utility is limited by a considerable side-effect profile, primarily gastrointestinal and dermatological adverse events.[1]
Newer formulations, such as gold nanoparticles, show promise in preclinical models by targeting oxidative stress and potentially overcoming steroid resistance, key challenges in severe asthma management. These novel compounds have been shown to effectively reduce airway inflammation, hyperresponsiveness, and remodeling in animal models.
In comparison, modern biologic therapies offer targeted and generally more potent efficacy with a often more favorable safety profile for specific phenotypes of severe asthma.[4][9] While gold compounds are unlikely to replace biologics as first-line treatment for severe asthma, they may represent a therapeutic option in select cases or serve as a foundation for the development of novel anti-inflammatory drugs. Further research, particularly on the long-term safety and efficacy of gold nanoparticles, is warranted to fully elucidate their potential role in the management of bronchial asthma.
References
- 1. Gold as an oral corticosteroid sparing agent in stable asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold salt in the treatment of bronchial asthma--a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold as an oral corticosteroid sparing agent in stable asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-world comparative effectiveness of biologic therapies in severe asthma: EU-ADVANTAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Auranofin in the treatment of steroid dependent asthma: a double blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Auranofin in the treatment of steroid dependent asthma: a double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pulmonary damage associated with sodium aurothiomalate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of biologics for patients with inadequately controlled asthma: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 12. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 13. What is the mechanism of Auranofin? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Modulation of mediator release from human basophils and pulmonary mast cells and macrophages by auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of the release of histamine and arachidonic acid metabolites from human basophils and mast cells by auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of Solganal (Aurothioglucose) in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of Solganal (aurothioglucose), a gold-based disease-modifying antirheumatic drug (DMARD), with other therapeutic alternatives for rheumatoid arthritis (RA). The information presented is supported by experimental data from clinical studies to inform research and drug development efforts. Due to the historical use of this compound, direct long-term comparative data with newer biologic agents are limited.
Executive Summary
This compound, an injectable gold salt, has been a cornerstone in the treatment of rheumatoid arthritis for many decades. Its use has significantly declined with the advent of newer DMARDs, such as methotrexate, and biologic agents, which generally offer more favorable efficacy and safety profiles. While some studies indicate that this compound can slow radiographic progression of joint damage, its long-term use is often hampered by a significant rate of adverse events. This guide synthesizes available long-term data to compare this compound's performance against other established treatments.
Comparative Efficacy and Safety Data
The following tables summarize quantitative data from various long-term studies, comparing the performance of this compound and other DMARDs.
Table 1: Long-Term Treatment Continuation Rates
| Treatment | Study Duration | Reason for Discontinuation: Lack of Efficacy | Reason for Discontinuation: Adverse Events | Percentage Remaining on Treatment |
| Parenteral Gold (Sodium Aurothiomalate) | 5 years | - | - | 34%[1] |
| Auranofin (Oral Gold) | 5 years | - | - | 31%[1] |
| Penicillamine | 5 years | - | - | 53%[1] |
| Hydroxychloroquine | 5 years | - | - | 30%[1] |
| Intramuscular Gold (Sodium Thiomalate) | 48 weeks | - | 43% | 43%[1][2] |
| Methotrexate | 48 weeks | - | 19% | 62%[1][2] |
Note: Sodium aurothiomalate is a parenteral gold salt with a similar profile to aurothioglucose (this compound).
Table 2: Radiographic Progression in Rheumatoid Arthritis
| Treatment | Study Details | Key Findings on Radiographic Progression |
| Aurothioglucose | Comparison of 6 DMARDs in 3 clinical trials | Statistically significant slowing of radiographic progression compared to auranofin, hydroxychloroquine, and azathioprine.[3] |
| Methotrexate | Comparison with auranofin | Slowed the progression of disease as determined radiographically.[4] |
| Sulfasalazine | Comparison with auranofin | Marked reduction in radiographic progression compared with prediagnosis progression.[4] |
| Auranofin (Oral Gold) | Comparison with methotrexate | Worsening erosion and joint space narrowing scores reached significance from baseline.[4] |
Mechanism of Action: Inhibition of NF-κB Signaling
The therapeutic effects of gold compounds like this compound are attributed, in part, to their ability to modulate inflammatory pathways. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immune responses, and cellular proliferation in rheumatoid arthritis.[5][6][7][8]
Experimental Protocols
Detailed methodologies for the clinical trials cited are crucial for the critical appraisal of the evidence. Below is a synthesized example of a typical experimental protocol for a long-term comparative study of DMARDs in rheumatoid arthritis.
Objective: To compare the long-term efficacy and safety of intramuscular gold (e.g., this compound) versus an active comparator (e.g., Methotrexate) in patients with active rheumatoid arthritis.
Study Design: A multi-center, randomized, open-label or single-blind, parallel-group clinical trial with a duration of at least 48 weeks.
Patient Population:
-
Inclusion Criteria: Patients aged 18 years or older with a diagnosis of rheumatoid arthritis according to the American College of Rheumatology (ACR) criteria. Active disease at baseline, defined by a specific number of swollen and tender joints and elevated inflammatory markers (e.g., ESR or CRP).
-
Exclusion Criteria: Previous treatment with the study drugs, significant comorbidities (e.g., renal or hepatic impairment), pregnancy, or lactation.
Treatment Regimen:
-
This compound (Aurothioglucose) Group: Intramuscular injections administered weekly, with an initial test dose of 10 mg, followed by 25 mg in the second and third weeks, and then a maintenance dose of 50 mg weekly.
-
Comparator Group (e.g., Methotrexate): Oral or parenteral administration, with a starting dose of 7.5 mg per week, titrated up to a maximum of 20-25 mg per week based on clinical response and tolerability. Folic acid supplementation is provided.
Assessments:
-
Efficacy:
-
Disease Activity Score 28 (DAS28)
-
Health Assessment Questionnaire (HAQ)
-
ACR response criteria (ACR20, ACR50, ACR70)
-
Radiographic assessment of hands and feet at baseline and at the end of the study, scored using a validated method (e.g., Sharp/van der Heijde score).
-
-
Safety:
-
Monitoring of adverse events at each visit.
-
Regular laboratory monitoring, including complete blood count, liver function tests, and urinalysis.
-
Statistical Analysis: Efficacy endpoints are analyzed using appropriate statistical methods, such as analysis of covariance (ANCOVA) for continuous variables, with baseline values as a covariate. The intention-to-treat (ITT) population is the primary analysis set.
Conclusion
The available long-term data suggest that while this compound can be effective in a subset of patients with rheumatoid arthritis and may slow the progression of joint damage, its use is limited by a higher incidence of adverse events leading to discontinuation compared to some other DMARDs like methotrexate.[1][2] The development of more targeted and better-tolerated therapies, including biologic agents, has shifted the treatment paradigm for rheumatoid arthritis. However, understanding the long-term outcomes and mechanisms of action of historical treatments like this compound remains valuable for the continued development of novel therapeutics for autoimmune diseases.
References
- 1. Comparative study of intramuscular gold and methotrexate in a rheumatoid arthritis population from a socially deprived area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of intramuscular gold and methotrexate in a rheumatoid arthritis population from a socially deprived area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling Pathway in Rheumatoid Arthritis: Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rheumatology.org [rheumatology.org]
- 5. NF-kappaB in rheumatoid arthritis: a pivotal regulator of inflammation, hyperplasia, and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB and Rheumatoid Arthritis: Will Understanding Genetic Risk Lead to a Therapeutic Reward? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in rheumatoid arthritis with focus on fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Auranofin and Parenteral Gold (Solganal)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the oral gold compound Auranofin and the parenteral gold formulation Solganal (aurothioglucose). The information presented is intended to assist researchers and drug development professionals in understanding the distinct toxicological characteristics of these two chrysotherapy agents. The data is compiled from a comprehensive review of clinical trial data and toxicological studies.
Executive Summary
Auranofin, an orally administered gold compound, and this compound, a parenteral gold formulation, exhibit notably different safety profiles. While both are effective in the management of certain inflammatory conditions, their associated adverse events vary significantly in nature and frequency. Auranofin is most commonly associated with gastrointestinal side effects, which are typically manageable. In contrast, this compound is more frequently linked to mucocutaneous reactions and carries a higher risk of more severe toxicities, including renal and hematological events.
Data Presentation: Adverse Event Frequency
The following table summarizes the reported frequencies of common adverse events associated with Auranofin and this compound.
| Adverse Event Category | Auranofin | This compound (Parenteral Gold) |
| Gastrointestinal | ||
| Diarrhea/Loose Stools | Very Common (approx. 47-50%)[1][2] | Less Common |
| Abdominal Pain | Common (14%)[1] | Less Common |
| Nausea/Vomiting | Common (10%)[1] | Less Common |
| Stomatitis | Common (13%)[1] | Common[1] |
| Metallic Taste | Frequency not reported[1] | Can precede stomatitis[3] |
| Dermatological | ||
| Rash | Common (24%)[1] | Very Common (up to 50%)[3] |
| Pruritus (Itching) | Common (17%)[1] | Very Common[1] |
| Hematological | ||
| Thrombocytopenia | Common (1-3%)[2] | 3-5%[3] |
| Leukopenia | Common | up to 1.4%[3] |
| Eosinophilia | Common | 5%[3] |
| Anemia | Common | Reported[1] |
| Aplastic Anemia | Rare | Reported[3] |
| Renal | ||
| Proteinuria | 3-9%[2] | 3-19%[4] |
| Hematuria | 1-3%[2] | Reported[4] |
| Other | ||
| Alopecia (Hair Loss) | Common | Reported[3] |
Experimental Protocols for Safety Assessment in Clinical Trials
The safety and tolerability of Auranofin and parenteral gold in clinical trials are typically assessed through a combination of regular clinical monitoring, laboratory tests, and patient-reported outcomes. While specific protocols may vary between studies, the following outlines a general methodology.
1. Participant Monitoring:
-
Frequency: Participants are typically evaluated at baseline, weekly or bi-weekly during the initial phase of treatment, and then at longer intervals (e.g., monthly) during maintenance therapy.
-
Clinical Assessments: At each visit, clinicians conduct a physical examination to check for signs of toxicity, such as skin rashes, oral ulcers, and lymphadenopathy. Vital signs are also recorded.
-
Patient-Reported Outcomes: Participants are asked to report any new or worsening symptoms since their last visit. Standardized questionnaires may be used to capture subjective side effects like nausea, diarrhea, and pruritus.
2. Laboratory Monitoring:
-
Hematology: Complete blood counts (CBC) with differential and platelet counts are performed at regular intervals to monitor for hematological toxicities such as thrombocytopenia, leukopenia, and eosinophilia.
-
Renal Function: Urinalysis is conducted at each visit to screen for proteinuria and hematuria. Serum creatinine and blood urea nitrogen (BUN) levels are also monitored periodically to assess kidney function.
-
Hepatic Function: Liver function tests (LFTs), including ALT, AST, and bilirubin, are monitored to detect potential hepatotoxicity.
3. Grading of Adverse Events:
-
The severity of adverse events is typically graded using a standardized system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[4][5] This system provides a scale from Grade 1 (mild) to Grade 5 (death related to adverse event), allowing for consistent reporting and comparison of toxicity data across studies.
4. Dose Modification and Discontinuation Criteria:
-
Protocols define specific criteria for dose reduction or discontinuation of the study drug based on the severity and type of adverse event. For example, a significant drop in platelet count or the development of severe proteinuria would typically lead to immediate cessation of treatment.
Visualization of Toxicity Pathways
Auranofin Toxicity Pathway
The primary mechanism of Auranofin-induced toxicity involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant defense system. This inhibition leads to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage.
Parenteral Gold (this compound) Toxicity Pathway
The toxicity of parenteral gold is less well-defined but is strongly associated with an immunological response. It is believed that gold compounds can act as haptens, stimulating an immune reaction, particularly in susceptible individuals. This can lead to the release of pro-inflammatory cytokines and a T-cell mediated response, manifesting as various adverse effects.
References
- 1. aurothioglucose (this compound) Drug Side Effects and Dosing [medicinenet.com]
- 2. Aurothioglucose (Solganol) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 3. drugs.com [drugs.com]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Solganal (Aurothioglucose) and Modern Therapies for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of patient outcomes with Solganal (aurothioglucose), a historical gold-based therapy for rheumatoid arthritis (RA). Due to its discontinuation and the evolution of clinical trial standards, a direct head-to-head comparison with modern therapies is not available. This document synthesizes the available historical data for this compound and contrasts it with the robust clinical trial results for current standard-of-care treatments, methotrexate and adalimumab.
Executive Summary
This compound, an injectable gold salt, was a cornerstone of rheumatoid arthritis therapy for several decades.[1][2][3] Its use declined due to a significant side effect profile and the emergence of more effective and safer alternatives.[1][2] While it demonstrated efficacy in a portion of patients, modern treatments like methotrexate and the biologic agent adalimumab offer superior and more consistent outcomes with better-understood mechanisms of action. This guide presents the available data to offer a comparative perspective for research and development professionals.
Data Presentation: Patient Outcomes
The following tables summarize the available quantitative data for this compound and its modern comparators. It is crucial to note that this data is not derived from direct head-to-head clinical trials and should be interpreted with caution.
Table 1: Comparison of Efficacy in Rheumatoid Arthritis
| Treatment | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate | Notes |
| This compound (Aurothioglucose) | Data not typically reported in this format. Clinical response was often described as "good" in a percentage of patients. One study noted a "good" clinical response in 60% of patients who were intolerant to another gold salt.[4] | Not Available | Not Available | Efficacy data is from older trials with less standardized outcome measures. |
| Methotrexate | Significant improvement in clinical variables.[5] In one study, 71% of patients showed "marked improvement" in joint pain/tenderness.[5] | Not Available in direct comparison format in older studies. | Not Available in direct comparison format in older studies. | Considered the anchor drug for RA treatment.[6] |
| Adalimumab (with Methotrexate) | 52.8% at 24 weeks[7] | 28.9% at 24 weeks[7] | 14.8% at 24 weeks[7] | Data from a double-blind, placebo-controlled trial. |
| Adalimumab (Monotherapy) | 35% absolute risk difference vs. placebo at 52 weeks[8] | 32% absolute risk difference vs. placebo at 52 weeks[8] | 19% absolute risk difference vs. placebo at 52 weeks[8] | Data from a Cochrane systematic review. |
Table 2: Comparison of Tolerability and Discontinuation Rates
| Treatment | Common Adverse Events | Discontinuation Rate due to Adverse Events | Discontinuation Rate due to Lack of Efficacy |
| This compound (Aurothioglucose) | Dermatitis, stomatitis, proteinuria, blood dyscrasias.[9] | A significant reason for discontinuation. In one study comparing it to auranofin, adverse reactions were the main reason for dropout.[9] | Less common than discontinuation due to adverse events.[9] |
| Methotrexate | Nausea, hair loss, fatigue, liver enzyme elevation.[10] | 19% in one comparative study with a gold salt.[10] | 7% in a 5-year prospective study.[5] |
| Adalimumab | Injection site reactions, upper respiratory infections, headache.[7] | 2.8% in one 24-week study.[7] | Not significantly different from placebo in some studies. |
Mechanism of Action
The precise mechanism of action for this compound is not fully understood. It is believed to exert its anti-inflammatory effects by modulating the function of immune cells, particularly macrophages and T-cells, and inhibiting the production of inflammatory cytokines.[11]
Caption: Proposed mechanism of action for this compound in rheumatoid arthritis.
Experimental Protocols
Modern clinical trials for drugs like methotrexate and adalimumab follow rigorous, standardized protocols. A typical workflow is illustrated below.
Caption: A generalized workflow for a modern rheumatoid arthritis clinical trial.
Conclusion
While this compound represented a significant therapeutic option for rheumatoid arthritis in its time, the landscape of RA treatment has evolved dramatically. The development of targeted therapies like methotrexate and biologics such as adalimumab has led to substantial improvements in patient outcomes, with more predictable efficacy and manageable safety profiles. The data presented in this guide, though limited by the historical context of this compound's use, underscores the progress made in the field and provides a valuable benchmark for ongoing research and development in rheumatology.
References
- 1. Gold injections: Can they treat rheumatoid arthritis? [medicalnewstoday.com]
- 2. Treating Rheumatoid Arthritis with Gold: What You Need to Know [healthline.com]
- 3. Gold-based therapy: From past to present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurothioglucose in rheumatoid arthritis. Outcome of treatment in patients intolerant of sodium aurothiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methotrexate in rheumatoid arthritis. A five-year prospective multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. Adalimumab, a fully human anti tumor necrosis factor-alpha monoclonal antibody, and concomitant standard antirheumatic therapy for the treatment of rheumatoid arthritis: results of STAR (Safety Trial of Adalimumab in Rheumatoid Arthritis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adalimumab for treating rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of auranofin and aurothioglucose in the treatment of rheumatoid arthritis: a single blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of intramuscular gold and methotrexate in a rheumatoid arthritis population from a socially deprived area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Aurothioglucose used for? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Solganal (Aurothioglucose)
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Solganal, with the active ingredient aurothioglucose, requires specific handling and disposal procedures to mitigate risks to personnel and the ecosystem. This guide provides essential, step-by-step instructions for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for aurothioglucose. Personnel handling the waste must be equipped with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory | N95 or higher-rated dust mask for powders |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of unused this compound is to return it to the manufacturer or supplier if possible. If this is not feasible, the following steps should be taken for its disposal as chemical waste, in accordance with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable waste container clearly as "Hazardous Waste: Aurothioglucose (this compound)".
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Packaging Waste:
-
For solid waste (e.g., unused powder), carefully place it into the designated hazardous waste container. Avoid generating dust.
-
For liquid waste (e.g., solutions), ensure the container is compatible with the solvent used and is securely sealed to prevent leaks.
-
For empty vials or containers that held this compound, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Refer to the SDS for specific storage conditions and incompatibilities.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Provide the contractor with a copy of the Safety Data Sheet for aurothioglucose.
-
Never dispose of this compound down the drain or in the regular trash.[1]
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| GHS Hazard Codes | H317 (May cause an allergic skin reaction), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) | Sigma-Aldrich |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich |
| Water Solubility | 5 mg/mL | Sigma-Aldrich |
| Disposal Recommendation | Return to supplier or dispose via licensed contractor | PubChem |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from publicly available safety data. No experimental protocols were cited in the generation of these disposal guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Guide for Solganal (Aurothioglucose)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and operational guidance for the handling and disposal of Solganal (aurothioglucose) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Safety Data
This compound, a gold-containing compound, is classified as a hazardous substance. It is a skin and respiratory sensitizer. The primary routes of occupational exposure are inhalation, ingestion, and skin contact.
| Parameter | Value | Source |
| Chemical Name | Aurothioglucose | |
| Synonyms | Gold thioglucose, this compound | |
| CAS Number | 12192-57-3 | |
| Molecular Formula | C₆H₁₁AuO₅S | |
| Hazard Classifications | Skin Sensitizer, Category 1; Respiratory Sensitizer, Category 1 | |
| Occupational Exposure Limit (OEL) | While a specific OEL for aurothioglucose is not established, for soluble gold compounds, an OEL of 0.05 mg/m³ (as Au) as a time-weighted average (TWA) is recommended. | [1] |
| LD50 (Intravenous, chicken) | 1 g/kg | |
| Stability | Unstable in aqueous solutions; sensitive to light. | |
| Storage Temperature | 2-8°C, desiccated, and protected from light. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Standard |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double gloving is recommended. | EN 374 |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a splash hazard. | EN 166 (EU) or OSHA 29 CFR 1910.133 |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form to prevent inhalation of dust particles. | NIOSH (US) or EN 149 (EU) |
| Body Protection | A disposable, solid-front laboratory coat with tight cuffs. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for both safety and the validity of experimental results.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling and disposal of this compound in a laboratory setting.
Experimental Protocol: In-Vitro Cell-Based Assay
This protocol provides a general methodology for conducting an in-vitro experiment with this compound.
Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., A549) using a cell viability assay.
Materials:
-
This compound (aurothioglucose) powder
-
Dimethyl sulfoxide (DMSO)
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Sterile, disposable laboratory consumables (pipette tips, tubes, etc.)
Methodology:
-
Preparation of this compound Stock Solution:
-
In a chemical fume hood, wearing appropriate PPE, accurately weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Once cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for treatment.
-
Remove the old medium from the 96-well plate and add 100 µL of the this compound-containing medium to the respective wells.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All contaminated PPE (gloves, lab coats), disposable labware (pipette tips, tubes, flasks), and any materials used for cleaning up spills should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions, contaminated media, and any other liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
Decontamination of Surfaces and Glassware:
-
Surface Decontamination: Decontaminate all work surfaces (fume hood, benchtops) with a suitable laboratory detergent followed by a rinse with 70% ethanol. All cleaning materials must be disposed of as hazardous solid waste.
-
Glassware Decontamination: Reusable glassware should be soaked in a suitable decontamination solution (e.g., a high pH detergent) before standard washing procedures.
Final Disposal:
-
All hazardous waste containers must be sealed and stored in a designated hazardous waste accumulation area.
-
Arrange for the disposal of all this compound waste through a certified hazardous waste management company, in accordance with local, state, and federal regulations.
By adhering to these guidelines, you can ensure a safe working environment and contribute to the integrity of your research when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
